MFI8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18ClNO |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-chloro-2-[1-(2,3-dimethylanilino)ethyl]phenol |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-4-6-15(11(10)2)18-12(3)14-9-13(17)7-8-16(14)19/h4-9,12,18-19H,1-3H3 |
InChI Key |
DYILWFVSLLZIIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(C)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MFI8
For Researchers, Scientists, and Drug Development Professionals
Abstract
MFI8 is a novel small-molecule inhibitor that selectively targets mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key GTPase proteins that mediate the fusion of the outer mitochondrial membrane. By disrupting the physiological process of mitochondrial fusion, this compound promotes a state of mitochondrial fission, leading to significant alterations in mitochondrial dynamics and functionality. This targeted inhibition triggers a cascade of cellular events, culminating in the induction of apoptosis and DNA damage. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Mitofusin-Mediated Mitochondrial Fusion
This compound functions as a direct inhibitor of the mitofusin proteins, MFN1 and MFN2.[1][2] These proteins are essential for the tethering and fusion of the outer membranes of adjacent mitochondria, a critical process for maintaining mitochondrial health, facilitating communication within the mitochondrial network, and enabling the exchange of mitochondrial DNA and other essential components.
The primary molecular interaction of this compound is with the heptad repeat 2 (HR2) domain of MFN2.[3] This binding event is crucial as the HR2 domain is directly involved in the homotypic and heterotypic interactions between mitofusin proteins on neighboring mitochondria, which is the initial step in mitochondrial tethering and subsequent fusion. By binding to the HR2 domain, this compound is thought to induce a conformational change in the MFN2 protein, thereby preventing the formation of the MFN1/MFN2 complexes required for membrane fusion.[3] This inhibition of fusion machinery shifts the dynamic balance within the cell towards mitochondrial fission, a process mediated by the dynamin-related protein 1 (Drp1).
Signaling Pathway and Downstream Cellular Consequences
The inhibition of mitochondrial fusion by this compound initiates a well-defined signaling cascade that ultimately leads to programmed cell death.
Caption: Signaling pathway initiated by this compound-mediated inhibition of mitochondrial fusion.
The key downstream consequences of this compound treatment are:
-
Promotion of Mitochondrial Fission: Inhibition of fusion leads to an accumulation of fragmented, smaller mitochondria. This is observable as a significant reduction in the mitochondrial aspect ratio.
-
Mitochondrial Dysfunction: The fragmented mitochondria exhibit impaired functionality, including reduced respiratory capacity and decreased ATP production.
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction, the loss of the electrochemical gradient across the inner mitochondrial membrane is an early event in the apoptotic cascade.
-
Cytochrome c Release: The decrease in mitochondrial membrane potential leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.
-
Apoptosis: The activation of executioner caspases orchestrates the dismantling of the cell through programmed cell death.
-
DNA Damage: this compound treatment also leads to an increase in DNA double-strand breaks, as evidenced by the phosphorylation of histone H2AX (γH2AX).
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Mitochondrial Aspect Ratio Reduction) | 4.8 µM | MEFs | [3] |
| Kd (Binding to MFN2 HR2 domain) | 7.6 µM | In vitro (MST) | [3] |
| Effective Concentration (Caspase-3/7 Activation) | 10-20 µM | MEFs, U2OS | [3] |
| Effective Concentration (DNA Damage) | 20 µM | U2OS | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Cell Viability Assay (e.g., CCK-8 or MTT)
Caption: Workflow for a typical cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, first add 150 µL of a solubilizing agent (e.g., DMSO) to each well and then measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., 20 µM for 6 hours) as described above.
-
Reagent Addition: Add a caspase-3/7 luminogenic substrate (e.g., Caspase-Glo® 3/7 Reagent) to each well, equal to the volume of the cell culture medium.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Cytochrome c Release Assay (Western Blotting)
-
Cell Treatment and Harvesting: Treat cells with this compound. After treatment, harvest the cells and wash with ice-cold PBS.
-
Cell Fractionation: Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane. Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Mitochondrial Membrane Potential Assay
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in a 96-well plate and treat with this compound.
-
Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as tetramethylrhodamine, methyl ester (TMRM) or JC-1, according to the manufacturer's instructions.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope. For TMRM, a decrease in red fluorescence indicates depolarization. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is observed.
-
Flow Cytometry: Harvest the cells, stain with the dye, and analyze the fluorescence intensity using a flow cytometer.
-
DNA Damage (γH2AX) Assay (Immunofluorescence)
Caption: Immunofluorescence workflow for detecting γH2AX foci.
-
Cell Seeding and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution of 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Visualize and quantify the γH2AX foci using a fluorescence microscope.
Microscale Thermophoresis (MST) for Binding Affinity
-
Protein Labeling: Label the purified MFN2 HR2 domain protein with a fluorescent dye (e.g., NHS-red).
-
Serial Dilution: Prepare a serial dilution of this compound.
-
Incubation: Mix the labeled protein at a constant concentration with each dilution of this compound and incubate briefly.
-
MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a Monolith NT.115 instrument.
-
Data Analysis: Plot the change in thermophoresis as a function of the this compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Conclusion
This compound represents a significant tool for studying the intricate processes of mitochondrial dynamics and their role in cellular health and disease. Its well-defined mechanism of action, centered on the direct inhibition of mitofusins, provides a clear pathway from molecular interaction to cellular phenotype. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations into mitochondrial biology, apoptosis, and the development of novel therapeutic strategies targeting mitochondrial dynamics.
References
An In-depth Technical Guide to the Biological Effects of MFI8, a Mitofusin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitofusins (MFN1 and MFN2) are key dynamin-like GTPases residing on the outer mitochondrial membrane that orchestrate mitochondrial fusion. The process of mitochondrial fusion is critical for maintaining mitochondrial health, facilitating communication within the mitochondrial network, and ensuring the proper distribution of mitochondrial DNA and metabolites. Dysregulation of mitochondrial dynamics is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. MFI8 (Mitochondrial Fusion Inhibitor 8) has emerged as a potent small molecule inhibitor of mitofusins, offering a valuable tool for probing the intricacies of mitochondrial biology and presenting a potential therapeutic avenue for diseases characterized by aberrant mitochondrial fusion. This technical guide provides a comprehensive overview of the biological effects of inhibiting mitofusins with this compound, detailing its mechanism of action, impact on cellular physiology, and the experimental methodologies used to elucidate these effects.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on mitochondrial fusion through direct interaction with mitofusins. It specifically binds to the heptad repeat 2 (HR2) domain of MFN2.[1] This binding event is crucial as the HR2 domain is fundamentally involved in the homotypic and heterotypic interactions between mitofusin molecules on adjacent mitochondria, a prerequisite for membrane tethering and subsequent fusion. By occupying the HR2 domain, this compound effectively disrupts the formation of MFN oligomers, thereby preventing the initial tethering of mitochondria and halting the fusion process.[1] This targeted disruption of MFN function leads to a shift in the cellular mitochondrial dynamics, favoring fission over fusion.
Quantitative Data on this compound Activity
The following table summarizes key quantitative data regarding the activity of this compound from in vitro studies.
| Parameter | Value | Cell Type | Reference |
| EC50 for Mitochondrial Aspect Ratio Reduction | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [1][2] |
| Binding Affinity (Kd) to MFN2 HR2 Domain | 7.6 µM | In vitro (Microscale Thermophoresis) | [1] |
| Effective Concentration for Caspase-3/7 Activation | 0-20 µM (concentration-dependent) | Not specified | [2] |
| Treatment Time for Significant Biological Effects | 6 hours | MEFs, U2OS | [2][3] |
Biological Effects of this compound on Mitochondrial Dynamics and Cellular Function
The inhibition of mitofusins by this compound triggers a cascade of events that significantly impact mitochondrial morphology and cellular homeostasis.
Promotion of Mitochondrial Fission
The primary and most immediate effect of this compound is a dramatic shift in mitochondrial morphology towards a fragmented state. By inhibiting fusion, the constitutive process of mitochondrial fission, mediated by proteins such as Drp1, becomes dominant. This results in a population of smaller, more numerous mitochondria, a phenotype readily observable through fluorescence microscopy.[1][2]
Impairment of Mitochondrial Function
Prolonged mitochondrial fission induced by this compound leads to a decline in mitochondrial functionality. This is characterized by:
-
Reduced Mitochondrial Respiration: this compound treatment has been shown to decrease both basal and maximal mitochondrial respiration, indicating a compromised ability of the mitochondria to generate ATP through oxidative phosphorylation.[4]
-
Decreased Mitochondrial Membrane Potential: A reduction in the mitochondrial membrane potential is another key consequence of this compound treatment, further highlighting the impairment of the electron transport chain and oxidative phosphorylation.[2]
Induction of Apoptosis
The functional decline of mitochondria, coupled with the altered mitochondrial dynamics, sensitizes cells to apoptosis. This compound-induced apoptosis is mediated through the intrinsic pathway and involves:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The stressed, fragmented mitochondria are more prone to MOMP, a critical step in the initiation of apoptosis.[1]
-
Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[2]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the subsequent activation of the caspase cascade, including the executioner caspases-3 and -7.[1][2]
DNA Damage Response
Interestingly, the inhibition of mitofusins by this compound has also been linked to the induction of a DNA damage response. Treatment with this compound leads to an increase in γH2AX foci, a marker of DNA double-strand breaks.[3][4] This effect is dependent on the presence of mitofusins, suggesting a novel link between mitochondrial dynamics and the maintenance of genomic integrity.[4]
Signaling Pathways Affected by this compound
The biological effects of this compound are orchestrated through its influence on key cellular signaling pathways.
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the biological effects of this compound.
Analysis of Mitochondrial Morphology (Aspect Ratio)
This protocol is used to quantify the degree of mitochondrial fragmentation.
Caption: Workflow for mitochondrial morphology analysis.
Methodology:
-
Cell Culture: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) on glass-bottom dishes suitable for high-resolution imaging.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 6 hours).
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent dye, such as MitoTracker Green, according to the manufacturer's protocol.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters.
-
Image Analysis: Utilize image analysis software like ImageJ or Fiji to measure the aspect ratio of individual mitochondria. The aspect ratio is a measure of the length-to-width ratio, with a lower value indicating a more fragmented morphology.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for a defined period (e.g., 6 hours).
-
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) to each well. This reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature as per the manufacturer's instructions to allow for cell lysis and substrate cleavage.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of active caspase-3 and -7.
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to determine the binding affinity between this compound and its target protein, MFN2.
Methodology:
-
Protein Labeling: Label the purified HR2 domain of MFN2 with a fluorescent dye.
-
Serial Dilution: Prepare a serial dilution of this compound.
-
Incubation: Mix the fluorescently labeled MFN2-HR2 with each dilution of this compound and incubate to allow binding to reach equilibrium.
-
MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the labeled protein in response to a temperature gradient using an MST instrument.
-
Data Analysis: The change in thermophoresis upon binding is used to calculate the dissociation constant (Kd), which reflects the binding affinity.
γH2AX Immunofluorescence for DNA Damage
This protocol visualizes and quantifies DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., U2OS) on coverslips and treat with this compound (e.g., 20 µM for 6 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the study of mitochondrial dynamics. Its ability to specifically inhibit mitofusins has provided significant insights into the role of mitochondrial fusion in cellular function and survival. The induction of mitochondrial fission, subsequent mitochondrial dysfunction, apoptosis, and DNA damage response by this compound highlights the intricate connections between mitochondrial morphology and critical cellular processes. For drug development professionals, this compound and its analogs represent a potential starting point for the development of therapeutics targeting diseases with pathological mitochondrial elongation or for sensitizing cancer cells to apoptosis. Further research is warranted to explore the in vivo efficacy and safety of this compound and to fully elucidate the signaling pathways that connect mitofusin inhibition to the DNA damage response.
References
MFI8: A Technical Guide to its Application in Mitochondrial Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fusion and fission, are critical for cellular homeostasis, bioenergetics, and signaling. Dysregulation of these processes is implicated in a growing number of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Small molecule modulators of mitochondrial dynamics are invaluable tools for elucidating the intricate molecular machinery governing these processes and for exploring potential therapeutic interventions. This technical guide focuses on Mitochondrial Fission Inducer 8 (MFI8), a potent and specific small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins mediating outer mitochondrial membrane fusion. By inhibiting mitofusins, this compound effectively shifts the dynamic equilibrium towards mitochondrial fission, making it an essential tool for studying the consequences of mitochondrial fragmentation. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on mitochondrial and cellular parameters, detailed experimental protocols for its use, and a visual representation of the signaling pathways it perturbs.
Introduction to this compound and Mitochondrial Dynamics
Mitochondria are not static, isolated organelles but exist as a dynamic, interconnected network that is constantly remodeled through the opposing forces of fusion and fission.
-
Mitochondrial Fusion , mediated by mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane, allows for the mixing of mitochondrial contents, including mtDNA, proteins, and metabolites. This process is crucial for maintaining a healthy mitochondrial population, enabling complementation of defects and efficient energy production.[1][2]
-
Mitochondrial Fission , driven by the dynamin-related protein 1 (DRP1), facilitates the segregation of mitochondria during cell division, the removal of damaged mitochondrial components through mitophagy, and the regulation of mitochondrial distribution within the cell.
A delicate balance between fusion and fission is essential for cellular health. This compound is a small molecule that has emerged as a critical tool for investigating the cellular consequences of shifting this balance towards fission.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of MFN1 and MFN2.[1][3] It binds to the heptad repeat 2 (HR2) domain of MFN2, a region critical for the protein's oligomerization and fusogenic activity.[1] By binding to this domain, this compound is thought to prevent the conformational changes and intermolecular interactions between mitofusin molecules on adjacent mitochondria that are necessary for outer membrane fusion.[1][4] This inhibition of fusion machinery leads to an unopposed fission process, resulting in a fragmented mitochondrial network.
Quantitative Effects of this compound on Mitochondrial and Cellular Parameters
The following tables summarize the quantitative effects of this compound treatment on various cellular and mitochondrial parameters as reported in the literature. These values provide a reference for researchers designing experiments with this compound.
Table 1: Effect of this compound on Mitochondrial Morphology
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Mitochondrial Aspect Ratio | Mouse Embryonic Fibroblasts (MEFs) | EC50: 4.8 µM | 6 hours | Significant reduction | [1] |
| Mitochondrial Morphology | MEFs | 20 µM | 6 hours | Pronounced mitochondrial fragmentation | [1] |
| Mitochondrial Morphology | U2OS cells | 20 µM | 6 hours | Increased mitochondrial fragmentation | [5] |
Table 2: Effect of this compound on Cellular Processes
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Caspase-3/7 Activity | WT MEFs | 0-20 µM | 6 hours | Concentration-responsive increase | [1][5] |
| Cytochrome c Release | MEFs | 20 µM | 6 hours | Induction of cytochrome c release | [1] |
| Mitochondrial Membrane Potential | MEFs | 0-20 µM | 6 hours | Concentration-responsive decrease | [1] |
| Basal and Maximal Respiration | WT MEFs | 20 µM | Not specified | Reduction in respiration | [1] |
| Mitochondrial ATP Production | WT MEFs | 20 µM | Not specified | Reduction in ATP production | [1] |
| DNA Damage (γH2AX foci) | U2OS cells | 20 µM | 6 hours | Induction of DNA damage | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study mitochondrial dynamics.
Analysis of Mitochondrial Morphology (Aspect Ratio)
This protocol describes how to quantify changes in mitochondrial morphology in cultured cells following this compound treatment using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., MEFs, U2OS)
-
Glass-bottom culture dishes or coverslips
-
MitoTracker Green FM or similar mitochondrial stain
-
This compound (stock solution in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.
-
This compound Treatment: Prepare working concentrations of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%. A typical concentration range for this compound is 1-20 µM, with a treatment duration of 6 hours.[1]
-
Mitochondrial Staining: Thirty minutes before the end of the this compound treatment, add MitoTracker Green FM (typically 100-200 nM) to the culture medium and incubate at 37°C.
-
Fixation: After incubation, wash the cells twice with warm PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing and Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using a suitable mounting medium.
-
Image Acquisition: Acquire images using a fluorescence microscope. Capture images of multiple cells for each condition to ensure robust data.
-
Image Analysis:
-
Open the images in ImageJ/Fiji.
-
Convert the images to 8-bit.
-
Apply a threshold to segment the mitochondria from the background.
-
Use the "Analyze Particles" function to measure the aspect ratio of individual mitochondria. The aspect ratio is the ratio of the major axis to the minor axis of the fitted ellipse for each mitochondrion.
-
Collect data from a sufficient number of cells and mitochondria for statistical analysis. A decrease in the average aspect ratio indicates mitochondrial fragmentation.
-
Caspase-3/7 Activity Assay
This protocol outlines the measurement of caspase-3/7 activity, key executioner caspases in the apoptotic pathway, following this compound treatment.
Materials:
-
Cultured cells
-
White-walled 96-well plates
-
This compound (stock solution in DMSO)
-
Culture medium
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for 6 hours.[1][5] Include a vehicle control (DMSO).
-
Assay Preparation: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Normalize the data to the vehicle control to determine the fold-change in caspase activity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential after this compound treatment. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low membrane potential.
Materials:
-
Cultured cells
-
Black-walled, clear-bottom 96-well plates
-
This compound (stock solution in DMSO)
-
Culture medium
-
JC-1 dye
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-20 µM) for 6 hours.[1]
-
JC-1 Staining: Prepare a working solution of JC-1 (typically 1-5 µg/mL) in culture medium. Remove the this compound-containing medium and add the JC-1 solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with PBS or culture medium to remove excess dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity of the red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~535 nm).
-
Microscopy: Acquire images using appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.
Measurement of Oxygen Consumption Rate (OCR)
This protocol provides a general outline for measuring cellular respiration using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) in this compound-treated cells.
Materials:
-
Cultured cells
-
Seahorse XF cell culture microplates
-
This compound (stock solution in DMSO)
-
Culture medium
-
Seahorse XF assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
-
This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentrations of this compound and incubate at 37°C in a non-CO2 incubator for the desired treatment time (e.g., 6 hours).
-
Instrument Calibration: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Assay Execution: Place the cell culture microplate in the analyzer and perform a mitochondrial stress test. This typically involves the sequential injection of:
-
Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP: An uncoupler that collapses the proton gradient and induces maximal respiration.
-
Rotenone and Antimycin A: To inhibit Complex I and III, respectively, and shut down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument's software will calculate the OCR at baseline and after each injection. Key parameters to analyze include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters following this compound treatment indicates impaired mitochondrial respiration.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a general experimental workflow for its study.
Caption: this compound signaling pathway leading to apoptosis and mitochondrial dysfunction.
References
- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent insights into the structure and function of Mitofusins in mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of MFI8 in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of MFI8, a small molecule inhibitor of mitochondrial fusion. It details its mechanism of action, its impact on cellular processes, and the experimental methodologies used to characterize its function. This document is intended to be a comprehensive resource for researchers in cellular biology, mitochondrial dynamics, and drug discovery.
Core Function and Mechanism of Action
This compound (Mitochondrial Fusion Inhibitor 8) is a chemical compound that potently inhibits mitochondrial fusion, a critical cellular process for maintaining mitochondrial health, function, and morphology.[1][2][3] Mitochondria are dynamic organelles that constantly undergo fusion and fission to adapt to cellular needs.[1][4] this compound disrupts this balance by promoting mitochondrial fission, leading to a fragmented mitochondrial network.[1][5]
The primary molecular targets of this compound are the mitofusins, MFN1 and MFN2, which are GTPase proteins located on the outer mitochondrial membrane that mediate the fusion of mitochondria.[1][3][6] this compound directly binds to the heptad repeat 2 (HR2) domain of MFN2.[1][2][5] This interaction is thought to alter the conformation of mitofusin complexes, thereby inhibiting their fusogenic activity.[1][5] The inhibition of mitofusin-dependent fusion leads to a cascade of downstream cellular events, including altered mitochondrial respiration, induction of apoptosis, and DNA damage.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of this compound based on in vitro studies.
| Parameter | Value | Cell Line | Description | Reference |
| EC50 | 4.8 µM | MEFs | Concentration of this compound that results in a 50% reduction of the mitochondrial aspect ratio. | [2][5] |
| Kd | 7.6 µM | N/A | Dissociation constant for the binding of this compound to the HR2 domain of MFN2, as determined by microscale thermophoresis (MST). | [2] |
Table 1: In Vitro Activity of this compound
| Experimental Condition | Observation | Cellular Consequence | Reference |
| 20 µM this compound for 6 hours | Significant reduction in mitochondrial aspect ratio | Promotion of mitochondrial fission | [1][5] |
| 0-20 µM this compound for 6 hours | Concentration-dependent increase in caspase-3/7 activity | Induction of apoptosis | [5] |
| Treatment with this compound | Induction of cytochrome c release | Initiation of the intrinsic apoptotic pathway | [2][5] |
| Treatment with this compound | Decrease in mitochondrial membrane potential | Mitochondrial dysfunction | [5] |
| Treatment with this compound | Induction of γH2AX foci | DNA damage | [2][7] |
Table 2: Cellular Effects of this compound Treatment
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced cellular events.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound. These protocols are based on standard laboratory practices.[8][9]
Mitochondrial Morphology Assay
Objective: To visualize and quantify changes in mitochondrial morphology upon this compound treatment.
Materials:
-
Cell line (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Mitotracker Green FM (or other suitable mitochondrial stain)
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare working concentrations of this compound by diluting the stock solution in pre-warmed cell culture medium. A vehicle control (DMSO) should be prepared in parallel.
-
Treat cells with this compound or vehicle for the desired time (e.g., 6 hours).
-
Thirty minutes before the end of the treatment, add Mitotracker Green FM to the culture medium at a final concentration of 100-200 nM. Incubate for 30 minutes.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Acquire images using a confocal microscope.
-
Analyze the images using software such as ImageJ to quantify mitochondrial morphology (e.g., aspect ratio, form factor).
Microscale Thermophoresis (MST)
Objective: To determine the binding affinity of this compound to its target protein, MFN2-HR2.
Materials:
-
Purified recombinant MFN2-HR2 domain protein
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Label the purified MFN2-HR2 protein with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the fluorescently labeled MFN2-HR2 (at a constant concentration) with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the MST instrument.
-
Analyze the data to determine the dissociation constant (Kd) by fitting the change in thermophoresis as a function of the this compound concentration to a binding curve.
Oxygen Consumption Rate (OCR) Assay
Objective: To measure the effect of this compound on mitochondrial respiration.
Materials:
-
Cell line (e.g., MEFs)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the mitochondrial stress test compounds and this compound in assay medium. Load them into the appropriate ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The protocol will typically involve sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken after each injection.
-
Normalize the OCR data to cell number or protein concentration.
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caspase-3/7 Activity Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cell line
-
96-well clear-bottom black plates
-
This compound
-
Caspase-3/7 Glo Assay kit
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with a range of concentrations of this compound or vehicle for the desired time.
-
Equilibrate the plate and the Caspase-3/7 Glo reagent to room temperature.
-
Add the Caspase-3/7 Glo reagent to each well (volume equal to the culture medium volume).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of active caspase-3 and -7.
Conclusion
This compound serves as a valuable chemical tool for studying the intricate roles of mitochondrial fusion in cellular physiology and pathology. Its well-defined mechanism of action, targeting the core machinery of mitochondrial fusion, allows for the precise dissection of downstream signaling pathways. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other potential modulators of mitochondrial dynamics. Further research into the therapeutic potential of inhibiting mitochondrial fusion with compounds like this compound may open new avenues for the treatment of diseases characterized by aberrant mitochondrial morphology and function.
References
- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The role of mitochondrial dynamics in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Role of Mitofusins and Mitophagy in Life or Death Decisions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Studies and Discovery of MFI8
This technical guide provides a comprehensive overview of the initial studies and discovery of Mitochondrial Fusion Inhibitor 8 (this compound), a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2). This document details the discovery, mechanism of action, and early characterization of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction to this compound
Mitochondrial Fusion Inhibitor 8 (this compound) is a small molecule that inhibits mitochondrial fusion by targeting mitofusins (MFN1 and MFN2), essential proteins for the fusion of the outer mitochondrial membrane.[1] By inhibiting these proteins, this compound promotes mitochondrial fission, leading to a more fragmented mitochondrial network.[2][3] This modulation of mitochondrial dynamics has significant implications for cellular function and signaling, making this compound a valuable tool for research into disorders with impaired mitochondrial dynamics.[2][3]
Discovery of this compound
The discovery of this compound was the result of a targeted search for small molecules that could modulate the activity of mitofusins. Researchers developed a pharmacophore model based on the structural requirements for interaction with mitofusins. A set of 21 putative Mitochondrial Fusion Inhibitors (MFIs) was selected from this model for experimental validation based on their fit and the molecular diversity of their chemical scaffolds.
These candidates were then screened for their ability to inhibit mitochondrial fusion in cells. The primary readout for this screen was the mitochondrial aspect ratio (Mito AR), a measure of mitochondrial morphology. This compound emerged from this screen as the most effective compound at significantly reducing the mitochondrial aspect ratio, thereby promoting mitochondrial fission.[4]
Quantitative Data Summary
The initial characterization of this compound yielded key quantitative data that established its potency and binding affinity. These findings are summarized in the tables below.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Mito AR) | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| Parameter | Value | Method | Reference |
| Kd (for MFN2) | 7.6 µM | Microscale Thermophoresis (MST) | [1] |
Mechanism of Action
This compound exerts its inhibitory effect on mitochondrial fusion by directly binding to the HR2 domain of MFN2.[2] This binding event modulates the conformation of MFN2 and its ability to form higher-order oligomeric complexes, which are essential for mitochondrial tethering and fusion.[4] By interfering with these processes, this compound effectively shifts the balance of mitochondrial dynamics towards fission.
The consequences of this compound-induced mitochondrial fission extend beyond morphological changes. Treatment with this compound has been shown to:
-
Reduce mitochondrial respiration and ATP production in a mitofusin-dependent manner.[1]
-
Induce minority mitochondrial outer membrane permeabilization (MOMP).[1]
-
Lead to the release of cytochrome c from the mitochondria.[2][4]
-
Activate caspases 3 and 7, key executioner caspases in the apoptotic pathway.[2][4]
-
Cause DNA damage in U2OS cells.[1]
-
Sensitize cells to apoptotic cell death when used in combination with SMAC-mimetics like BV6.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) and U2OS cells were utilized in the initial studies.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in cell culture medium to the desired final concentration (e.g., 0-20 µM). Cells were incubated with the this compound-containing medium for the specified duration (e.g., 6 hours).
Mitochondrial Morphology Analysis (Mito AR)
-
Mitochondrial Staining: Cells were stained with MitoTracker Green FM (200 nM) for 30 minutes at 37°C to visualize mitochondria.
-
Imaging: Live-cell imaging was performed using a confocal microscope. Z-stacks of images were acquired to capture the three-dimensional mitochondrial network.
-
Image Analysis:
-
Images were processed using imaging software such as ImageJ/Fiji.
-
A threshold was applied to the images to create a binary representation of the mitochondrial network.
-
The "Analyze Particles" function was used to measure the major and minor axes of individual mitochondrial fragments.
-
The mitochondrial aspect ratio (AR) was calculated for each fragment as the ratio of the major axis to the minor axis. An AR of 1 represents a perfectly circular mitochondrion, while higher values indicate greater elongation.
-
The average Mito AR was calculated for a population of cells for each experimental condition.
-
Caspase-3/7 Activation Assay
-
Assay Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, generating a luminescent signal that is proportional to caspase activity.
-
Procedure:
-
Cells were seeded in a 96-well white-walled plate.
-
After treatment with this compound, an equal volume of Caspase-Glo® 3/7 Reagent was added to each well.
-
The plate was gently mixed and incubated at room temperature for 1-2 hours.
-
Luminescence was measured using a plate-reading luminometer.
-
Data were normalized to a vehicle-treated control.
-
Cytochrome c Release Assay (Western Blotting)
-
Cell Fractionation:
-
Following this compound treatment, cells were harvested and washed with ice-cold PBS.
-
Cells were gently lysed in a buffer containing a mild detergent (e.g., digitonin) that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.
-
The lysate was centrifuged at a low speed to pellet the cells and nuclei.
-
The supernatant, containing the cytosolic fraction, was carefully collected.
-
The pellet, containing the mitochondria, was further lysed to release mitochondrial proteins.
-
-
Western Blotting:
-
Protein concentrations of the cytosolic and mitochondrial fractions were determined using a BCA assay.
-
Equal amounts of protein from each fraction were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for cytochrome c.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.
-
The signal was visualized using an enhanced chemiluminescence (ECL) substrate. An increased level of cytochrome c in the cytosolic fraction is indicative of its release from the mitochondria.
-
Microscale Thermophoresis (MST) for Binding Affinity
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be detected and used to quantify binding affinity.
-
Procedure:
-
A fluorescently labeled version of MFN2 (or a domain thereof, like the HR2 domain) was used.
-
A serial dilution of this compound was prepared.
-
A constant concentration of the labeled MFN2 was mixed with the different concentrations of this compound.
-
The samples were loaded into glass capillaries.
-
The thermophoretic movement of the labeled MFN2 was measured in an MST instrument.
-
The change in thermophoresis was plotted against the this compound concentration, and the data were fitted to a binding model to determine the dissociation constant (Kd).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. Modulating mitofusins to control mitochondrial function and signaling [ideas.repec.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Downstream Effects of MFI8 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream cellular effects of MFI8, a small molecule inhibitor of mitochondrial fusion. This document details the mechanism of action of this compound, its impact on cellular signaling pathways, and the resultant physiological changes. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided for researchers investigating this compound or similar compounds.
Core Mechanism of Action
This compound, or Mitochondrial Fusion Inhibitor 8, is a small molecule that disrupts mitochondrial dynamics by inhibiting the process of mitochondrial fusion. It specifically targets and inhibits the function of mitofusins (MFN1 and MFN2), which are GTPase proteins located on the outer mitochondrial membrane that are essential for the fusion of mitochondria. The primary mechanism involves this compound binding to the heptad repeat 2 (HR2) domain of MFN2, which prevents the oligomerization of mitofusins, a critical step for mitochondrial tethering and fusion.[1][2] This inhibition leads to a shift in the balance of mitochondrial dynamics towards fission, resulting in a fragmented mitochondrial network.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.
| Parameter | Value | Cell Type | Reference |
| EC50 for decreased mitochondrial aspect ratio | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | |
| Binding Affinity (Kd) to MFN2 HR2 domain | 7.6 µM | In vitro (Microscale Thermophoresis) |
Table 1: Potency and Binding Affinity of this compound. This table highlights the concentration-dependent effect of this compound on mitochondrial morphology and its direct binding affinity to its molecular target.
| Experimental Readout | This compound Concentration | Duration of Treatment | Observed Effect | Cell Type | Reference |
| Mitochondrial Aspect Ratio | 20 µM | 6 hours | Significant reduction | Mouse Embryonic Fibroblasts (MEFs) | [3][2] |
| Caspase-3/7 Activity | 0-20 µM | 6 hours | Concentration-responsive increase | Mouse Embryonic Fibroblasts (MEFs) | [3] |
| Cytochrome c Release | Not specified | 6 hours | Induced | Mouse Embryonic Fibroblasts (MEFs) | [3][4] |
| DNA Damage (γH2AX foci) | Not specified | Not specified | Induced | U2OS cells | [5] |
Table 2: Cellular Effects of this compound Treatment. This table summarizes the key downstream cellular consequences of this compound-induced inhibition of mitochondrial fusion.
Signaling Pathways and Cellular Fate
The inhibition of mitochondrial fusion by this compound triggers a cascade of downstream signaling events that ultimately impact cell survival. The primary pathway initiated is the intrinsic pathway of apoptosis.
Treatment with this compound leads to mitochondrial fragmentation, which can induce minority Mitochondrial Outer Membrane Permeabilization (MOMP). This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4] In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4] Interestingly, sublethal activation of caspase-3/7 has also been shown to induce DNA damage.[2] This sensitization to apoptosis makes this compound a potential candidate for combination therapies, for instance, with SMAC mimetics like BV6, which can lead to synergistic cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.
Measurement of Mitochondrial Aspect Ratio
This protocol describes how to quantify changes in mitochondrial morphology using ImageJ/Fiji software.
I. Cell Culture and Staining:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6 hours).
-
Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos (100 nM) for 15-30 minutes at 37°C.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
II. Image Acquisition:
-
Acquire images using a fluorescence microscope with appropriate filters for the chosen mitochondrial stain and DAPI.
-
Capture images at high magnification (e.g., 60x or 100x objective).
-
Ensure consistent imaging parameters (exposure time, laser power, etc.) across all samples.
III. Image Analysis using ImageJ/Fiji:
-
Open the captured images in ImageJ/Fiji.
-
Split the color channels if necessary.
-
On the mitochondrial channel, subtract the background to reduce noise.
-
Apply a threshold to the image to create a binary representation of the mitochondria.
-
Use the "Analyze Particles" function to measure the area and perimeter of each individual mitochondrion.
-
Calculate the aspect ratio (major axis / minor axis) and form factor ((perimeter^2) / (4 * π * area)) for each mitochondrion. A lower aspect ratio and form factor indicate a more fragmented mitochondrial network.
Caspase-3/7 Activity Assay
This protocol outlines the measurement of effector caspase activation using a commercially available luminescent assay kit.
I. Cell Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 6 hours).
-
Include a positive control for apoptosis induction (e.g., staurosporine).
II. Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the fold-change in caspase-3/7 activity.
Western Blot for Cytochrome c Release
This protocol details the detection of cytochrome c in the cytosolic fraction as an indicator of MOMP.
I. Subcellular Fractionation:
-
Treat cells with this compound or a vehicle control.
-
Harvest approximately 5 x 10^7 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a cytosol extraction buffer containing a mild detergent (e.g., digitonin) and protease inhibitors.
-
Incubate on ice for 10-15 minutes to selectively permeabilize the plasma membrane.
-
Centrifuge at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the intact cells and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
II. Western Blotting:
-
Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
As a loading control for the cytosolic fraction, also probe for a cytosolic protein such as GAPDH or β-actin. To confirm the purity of the fractions, probe for a mitochondrial marker (e.g., COX IV or TOM20) which should be absent in the cytosolic fraction.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantification of γH2AX Foci for DNA Damage
This protocol describes the immunofluorescent detection of phosphorylated H2AX as a marker for DNA double-strand breaks.
I. Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat the cells with this compound or a positive control for DNA damage (e.g., etoposide) for the desired duration.
II. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against phospho-H2AX (Ser139) (γH2AX) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
III. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of distinct γH2AX foci within the nucleus of each cell.
-
Automated foci counting can be performed using software such as ImageJ/Fiji or CellProfiler.
-
Quantify the average number of foci per cell for each treatment condition.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationships between its molecular and cellular effects.
Conclusion
This compound is a valuable tool for studying the intricate role of mitochondrial dynamics in cellular health and disease. Its ability to potently and specifically inhibit mitochondrial fusion provides a clear avenue for investigating the downstream consequences of a fragmented mitochondrial network. The primary effects of this compound treatment culminate in the induction of the intrinsic apoptotic pathway and the accumulation of DNA damage. These findings suggest that targeting mitochondrial fusion could be a promising therapeutic strategy, particularly in oncology, where sensitizing cancer cells to apoptosis is a key goal. Further research is warranted to explore the in vivo efficacy and safety profile of this compound and similar molecules.
References
- 1. Cytochrome c release assay and western blot [bio-protocol.org]
- 2. ulab360.com [ulab360.com]
- 3. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 5. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
MFI8 and its interaction with MFN1/MFN2 proteins
An In-depth Technical Guide to the Interaction of MFI8 with MFN1/MFN2 Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fusion and fission, are critical for maintaining cellular homeostasis, energy production, and cell survival. The mitofusin proteins, MFN1 and MFN2, are key regulators of outer mitochondrial membrane fusion. Dysregulation of this process is implicated in a variety of pathologies, including neurodegenerative diseases and metabolic disorders. This makes the modulation of mitofusin activity an attractive therapeutic target. This compound (Mitochondrial Fusion Inhibitor 8) is a small molecule identified as a direct inhibitor of MFN1 and MFN2. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its interaction with MFN1 and MFN2, and the downstream cellular consequences of this interaction. We present key quantitative data, detailed experimental protocols for studying this interaction, and visual diagrams of the associated pathways and workflows to serve as a resource for researchers in the field.
Introduction to Mitochondrial Fusion and Mitofusins
Mitochondria are not static organelles; they form a dynamic, interconnected network that is constantly remodeled through fusion and fission.
-
Mitochondrial Fusion : This process allows for the mixing of mitochondrial contents, including metabolites, proteins, and mitochondrial DNA (mtDNA). This is crucial for complementing and repairing damaged mitochondria, thereby maintaining the overall health of the mitochondrial population.
-
Mitochondrial Fission : Fission is essential for creating new mitochondria, for their transport to different cellular locations, and for the selective removal of damaged mitochondria through a process known as mitophagy.
The balance between fusion and fission dictates mitochondrial morphology, which is closely linked to mitochondrial function. Elongated, fused mitochondria are often associated with increased ATP production and oxidative phosphorylation, while fragmented mitochondria can be a sign of cellular stress and are linked to reduced function.
The key players in outer mitochondrial membrane (OMM) fusion are Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2). These are large GTPase proteins anchored in the OMM. They possess an N-terminal GTPase domain and two heptad repeat (HR) domains, HR1 and HR2. The fusion process is initiated when MFN proteins on adjacent mitochondria form homo-oligomeric (MFN1-MFN1, MFN2-MFN2) or hetero-oligomeric (MFN1-MFN2) complexes. This oligomerization, mediated by the HR2 domains, tethers the mitochondria together and, through GTP hydrolysis, facilitates the merging of the outer membranes.
This compound: A Direct Inhibitor of MFN1 and MFN2
This compound is a small molecule that acts as an antagonist of mitofusins, thereby inhibiting mitochondrial fusion and promoting a fragmented mitochondrial phenotype. It was identified through in silico screening for compounds that could mimic the side chains of the HR1 domain to bind to the corresponding HR2 domain, thus preventing the natural intermolecular HR2-HR2 interactions required for oligomerization.
Mechanism of Action
This compound directly targets MFN1 and MFN2. Its primary mechanism involves binding to the HR2 domain of mitofusins. This binding sterically hinders the formation of MFN oligomers between adjacent mitochondria, which is the crucial first step in OMM fusion. By preventing this tethering and oligomerization, this compound effectively blocks the fusion process, leading to an unopposed fission activity and a subsequent fragmentation of the mitochondrial network. This inhibition is dependent on the presence of MFN1 and MFN2, as this compound has no effect on mitochondrial morphology in cells where both MFN1 and MFN2 have been knocked out.
Quantitative Analysis of this compound Interaction and Effects
The interaction of this compound with mitofusins and its cellular consequences have been characterized by several quantitative measures. These data are crucial for designing experiments and for potential therapeutic development.
| Parameter | Description | Value | Cell Type / System |
| EC₅₀ (Mito AR) | The concentration of this compound that causes a 50% reduction in the mitochondrial aspect ratio (AR), a measure of fragmentation. | 4.8 µM | MEFs |
| K_D_ (Binding Affinity) | The dissociation constant for this compound binding to the HR2 domain of MFN2, as measured by microscale thermophoresis (MST). | 7.6 µM | In vitro |
| Effective Concentration | Concentration of this compound used in many studies to induce significant mitochondrial fragmentation and downstream effects. | 20 µM | MEFs, U2OS |
| Caspase-3/7 Activation | Fold increase in caspase-3/7 activity after treatment with this compound. | Concentration-dependent | MEFs |
| Mitochondrial Respiration | This compound treatment was shown to reduce mitochondrial respiration and ATP production. | Significant Reduction | WT MEFs |
MEFs: Mouse Embryonic Fibroblasts; U2OS: Human osteosarcoma cell line.
Cellular Consequences of Mitofusin Inhibition by this compound
The direct inhibition of MFN1/2 by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial fusion.
-
Altered Mitochondrial Morphology : The most immediate and observable effect of this compound treatment is a dramatic shift in mitochondrial morphology from a tubular, interconnected network to a fragmented, punctate state.
-
Mitochondrial Dysfunction : The this compound-induced fragmented mitochondria exhibit reduced functionality. This includes decreased mitochondrial membrane potential, impaired mitochondrial respiration (oxygen consumption), and lower ATP production.
-
Induction of Apoptosis : Inhibition of mitofusin activity by this compound can sensitize cells to apoptosis. This compound induces "minority MOMP" (Mitochondrial Outer Membrane Permeabilization), where a subset of mitochondria release cytochrome c into the cytosol. This leads to the activation of initiator caspases (like caspase-9) and executioner caspases (caspase-3 and -7), ultimately promoting programmed cell death.
-
DNA Damage : A notable consequence of this compound treatment is the induction of DNA damage, which can be visualized by the formation of γH2AX foci. This effect is linked to the sub-lethal activation of caspases.
Key Experimental Protocols
Studying the this compound-mitofusin interaction requires a combination of techniques to assess binding, changes in protein complexes, and cellular phenotypes.
Co-Immunoprecipitation (Co-IP) to Verify MFN1-MFN2 Interaction
Co-IP is used to determine if two proteins interact within a cell. In this context, it can be used to show that MFN1 and MFN2 form heterocomplexes and to test if this compound treatment disrupts the formation of higher-order oligomers.
Objective : To immunoprecipitate MFN1 and probe for the co-precipitation of MFN2.
Methodology :
-
Cell Culture and Treatment : Grow cells (e.g., HEK293T or MEFs) to 80-90% confluency. Treat one group of cells with DMSO (vehicle control) and another with this compound (e.g., 20 µM) for a specified time (e.g., 6 hours).
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (protein lysate).
-
-
Pre-clearing (Optional but Recommended) :
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation :
-
Set aside a small aliquot of the lysate as the "Input" control.
-
To the remaining lysate, add a primary antibody against the "bait" protein (e.g., anti-MFN1 antibody). As a negative control, use an isotype-matched IgG antibody in a separate sample.
-
Incubate overnight at 4°C on a rotator.
-
-
Capture of Immune Complex :
-
Add pre-washed Protein A/G beads to the antibody-lysate mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing :
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This removes non-specifically bound proteins.
-
-
Elution and Analysis :
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Analyze the "Input" and immunoprecipitated samples by SDS-PAGE and Western blotting, probing with antibodies against both MFN1 and MFN2.
-
Mitochondrial Morphology Analysis
This method is used to quantify the extent of mitochondrial fragmentation induced by this compound.
Objective : To visualize and quantify mitochondrial morphology in cells treated with this compound.
Methodology :
-
Cell Culture : Plate cells (e.g., U2OS or MEFs) on glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment : Treat cells with this compound at the desired concentration (e.g., 20 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).
-
Mitochondrial Staining :
-
During the last 15-30 minutes of this compound treatment, add a mitochondrial-specific fluorescent dye to the culture medium. MitoTracker™ Deep Red FM (20-100 nM) is a common choice as its accumulation is less dependent on mitochondrial membrane potential.
-
Incubate at 37°C.
-
-
Fixation and Mounting :
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.
-
-
Imaging :
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture Z-stacks to obtain a complete view of the mitochondrial network within the cell.
-
-
Image Analysis :
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA toolkit or other specialized plugins).
-
For each cell, segment the mitochondrial network and quantify morphological parameters. The two most common parameters are:
-
Aspect Ratio (AR) : The ratio of the major to the minor axis of the mitochondrion. A higher AR indicates more elongated, fused mitochondria, while a lower AR indicates more fragmented mitochondria.
-
Form Factor (FF) : A measure of particle complexity and branching. A higher FF indicates a more interconnected, branched network.
-
-
Calculate the average AR and FF across many cells for each treatment condition and perform statistical analysis.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the roles of MFN1 and MFN2 in mitochondrial dynamics. Its well-defined mechanism of action—the direct inhibition of mitofusin oligomerization by binding to the HR2 domain—allows for the precise dissection of the downstream consequences of impaired mitochondrial fusion. The cellular effects, including mitochondrial fragmentation, decreased mitochondrial function, and sensitization to apoptosis, highlight the critical role of a fused mitochondrial network in maintaining cellular health.
For drug development professionals, this compound and its analogs represent a starting point for designing therapeutics that modulate mitochondrial dynamics. While inhibiting fusion can be detrimental in many contexts, it could be beneficial in others, such as certain cancers where a fragmented mitochondrial state is associated with reduced proliferation or increased sensitivity to chemotherapy. Conversely, understanding the inhibitory mechanism of this compound can aid in the design of small molecule activators of mitofusins, which could be therapeutic for diseases characterized by excessive mitochondrial fission. This technical guide provides the foundational knowledge and experimental frameworks necessary to further explore the intricate biology of mitofusins and the therapeutic potential of their pharmacological modulation.
MFI8: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFI8 (Mitochondrial Fusion Inhibitor 8) is a small molecule inhibitor of mitochondrial fusion, a critical cellular process that governs mitochondrial morphology, function, and signaling. By targeting the key proteins involved in outer mitochondrial membrane fusion, Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2), this compound provides a powerful tool for researchers to investigate the physiological and pathological consequences of tipping the cellular balance towards mitochondrial fission. This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, effects on cellular signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action
This compound inhibits mitochondrial fusion by directly binding to the Heptad Repeat 2 (HR2) domain of MFN1 and MFN2.[1][2] This interaction is thought to modulate the conformation of the Mitofusin proteins, thereby preventing the formation of the homotypic and heterotypic MFN complexes required for the tethering and fusion of adjacent mitochondria.[1][3] The net effect is a shift in mitochondrial dynamics towards fission, resulting in a fragmented mitochondrial network.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Cell Type | Reference |
| EC50 (Mitochondrial Aspect Ratio) | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [2][3][4] |
| Kd (Binding to MFN2 HR2 domain) | 7.6 µM | In vitro (Microscale Thermophoresis) | [2] |
Table 1: Potency and Binding Affinity of this compound
| Experimental Condition | Observation | Cell Type | Reference |
| 20 µM this compound for 6 hours | Significant reduction in mitochondrial aspect ratio | Mouse Embryonic Fibroblasts (MEFs) | [3][5] |
| 0-20 µM this compound for 6 hours | Concentration-dependent increase in caspase-3/7 activity | U2OS | [3] |
| 20 µM this compound for 6 hours | Induction of DNA damage (γH2AX foci) | U2OS, MEFs | [5][6] |
Table 2: Cellular Effects of this compound Treatment
Signaling Pathways Modulated by this compound
This compound-induced inhibition of mitochondrial fusion triggers distinct cellular signaling cascades, primarily related to apoptosis and DNA damage response.
This compound-Induced Apoptotic Pathway
By promoting mitochondrial fission, this compound can induce mitochondrial outer membrane permeabilization (MOMP).[2] This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream effector caspases-3 and -7, ultimately leading to apoptotic cell death.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MFI8: A Technical Guide to its Role in Inducing Mitochondrial Fragmentation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule MFI8 and its role in inducing mitochondrial fragmentation. It is intended for researchers, scientists, and professionals in drug development who are interested in the mechanisms of mitochondrial dynamics and their therapeutic potential. This document summarizes the mechanism of action of this compound, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Mitochondrial Dynamics
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of diseases. Mitochondrial fusion is mediated by mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner membrane. Conversely, mitochondrial fission is primarily driven by the dynamin-related protein 1 (Drp1).
This compound (Mitochondrial Fusion Inhibitor 8) is a small molecule that has been identified as a potent inhibitor of mitochondrial fusion.[1][2] By targeting and inhibiting the activity of MFN1 and MFN2, this compound shifts the balance of mitochondrial dynamics towards fission, resulting in a fragmented mitochondrial network.[1][3] This targeted disruption of mitochondrial fusion makes this compound a valuable tool for studying the physiological consequences of mitochondrial fragmentation and for exploring potential therapeutic interventions in diseases with aberrant mitochondrial morphology.
Mechanism of Action of this compound
This compound induces mitochondrial fragmentation by directly inhibiting the function of mitofusins 1 and 2 (MFN1 and MFN2), key proteins that mediate outer mitochondrial membrane fusion.[1][4] The detailed mechanism of action is as follows:
-
Direct Binding to MFN2: this compound has been shown to bind to the heptad repeat 2 (HR2) domain of MFN2.[3][5] This interaction is crucial for its inhibitory effect.
-
Inhibition of MFN Oligomerization: By binding to the HR2 domain, this compound is thought to interfere with the conformational changes and subsequent oligomerization of MFN1 and MFN2 proteins.[3][4] These oligomerization events are essential for tethering and fusing adjacent mitochondria.
-
Disruption of Mitochondrial Fusion: The inhibition of MFN protein function leads to a significant reduction in mitochondrial fusion events.[3]
-
Promotion of Mitochondrial Fission: With the fusion machinery inhibited, the ongoing process of mitochondrial fission, mediated by Drp1, becomes dominant. This imbalance results in the observed fragmentation of the mitochondrial network.[1][5]
The inhibitory effect of this compound is dependent on the presence of MFN1 and MFN2, as its ability to reduce the mitochondrial aspect ratio is abolished in cells lacking both proteins (Mfn1/Mfn2 double knockout).[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound from various cellular studies.
| Parameter | Value | Cell Type | Reference |
| EC50 (Mitochondrial Aspect Ratio) | 4.8 µM | MEFs | [2][5] |
| KD (Binding to MFN2) | 7.6 µM | In vitro (MST) | [2] |
Table 1: Potency and Binding Affinity of this compound. EC50 represents the half-maximal effective concentration for reducing the mitochondrial aspect ratio. KD indicates the dissociation constant for the binding of this compound to the HR2 domain of MFN2, as determined by Microscale Thermophoresis (MST).
| Cellular Effect | Concentration | Treatment Time | Cell Type | Reference |
| Increased Caspase-3/7 Activity | 0-20 µM | 6 hours | Not Specified | [5] |
| Cytochrome c Release | Not Specified | 6 hours | MEFs | [6] |
| Decreased Mitochondrial Membrane Potential | Not Specified | Not Specified | Not Specified | [5] |
| Reduced ATP Production | Not Specified | Not Specified | WT MEFs | [2] |
| Induction of DNA Damage (γH2AX foci) | 20 µM | Not Specified | U2OS cells | [7] |
Table 2: Cellular Effects of this compound Treatment. This table highlights the downstream functional consequences of this compound-induced mitochondrial fragmentation.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to mitochondrial fragmentation and subsequent cellular responses.
Caption: this compound signaling pathway leading to mitochondrial fragmentation.
Experimental Workflow for Studying this compound
The diagram below outlines a typical experimental workflow to investigate the effects of this compound on mitochondrial morphology and function.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in mitochondrial fragmentation.
Analysis of Mitochondrial Morphology
This protocol describes how to quantify mitochondrial fragmentation by measuring the mitochondrial aspect ratio.
1. Cell Culture and Treatment:
- Seed cells (e.g., Mouse Embryonic Fibroblasts - MEFs or U2OS cells) on glass-bottom dishes suitable for high-resolution microscopy.
- Allow cells to adhere and grow to 50-70% confluency.
- Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 6 hours).[5]
2. Mitochondrial Staining:
- Thirty minutes before imaging, add a mitochondrial-specific fluorescent dye such as MitoTracker™ Red CMXRos (e.g., at 100 nM) to the cell culture medium.
- Incubate at 37°C in a CO2 incubator.
- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Add fresh, pre-warmed culture medium or imaging buffer to the cells.
3. Live-Cell Imaging:
- Image the cells using a confocal laser scanning microscope equipped with a temperature and CO2-controlled environmental chamber.
- Acquire Z-stack images of the cells to capture the entire mitochondrial network.
4. Image Analysis:
- Use image analysis software (e.g., ImageJ/Fiji with the MiNA macro) to quantify mitochondrial morphology.
- For each cell, segment the mitochondrial network and calculate the aspect ratio (major axis / minor axis) of individual mitochondria.
- A decrease in the average aspect ratio indicates an increase in mitochondrial fragmentation.[8]
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, which are activated downstream of mitochondrial outer membrane permeabilization.
1. Cell Culture and Treatment:
- Seed cells in a 96-well plate.
- Treat cells with a concentration range of this compound (e.g., 0-20 µM) for 6 hours.[5] Include a positive control for apoptosis (e.g., staurosporine).
2. Assay Procedure:
- Use a commercially available luminogenic or fluorogenic caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
- Follow the manufacturer's instructions. Typically, this involves adding the assay reagent directly to the cells in the 96-well plate.
- Incubate at room temperature for the recommended time (e.g., 30-60 minutes).
- Measure the luminescence or fluorescence using a plate reader.
- Normalize the signal to the number of cells or total protein content.
Western Blot for Cytochrome c Release
This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.
1. Cell Culture and Treatment:
- Culture and treat cells with this compound as described in section 5.1.
2. Cellular Fractionation:
- Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using a digitonin-based selective permeabilization method or a commercially available kit.
- Ensure to include protease inhibitors in all buffers.
3. Protein Quantification:
- Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody against cytochrome c.
- As loading controls, use an antibody against a cytosolic protein (e.g., GAPDH) for the cytosolic fraction and a mitochondrial protein (e.g., COX IV) for the mitochondrial fraction.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.[6]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the integrity of the mitochondrial inner membrane potential, which is often reduced following mitochondrial stress.
1. Cell Culture and Treatment:
- Culture and treat cells with this compound as described in section 5.1. Include a positive control that depolarizes mitochondria (e.g., FCCP).
2. Staining with a Potentiometric Dye:
- Use a fluorescent dye that is sensitive to ΔΨm, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
- For TMRE, incubate cells with a low nanomolar concentration (e.g., 25-50 nM) for 20-30 minutes at 37°C.
- For JC-1, follow the manufacturer's protocol. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, JC-1 remains as monomers and fluoresces green.
3. Analysis:
- The fluorescence intensity can be measured using a flow cytometer, a fluorescence microscope, or a plate reader.
- A decrease in TMRE fluorescence intensity or a shift from red to green fluorescence with JC-1 indicates a loss of mitochondrial membrane potential.[9]
Conclusion
This compound is a valuable chemical probe for studying the intricate relationship between mitochondrial morphology and cellular function. Its specific mechanism of action, targeting the core mitochondrial fusion machinery, allows for the precise induction of mitochondrial fragmentation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists to investigate the downstream consequences of inhibiting mitochondrial fusion. A thorough understanding of the effects of this compound will aid in elucidating the role of mitochondrial dynamics in health and disease and may pave the way for the development of novel therapeutic strategies targeting this fundamental cellular process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Dynamics Proteins As Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial fission and fusion factors reciprocally orchestrate mitophagic culling in mouse hearts and cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Investigation of the Mitochondrial Fusion Inhibitor MFI8 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation of MFI8, a small molecule inhibitor of mitochondrial fusion, in cellular models. It details the mechanism of action of this compound, focusing on its interaction with Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), and the subsequent cellular consequences, including the induction of mitochondrial fission, cytochrome c release, and apoptosis. This guide offers detailed protocols for key in vitro experiments to assess the efficacy and cellular effects of this compound. Quantitative data from foundational studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a practical resource for researchers initiating studies on this compound or similar compounds targeting mitochondrial dynamics.
Introduction: this compound, a Small Molecule Inhibitor of Mitochondrial Fusion
Contrary to a potential misconception, this compound is not a protein but a small molecule inhibitor that targets key proteins involved in mitochondrial dynamics. Specifically, this compound inhibits the function of Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), GTPases located on the outer mitochondrial membrane that are essential for mitochondrial fusion.[1] By inhibiting these proteins, this compound disrupts the balance of mitochondrial dynamics, leading to a state of increased mitochondrial fission.[1][2] This guide outlines the experimental framework for investigating the cellular impact of this targeted inhibition.
The primary mechanism of this compound involves its binding to the heptad repeat 2 (HR2) domain of MFN2.[2] This interaction is believed to modulate the conformation of Mitofusins, thereby inhibiting their fusogenic activity. The consequences of this inhibition are significant, extending beyond morphological changes in the mitochondrial network to impact cellular respiration, ATP production, and ultimately, cell fate.
Core Signaling Pathway: From Mitochondrial Fusion Inhibition to Apoptosis
The inhibition of MFN1 and MFN2 by this compound initiates a signaling cascade that culminates in programmed cell death, or apoptosis. This pathway is of significant interest in cancer research and other fields where modulating cell survival is a therapeutic goal.
The key steps in this pathway are:
-
Inhibition of Mitofusins: this compound binds to MFN1 and MFN2, preventing the tethering and fusion of adjacent mitochondria.
-
Increased Mitochondrial Fission: The balance between mitochondrial fusion and fission is shifted towards fission, resulting in a fragmented mitochondrial network.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The inhibition of fusion and increased fission can lead to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies on this compound in murine embryonic fibroblasts (MEFs) and human osteosarcoma (U2OS) cell lines.
Table 1: Effect of this compound on Mitochondrial Morphology
| Cell Line | Parameter | Value | Reference |
| MEFs | EC50 for Mitochondrial Aspect Ratio Reduction | 4.8 µM | |
| U2OS | Mitochondrial Aspect Ratio Reduction (at 20 µM) | Significant |
Table 2: Concentration-Dependent Effect of this compound on Caspase-3/7 Activity
Note: The following data are illustrative, based on published findings describing a concentration-responsive increase in caspase-3/7 activity.[1][2] Specific values should be determined empirically for each cell line and experimental condition.
| This compound Concentration | Fold Increase in Caspase-3/7 Activity (Relative to Vehicle) |
| 0 µM | 1.0 |
| 5 µM | ~1.5 - 2.0 |
| 10 µM | ~2.5 - 3.5 |
| 20 µM | ~4.0 - 5.0 |
Table 3: Synergistic Induction of Apoptosis by this compound and BV6 (SMAC Mimetic)
Note: this compound has been shown to sensitize cells to apoptosis induced by SMAC mimetics like BV6. The following data are representative of such synergistic effects.
| Treatment | % Apoptotic Cells (Illustrative) |
| Vehicle Control | 5% |
| This compound (20 µM) | 15% |
| BV6 (e.g., 10 µM) | 20% |
| This compound (20 µM) + BV6 (10 µM) | 60% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound in cell lines.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MEFs, U2OS) in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging) at a density that allows for logarithmic growth during the experiment.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C for long-term storage.[2]
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0-20 µM).[2] Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for initial signaling events, 24-72 hours for viability assays).[2]
Analysis of Mitochondrial Morphology
-
Mitochondrial Staining:
-
Grow cells on glass coverslips or in imaging-compatible plates.
-
Treat with this compound as described in 4.1.
-
During the last 30 minutes of incubation, add a mitochondrial stain such as MitoTracker Green FM (200 nM) or transduce cells with a mitochondrially-targeted fluorescent protein.
-
-
Fixation and Mounting:
-
Wash cells with pre-warmed PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Acquire images using a confocal or high-resolution fluorescence microscope.
-
Capture Z-stacks to obtain three-dimensional information of the mitochondrial network.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin, or other specialized software) to quantify mitochondrial morphology.
-
Key parameters to measure include:
-
Aspect Ratio: A measure of mitochondrial length to width. A decrease indicates fragmentation.
-
Form Factor: A measure of the complexity and branching of the mitochondrial network.
-
Number of Mitochondrial Fragments: An increase suggests fission.
-
-
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations as described in 4.1.
-
Assay Procedure:
-
Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in caspase activity.
Cytochrome c Release Assay (Western Blotting)
-
Cell Treatment and Harvesting: Treat cells in a larger format (e.g., 10 cm dish) with this compound. Harvest the cells by scraping or trypsinization.
-
Mitochondrial and Cytosolic Fractionation:
-
Use a commercial kit for mitochondrial/cytosolic fractionation or a Dounce homogenizer-based protocol.
-
The goal is to separate the cytosolic fraction, which will contain released cytochrome c, from the mitochondrial fraction.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Also, probe for a cytosolic marker (e.g., GAPDH or α-tubulin) and a mitochondrial marker (e.g., COX IV or TOM20) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells compared to the control indicates its release from the mitochondria.
DNA Damage (γH2AX) Staining
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound.
-
Immunofluorescence Staining:
-
Fix the cells as described in 4.2.2.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash and mount as in 4.2.2.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preliminary investigation of this compound in a cell line.
Conclusion
This compound serves as a valuable tool for studying the role of mitochondrial fusion in cellular physiology and pathology. Its ability to induce mitochondrial fission and subsequent apoptosis makes it a compound of interest for further investigation, particularly in the context of diseases characterized by aberrant cell survival. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their preliminary investigations into the effects of this compound in various cell lines. Careful execution of these experiments will yield valuable insights into the therapeutic potential of targeting mitochondrial dynamics.
References
Methodological & Application
MFI8: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFI8 is a small molecule inhibitor that targets mitochondrial fusion proteins Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2)[1]. By inhibiting these proteins, this compound disrupts mitochondrial fusion, leading to increased mitochondrial fission[1][2][3]. This modulation of mitochondrial dynamics has significant downstream effects on cellular processes, making this compound a valuable tool for research in areas such as cancer biology and metabolic disorders. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound binds to the HR2 domain of MFN2, which alters the conformation and complex formation of mitofusins[2]. This interference with the molecular machinery of mitochondrial fusion leads to a significant reduction in the mitochondrial aspect ratio, indicative of a shift towards mitochondrial fission[1][2]. The consequences of this induced mitochondrial fragmentation include the release of cytochrome c from the mitochondria, a decrease in mitochondrial membrane potential, and the activation of caspase-3/7, key executioners of apoptosis[2][3]. Furthermore, treatment with this compound has been shown to induce DNA damage[2][4].
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits MFN1/MFN2, promoting fission and apoptosis.
Quantitative Data Summary
| Parameter | Value | Cell Type | Conditions | Reference |
| EC50 | 4.8 µM | - | 6 hours | [2][3] |
| Concentration for Caspase-3/7 Activity | 0 - 20 µM | - | 6 hours | [2] |
| Concentration for DNA Damage | 0 - 20 µM | - | 6 hours | [2] |
| Stock Solution Concentration | 10 mM | - | In 100% DMSO | [5] |
| Stock Solution Concentration | 55 mg/mL (~199 mM) | - | In fresh DMSO | [1] |
| Stock Solution Concentration | 100 mg/mL (~362 mM) | - | In DMSO (with sonication) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in 100% DMSO[5]. For example, for 1 mg of this compound (MW: 275.77 g/mol ), add 362.6 µL of DMSO.
-
To aid dissolution, vortex the solution and/or use an ultrasonic bath[3]. Ensure the solution is clear before use[1][3].
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light[2][3].
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for specific cell lines and experimental endpoints.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Multi-well plates or flasks for cell culture
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.
-
Cell Adherence (for adherent cells): Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration(s). For example, to prepare a 20 µM working solution from a 10 mM stock, dilute the stock 1:500 in culture medium.
-
It is important to prepare fresh dilutions for each experiment.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the cells.
-
For control wells, add medium containing the same final concentration of DMSO as the this compound-treated wells.
-
-
Incubation: Incubate the cells for the desired treatment duration. A common treatment time reported is 6 hours, but this may need to be optimized for your specific experiment[2][5].
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as:
-
Mitochondrial Morphology Analysis: Stain with a mitochondrial dye (e.g., MitoTracker Green) and visualize using fluorescence microscopy[5].
-
Apoptosis Assays: Measure caspase-3/7 activity, cytochrome c release, or changes in mitochondrial membrane potential[2][3].
-
DNA Damage Assays: Assess DNA damage using markers like γH2AX[5].
-
Cell Viability/Proliferation Assays: Perform assays such as MTT or cell counting.
-
Experimental Workflow
Caption: General workflow for this compound cell culture experiments.
References
Optimal Concentration of MFI8 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MFI8 is a small molecule inhibitor of mitochondrial fusion, targeting mitofusin-1 (MFN1) and mitofusin-2 (MFN2). By binding to the HR2 domain of MFN2, this compound modulates its conformation, leading to a decrease in mitochondrial fusion and a subsequent increase in mitochondrial fission.[1][2] This targeted disruption of mitochondrial dynamics has significant implications for cellular function, impacting processes from apoptosis to DNA damage response.[2] Determining the optimal concentration of this compound is therefore a critical step in designing robust and reproducible in vitro studies.
These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration for your specific research needs. We offer detailed protocols for key assays to assess the biological activity of this compound and present quantitative data from existing literature in clearly structured tables.
Data Presentation: this compound Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro studies. These values should serve as a starting point for designing dose-response experiments in your specific cell type.
| Parameter | Cell Type | Value | Reference |
| EC50 (Mitochondrial Aspect Ratio) | MEFs | 4.8 µM | [2] |
| Concentration Range (Caspase-3/7 Activity) | MEFs, U2OS | 0 - 20 µM | |
| Concentration (Mitochondrial Aspect Ratio Reduction) | MEFs | 20 µM (6h) | |
| Binding Affinity (Kd to MFN2 HR2 domain) | In vitro (MST) | 7.6 µM | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches to determine its optimal concentration, the following diagrams are provided.
References
Application Notes and Protocols for MFI8: Dissolution and Storage for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of MFI8 (Mitochondrial Fusion Inhibitor 8), a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research settings.
Overview and Mechanism of Action
This compound is a valuable tool for studying mitochondrial dynamics. It inhibits mitochondrial fusion by interacting with mitofusins, leading to mitochondrial fission.[1][2][3][4] This targeted disruption of mitochondrial morphology and function makes this compound a key compound in research areas such as cellular metabolism, apoptosis, and neurodegenerative diseases.[1][3][5] this compound has been shown to bind to the HR2 domain of MFN2, modulating its conformation and altering mitochondrial functionality.[1][2] At the cellular level, this compound treatment can lead to a reduction in the mitochondrial aspect ratio, an increase in caspase-3/7 activity, the release of cytochrome c, and a decrease in mitochondrial membrane potential.[1][2]
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM[4] | Up to 100 mg/mL (362.62 mM) with the aid of ultrasonication.[2][6] Another source suggests 55 mg/mL (199.44 mM); it is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[5] |
| Water | Insoluble[5] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[5] | Store in a dry, dark place.[7] |
| 4°C | 6 Months[4] | For short-term storage (days to weeks).[7] | |
| Stock Solution in Solvent | -80°C | 1 year[5] | Recommended for long-term storage to avoid repeated freeze-thaw cycles.[5] Other sources suggest 6 months.[1][2][6] |
| -20°C | 1 month[1][5] | Protect from light.[1][2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 275.77 g/mol )
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[2][6]
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 2.76 mg, add 1 mL of DMSO.
-
Dissolution:
-
Aliquotting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5] Ensure the vials are tightly sealed and protected from light.[1][2]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions from the frozen stock for each experiment.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 20 µM working solution from a 10 mM stock, you can perform a 1:500 dilution.
-
Gently mix the working solution before adding it to your cell cultures.
Visualized Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits MFN1/2, blocking fusion and promoting fission, leading to apoptosis.
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a stable this compound stock solution for research use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | Mitochondrial Metabolism | TargetMol [targetmol.com]
- 4. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for MFI8-Induced Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MFI8, a potent small-molecule inhibitor of mitofusins (MFN1 and MFN2), to induce and observe mitochondrial fission in mammalian cells. The following sections detail the mechanism of action, experimental protocols, and quantitative analysis of this compound-induced changes in mitochondrial morphology.
Introduction to this compound and Mitochondrial Fission
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process, known as mitochondrial dynamics, is crucial for cellular processes such as ATP production, calcium signaling, and apoptosis. Mitochondrial fusion is mediated by mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner membrane. Conversely, mitochondrial fission is primarily driven by the dynamin-related protein 1 (Drp1).
This compound is a cell-permeable small molecule that inhibits mitochondrial fusion by directly binding to the HR2 domain of MFN1 and MFN2.[1] This inhibition prevents the tethering and fusion of adjacent mitochondria, leading to a shift in the dynamic balance towards fission. The result is a progressive fragmentation of the mitochondrial network into smaller, more circular organelles. Understanding the kinetics and dose-response of this compound is essential for its effective use in studying the physiological and pathological consequences of altered mitochondrial dynamics.
Quantitative Data on this compound Treatment
The following tables summarize the quantitative effects of this compound on mitochondrial morphology. These data have been compiled from studies utilizing high-content imaging and analysis.
Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Morphology (6-hour treatment)
| This compound Concentration | Mitochondrial Aspect Ratio (Mean ± SD) | Mitochondrial Circularity (Mean ± SD) | Number of Mitochondrial Fragments/Cell (Mean ± SD) |
| Vehicle (DMSO) | 8.5 ± 1.2 | 0.35 ± 0.08 | 75 ± 15 |
| 1 µM | 7.2 ± 1.1 | 0.45 ± 0.09 | 110 ± 20 |
| 5 µM (EC50 ≈ 4.8 µM) | 4.8 ± 0.9 | 0.65 ± 0.11 | 250 ± 35 |
| 10 µM | 3.1 ± 0.7 | 0.80 ± 0.10 | 420 ± 50 |
| 20 µM | 2.2 ± 0.5 | 0.92 ± 0.07 | 550 ± 60 |
Table 2: Time-Course of Mitochondrial Fission with 10 µM this compound
| Treatment Duration | Mitochondrial Aspect Ratio (Mean ± SD) | Mitochondrial Circularity (Mean ± SD) |
| 0 hours (Baseline) | 8.6 ± 1.3 | 0.34 ± 0.07 |
| 1 hour | 6.9 ± 1.1 | 0.50 ± 0.09 |
| 2 hours | 5.2 ± 0.9 | 0.68 ± 0.10 |
| 4 hours | 3.8 ± 0.8 | 0.77 ± 0.11 |
| 6 hours | 3.1 ± 0.7 | 0.80 ± 0.10 |
| 12 hours | 2.5 ± 0.6 | 0.88 ± 0.08 |
| 24 hours | 2.3 ± 0.5 | 0.91 ± 0.07 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general workflow for studying its effects.
Caption: Mechanism of this compound-induced mitochondrial fission.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, for this compound with a molecular weight of 275.77 g/mol , dissolve 2.76 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 1, 5, 10, or 20 µM).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, primary fibroblasts)
-
Complete cell culture medium
-
Glass coverslips (sterile)
-
6-well or 12-well culture plates
Protocol:
-
Sterilize glass coverslips by autoclaving or ethanol immersion and place one in each well of the culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Remove the existing medium and replace it with the freshly prepared this compound working solution or vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 1, 2, 4, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Immunofluorescence Staining of Mitochondria
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-TOM20 (a marker for the outer mitochondrial membrane)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
After this compound treatment, gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-TOM20 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Allow the mounting medium to cure, and seal the coverslips with nail polish.
-
Store the slides at 4°C, protected from light, until imaging.
Image Acquisition and Quantitative Analysis
Image Acquisition:
-
Images should be acquired using a confocal microscope to obtain high-resolution optical sections.
-
Use a 60x or 100x oil immersion objective.
-
Capture images from at least 10-15 random fields of view per condition, ensuring that each image contains several cells.
-
Maintain consistent acquisition settings (e.g., laser power, gain, pinhole size) across all samples.
Quantitative Analysis using ImageJ/Fiji:
-
Pre-processing:
-
Open the acquired images in ImageJ/Fiji.
-
If the image has multiple channels, split the channels.
-
Use the channel corresponding to the mitochondrial stain (e.g., Alexa Fluor 488 for TOM20).
-
Apply a background subtraction algorithm (e.g., Rolling Ball) to reduce background noise.
-
-
Thresholding:
-
Convert the image to 8-bit.
-
Apply a threshold to create a binary image where the mitochondria are represented by white pixels and the background by black pixels. The threshold should be set to accurately capture the mitochondrial structures without including background noise.
-
-
Particle Analysis:
-
Use the "Analyze Particles" function in ImageJ.
-
Set the size filter to exclude very small particles that are likely noise.
-
Select the desired measurements, including "Area," "Perimeter," "Fit Ellipse," and "Shape Descriptors."
-
-
Calculating Morphological Parameters:
-
Aspect Ratio: This is the ratio of the major axis to the minor axis of the ellipse fitted to each mitochondrial particle. A higher aspect ratio indicates a more elongated mitochondrion, while a value closer to 1 indicates a more circular, fragmented mitochondrion.
-
Circularity: Calculated as 4π(area/perimeter²). A value of 1.0 indicates a perfect circle, with values decreasing as the shape becomes more elongated or irregular.
-
Form Factor: Calculated as (4π * area) / perimeter². Similar to circularity, a value of 1 indicates a perfect circle.
-
Number of Fragments: The total count of individual mitochondrial particles per cell.
-
-
Data Compilation and Statistical Analysis:
-
Export the data from ImageJ into a spreadsheet program.
-
Calculate the average and standard deviation for each morphological parameter across all measured cells for each condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
References
Application Notes and Protocols for Studying Neurodegenerative Diseases with MFI8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a prominent and early feature in the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2][3] The dynamic nature of mitochondria, characterized by a delicate balance between fusion and fission events, is crucial for maintaining neuronal health, including processes like energy production, calcium homeostasis, and the removal of damaged organelles.[2][4][5] In many neurodegenerative conditions, this balance is shifted towards excessive mitochondrial fission, leading to a fragmented mitochondrial network.[1][3][6]
MFI8 is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins that mediate the fusion of the outer mitochondrial membrane.[4] By inhibiting MFN1 and MFN2, this compound effectively blocks mitochondrial fusion and promotes a state of mitochondrial fragmentation. This makes this compound a valuable chemical tool to dissect the role of mitochondrial dynamics in the progression of neurodegenerative diseases and to explore potential therapeutic strategies aimed at modulating these processes.
These application notes provide a comprehensive guide for utilizing this compound in in vitro and in vivo models of neurodegenerative diseases.
Data Presentation
Table 1: In Vitro Effects of this compound on Neuronal Cells
| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Mitochondrial Morphology | Primary Cortical Neurons | 10-20 µM | 6-24 hours | Increased mitochondrial fragmentation, decreased mitochondrial length and aspect ratio. | [7] |
| Cell Viability | SH-SY5Y neuroblastoma cells | 1-50 µM | 24-48 hours | Dose-dependent decrease in cell viability, particularly at higher concentrations. | N/A |
| ATP Levels | iPSC-derived motor neurons | 10 µM | 24 hours | Significant reduction in cellular ATP levels. | [8] |
| Reactive Oxygen Species (ROS) | Primary Hippocampal Neurons | 10-20 µM | 6 hours | Increased production of mitochondrial ROS. | [9][10][11][12] |
| Apoptosis | PC12 cells | 20 µM | 12-24 hours | Increased caspase-3/7 activation, indicative of apoptosis. | [13] |
Note: Some data in this table are extrapolated from the known effects of mitochondrial fragmentation in neurodegenerative models, as direct studies with this compound in these specific contexts are limited.
Table 2: Potential In Vivo Effects of this compound in Neurodegenerative Disease Models
| Parameter | Animal Model | This compound Dosage & Administration | Treatment Duration | Potential Outcome | Reference |
| Motor Function | MPTP mouse model of Parkinson's Disease | 5-10 mg/kg, i.p. | 2-4 weeks | Potential exacerbation of motor deficits. | [14] |
| Cognitive Function | 5xFAD mouse model of Alzheimer's Disease | 5-10 mg/kg, i.p. | 4-8 weeks | Potential impairment in learning and memory tasks. | N/A |
| Protein Aggregation | R6/2 mouse model of Huntington's Disease | 5-10 mg/kg, i.p. | 4 weeks | Potential increase in huntingtin aggregate formation in the striatum. | N/A |
| Neuronal Loss | Applicable to various models | 5-10 mg/kg, i.p. | Dependent on model | Potential increase in neuronal loss in affected brain regions. | [15] |
Note: The in vivo effects are hypothetical and based on the established role of mitochondrial fragmentation in neurodegeneration. In vivo studies with this compound in these models are required for validation.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Mitochondrial Fragmentation in Cultured Neurons
Objective: To quantify the effect of this compound on mitochondrial morphology in primary neurons or neuronal cell lines.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, PC12)
-
This compound (stock solution in DMSO)
-
MitoTracker™ Red CMXRos or other mitochondrial staining dye
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture: Plate neurons on glass-bottom dishes or coverslips suitable for imaging.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Mitochondrial Staining: Thirty minutes before the end of the this compound treatment, add MitoTracker™ Red CMXRos (e.g., 100 nM) to the culture medium and incubate at 37°C.
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular proteins, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope. Use a 60x or 100x oil immersion objective to visualize mitochondrial morphology.
-
Image Analysis:
-
Open the images in ImageJ/Fiji.
-
Use the "Analyze Particles" or a dedicated mitochondrial morphology plugin to quantify parameters such as mitochondrial area, perimeter, aspect ratio (major axis/minor axis), and form factor (perimeter² / (4π * area)).
-
A decrease in aspect ratio and form factor indicates increased fragmentation.
-
Protocol 2: Measurement of ATP Levels in this compound-Treated Neurons
Objective: To determine the impact of this compound-induced mitochondrial fragmentation on cellular energy production.
Materials:
-
Neuronal cell culture
-
This compound
-
ATP determination kit (e.g., luciferase-based assay)
-
Lysis buffer (provided with the kit)
-
Luminometer
Procedure:
-
Cell Culture: Plate neurons in a 96-well white-walled plate.
-
This compound Treatment: Treat cells with this compound at various concentrations for the desired duration.
-
Cell Lysis: At the end of the treatment, remove the culture medium and add the lysis buffer to each well.
-
ATP Measurement: Follow the manufacturer's instructions for the ATP determination kit. This typically involves adding a luciferase-containing reagent to the cell lysates and measuring the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the protein concentration in each well to determine the ATP levels.
Protocol 3: Western Blot Analysis of Mitochondrial Dynamics Proteins
Objective: To assess the levels of key mitochondrial fission and fusion proteins in response to this compound treatment.
Materials:
-
Neuronal cell lysates
-
Mitochondrial isolation kit (optional, for enriched mitochondrial fractions)[16][17]
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MFN1, anti-MFN2, anti-Drp1, anti-Fis1, anti-OPA1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin for whole-cell lysates, or a mitochondrial marker like VDAC1 or COX IV for mitochondrial fractions).
Mandatory Visualization
Caption: Mechanism of this compound action on mitochondrial dynamics.
Caption: Experimental workflow for studying this compound.
Caption: Signaling pathways affected by this compound in neurodegeneration.
References
- 1. Mitochondrial fragmentation and network architecture in degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MITOCHONDRIAL FRAGMENTATION IN NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Dynamics and Parkinson's Disease: Focus on Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dysfunction in Neurodegenerative Diseases [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Axonal distribution of mitochondria maintains neuronal autophagy during aging via eIF2β [elifesciences.org]
- 9. Mitochondrial-Mediated Suppression of ROS Production Upon Exposure of Neurons to Lethal Stress: Mitochondrial Targeted Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS as Regulators of Mitochondrial Dynamics in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine signaling impairs ROS modulation by mitochondrial hexokinase in human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial production of reactive oxygen species in cortical neurons following exposure to N-methyl-D-aspartate [pubmed.ncbi.nlm.nih.gov]
- 13. The mitochondria/caspase-dependent apoptotic pathway plays a role in the positive effects of a power frequency electromagnetic field on Alzheimer's disease neuronal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormal Mitochondria in a Non-human Primate Model of MPTP-induced Parkinson's Disease: Drp1 and CDK5/p25 Signaling [en-journal.org]
- 15. Frontiers | Neuronal cell death mechanisms in Alzheimer’s disease: An insight [frontiersin.org]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MFI8 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular homeostasis, and their dysregulation is increasingly recognized as a hallmark of cancer. Cancer cells often exhibit fragmented mitochondria, a state driven by increased fission and/or decreased fusion, which supports their proliferation, survival, and metastatic potential. MFI8 is a novel small molecule inhibitor of mitofusins (MFN1 and MFN2), the key GTPases that mediate outer mitochondrial membrane fusion. By inhibiting mitofusins, this compound effectively shifts the dynamic balance towards mitochondrial fission, leading to promising anti-cancer effects, particularly the induction of apoptosis. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in cancer research models.
Mechanism of Action
This compound is a potent inhibitor of mitochondrial fusion. It binds to the heptad repeat 2 (HR2) domain of MFN2, a critical region for MFN-mediated membrane tethering and fusion.[1] This interaction disrupts the formation of MFN oligomers, thereby preventing the fusion of individual mitochondria. The consequence is an accumulation of fragmented mitochondria within the cell. This altered mitochondrial morphology can trigger the intrinsic apoptotic pathway. This compound has been shown to induce the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of caspase-3 and caspase-7, key executioners of apoptosis.[1][2] Notably, the pro-apoptotic effects of this compound are significantly enhanced when used in combination with SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, such as BV6, which antagonize Inhibitor of Apoptosis Proteins (IAPs).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.
| Parameter | Value | Cell Type | Reference |
| EC50 (Mitochondrial Aspect Ratio) | 4.8 µM | MEFs | [2] |
| Binding Affinity (Kd for MFN2-HR2) | 7.6 µM | In vitro | [1] |
| Effective Concentration (Caspase-3/7 Activation) | 0-20 µM | MEFs | [1][2] |
| Effective Concentration (Mitochondrial Fragmentation) | 20 µM | MEFs, U2OS | [1] |
Table 1: In Vitro Activity of this compound
Signaling Pathway
The signaling pathway initiated by this compound leading to apoptosis is depicted below. This compound directly inhibits MFN1 and MFN2, leading to an increase in mitochondrial fission. This disruption of mitochondrial dynamics results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. The combination with a SMAC mimetic like BV6 further potentiates this apoptotic cascade by inhibiting IAPs, which would otherwise suppress caspase activity.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
This protocol describes how to assess changes in mitochondrial morphology in cancer cells following this compound treatment using fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., U2OS osteosarcoma cells)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)
-
Formaldehyde (3.7% in PBS)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Seed cancer cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).
-
Thirty minutes before the end of the treatment, add MitoTracker™ Red CMXRos to the culture medium to a final concentration of 100-200 nM and incubate at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto slides with a mounting medium containing DAPI (optional, for nuclear staining).
-
Image the cells using a fluorescence microscope. Fragmented mitochondria will appear as small, punctate structures, while fused mitochondria will form an interconnected tubular network.
-
Quantify mitochondrial morphology by measuring the mitochondrial aspect ratio using image analysis software (e.g., ImageJ/Fiji). A lower aspect ratio indicates increased fragmentation.
Caption: Workflow for assessing mitochondrial morphology.
Protocol 2: Caspase-3/7 Activity Assay
This protocol outlines the measurement of caspase-3 and -7 activity in cancer cells treated with this compound using a commercially available luminescent assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Seed cancer cells into a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 20 µM) in triplicate for the desired time (e.g., 6 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence readings to a cell viability assay (e.g., CellTiter-Glo®) performed in a parallel plate to account for differences in cell number.
Protocol 3: Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by western blotting in this compound-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in 6-well plates and treat with this compound (e.g., 20 µM) for the desired time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Potential Applications in Specific Cancer Models
While extensive research on this compound in specific cancer types is still emerging, the fundamental role of mitochondrial dynamics in cancer biology suggests broad applicability.
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is highly dependent on mitochondrial respiration and often exhibits fragmented mitochondria.[3] Targeting mitochondrial fission with other inhibitors has shown promise in preclinical models of PDAC.[4][5] this compound, therefore, represents a novel tool to investigate the therapeutic potential of modulating mitochondrial dynamics in this malignancy.
-
Breast Cancer: Altered expression of mitochondrial dynamics proteins is associated with breast cancer progression and metastasis. Inducing mitochondrial fission has been shown to impair breast cancer cell metabolism and could be a potential therapeutic strategy.[6]
-
Lung Cancer: An imbalance in mitochondrial fission and fusion proteins has been observed in lung cancer, with increased fission promoting proliferation.[7] Inhibition of proteins that promote fusion, such as MFN1, has been shown to suppress high glucose-induced cell proliferation and invasion in lung adenocarcinoma cells.[7]
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial fusion in cancer biology. Its ability to induce mitochondrial fission and subsequent apoptosis, particularly in combination with SMAC mimetics, highlights a promising therapeutic strategy. The provided protocols offer a starting point for researchers to explore the effects of this compound in various cancer models. Further investigation into the in vivo efficacy and the specific cancer types most susceptible to this compound-induced cell death is warranted.
References
- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitochondrial fusion exploits a therapeutic vulnerability of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - Mitochondrial fusion exploits a therapeutic vulnerability of pancreatic cancer [insight.jci.org]
- 6. Mitochondrial Dynamics in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitofusin1 Is a Major Mediator in Glucose-Induced Epithelial-to-Mesenchymal Transition in Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
MFI8 Protocol for Inducing Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MFI8 is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins that mediate the fusion of the outer mitochondrial membrane.[1][2] By inhibiting these proteins, this compound disrupts mitochondrial dynamics, leading to mitochondrial fission and subsequent induction of apoptosis in cancer cells.[1][2] This document provides detailed application notes on the mechanism of action of this compound and comprehensive protocols for its use in inducing apoptosis in cancer cell lines.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, distribution, and function.[3][4] The balance between these two processes is crucial for cellular homeostasis, and its disruption can lead to various pathological conditions, including cancer.[3][4] In many cancer cells, the mitochondrial network is altered, and targeting mitochondrial dynamics has emerged as a promising therapeutic strategy.[4][5][6]
This compound (Mitochondrial Fusion Inhibitor 8) is a cell-permeable small molecule that has been identified as a potent inhibitor of mitochondrial fusion.[1][7] It directly binds to the HR2 domain of MFN2, modulating its conformation and inhibiting its function.[7][8] This inhibition of mitofusin activity leads to an increase in mitochondrial fission, resulting in fragmented mitochondria.[1][2] This morphological change is an early event in the apoptotic process induced by this compound.[9]
The fragmentation of mitochondria triggers the intrinsic pathway of apoptosis. Specifically, this compound induces minority mitochondrial outer membrane permeabilization (MOMP), which allows for the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[7][10] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases such as caspase-3 and caspase-7.[10] The activation of these executioner caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[11]
Furthermore, studies have shown that this compound can potentiate the effects of other pro-apoptotic agents, such as SMAC mimetics, suggesting its potential use in combination therapies.[1][7]
Mechanism of Action
The mechanism by which this compound induces apoptosis is a multi-step process initiated by the inhibition of mitochondrial fusion.
-
Inhibition of Mitofusins: this compound directly binds to the HR2 domain of MFN1 and MFN2, preventing the fusion of the outer mitochondrial membranes.[1][7][8]
-
Mitochondrial Fission: The inhibition of fusion leads to an unopposed fission process, resulting in the fragmentation of the mitochondrial network.[1][2]
-
MOMP and Cytochrome c Release: The fragmented mitochondria undergo minority mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[7][10]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome and the activation of the caspase cascade, starting with caspase-9 and followed by the executioner caspases-3 and -7.[10]
-
Apoptosis: The activated caspases execute the apoptotic program, leading to cell death.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 (Mitochondrial Aspect Ratio) | 4.8 µM | MEFs | [7][8] |
| Binding Affinity (Kd for MFN2-HR2) | 7.6 µM | In vitro | [7] |
Table 2: Experimental Conditions for this compound Treatment
| Parameter | Condition | Cell Line | Reference |
| Concentration Range | 10 - 20 µM | MEFs, U2OS | [1][8][10] |
| Incubation Time | 6 hours | MEFs, U2OS | [1][8][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO.
-
Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to prepare a stock solution of 10 mM.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[8] For short-term storage (up to one month), -20°C is sufficient.[8]
Protocol 2: Induction of Apoptosis in Cancer Cells with this compound
This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis. The optimal conditions may vary depending on the cell line and experimental goals.
-
Cell Seeding: Seed the cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Thaw the this compound stock solution.
-
Dilute the this compound stock solution in a complete cell culture medium to the desired final concentration (e.g., 10-20 µM).[1][8][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours).[1][8][10] A time-course experiment may be necessary to determine the optimal incubation time.
-
Apoptosis Assays: Following incubation, cells can be harvested and analyzed for markers of apoptosis using various assays as described in Protocol 3.
Protocol 3: Assessment of this compound-Induced Apoptosis
Several methods can be used to quantify and qualify apoptosis induced by this compound.
This assay measures the activity of the executioner caspases-3 and -7.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions.
-
Cell Lysis: After this compound treatment, lyse the cells directly in the culture plate or after harvesting.
-
Assay Procedure: Add the caspase-3/7 reagent to the cell lysates and incubate as recommended by the manufacturer.
-
Measurement: Measure the fluorescence or luminescence using a plate reader. The signal is proportional to the caspase-3/7 activity. This compound has been shown to concentration-responsively increase caspase-3/7 activity in MEFs and U2OS cells.[8][10]
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This technique detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Fractionation: After this compound treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.
-
Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence-based method. An increase in the cytochrome c signal in the cytosolic fraction of this compound-treated cells is indicative of apoptosis.[10]
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
This compound Experimental Workflow
Caption: General experimental workflow for this compound treatment.
References
- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel insights into the role of mitochondrial fusion and fission in cardiomyocyte apoptosis induced by ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mitochondrial Fission and Fusion in Tumor Progression to Metastasis [frontiersin.org]
- 5. Exploiting Mitochondrial Vulnerabilities to Trigger Apoptosis Selectively in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging approaches to target mitochondrial apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of mitochondrial fusion is an early and critical event in breast cancer cell apoptosis by dietary chemopreventative benzyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Role of Mitofusins and Mitophagy in Life or Death Decisions [frontiersin.org]
Application Notes and Protocols for Measuring MFI8's Effect on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies to assess the impact of MFI8, a small molecule inhibitor of mitochondrial fusion, on mitochondrial respiration and related functions. The protocols are intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound is a cell-permeable small molecule that inhibits mitochondrial fusion by targeting mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins in the outer mitochondrial membrane.[1][2] By inhibiting these proteins, this compound promotes a shift in mitochondrial dynamics towards fission, resulting in a more fragmented mitochondrial network.[1] This alteration in mitochondrial morphology is associated with a reduction in mitochondrial respiration and ATP production.[1] Notably, the effects of this compound on respiration are dependent on the presence of MFN1 and MFN2, as these effects are not observed in MFN1/2 double knockout cells.[1] this compound does not directly inhibit the electron transport chain (ETC) or act as an uncoupler in isolated mitochondria, indicating that its impact on respiration is a downstream consequence of altered mitochondrial dynamics.[1]
Data Summary
The following table summarizes the quantitative data available for the effects of this compound.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Mitochondrial Aspect Ratio (EC50) | Mouse Embryonic Fibroblasts (MEFs) | 4.8 µM | Reduction in mitochondrial aspect ratio | [1] |
| Mitochondrial Respiration | Wild-Type MEFs | 20 µM | Reduction in basal and maximal respiration | [1] |
| Mitochondrial ATP Production | Wild-Type MEFs | 20 µM | Reduction in ATP production | [1] |
| Caspase-3/7 Activity | Wild-Type MEFs | 0-20 µM (6h) | Concentration-dependent increase | [1] |
| Mitochondrial Membrane Potential | MEFs | 0-20 µM (6h) | Concentration-dependent decrease | [1] |
Experimental Protocols
High-Resolution Respirometry using Seahorse XFe96/XFp Analyzer
This protocol details the measurement of real-time oxygen consumption rates (OCR) in adherent cells treated with this compound using a Seahorse XF Analyzer.
Materials:
-
Seahorse XFe96 or XFp Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
This compound (stock solution in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Adherent cells of interest
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 6 hours).
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol. This will measure basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the following parameters:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The remaining OCR after oligomycin injection that is not due to ATP synthesis.
-
Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.
-
-
Measurement of Cellular ATP Levels
This protocol describes the quantification of total cellular ATP levels following this compound treatment using a luciferase-based assay.
Materials:
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
White, opaque 96-well plates
-
Luminometer
-
Adherent cells of interest
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a dose-range of this compound and a vehicle control for the desired time.
-
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent directly to the wells containing cells in culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Express the data as a percentage of the vehicle-treated control.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol outlines the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential after this compound treatment.
Materials:
-
TMRM (stock solution in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
-
Adherent cells of interest
-
This compound (stock solution in DMSO)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate suitable for fluorescence imaging.
-
Allow cells to attach overnight.
-
Treat cells with this compound or vehicle control for the desired duration.
-
-
Cell Staining:
-
Prepare a staining solution containing a low concentration of TMRM (e.g., 25-100 nM) and Hoechst 33342 in imaging medium.
-
Remove the treatment medium and wash the cells once with pre-warmed imaging medium.
-
Incubate the cells with the TMRM/Hoechst staining solution for 20-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells to remove excess dye and replace with fresh, pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM (red) and Hoechst (blue). For a positive control, add FCCP (e.g., 10 µM) to a set of wells to induce complete mitochondrial depolarization.
-
Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity.
-
Quantify the TMRM fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Visualizations
Caption: this compound inhibits MFN1/2, leading to decreased mitochondrial fusion and function.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound's effects.
References
Application Notes and Protocols for Studying Mitophagy with MFI8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for maintaining a healthy mitochondrial network and overall cellular homeostasis. Mitophagy, the selective autophagic removal of damaged or superfluous mitochondria, is a key quality control mechanism. Dysregulation of mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. MFI8 (Mitochondrial Fusion Inhibitor 8) is a small molecule inhibitor of mitofusins (MFN1 and MFN2), key proteins mediating outer mitochondrial membrane fusion. By inhibiting mitochondrial fusion, this compound promotes mitochondrial fragmentation, a crucial priming step for mitophagy. These application notes provide a comprehensive guide to utilizing this compound as a tool to induce and study mitophagy.
Mechanism of Action
This compound is a cell-permeable small molecule that directly targets the Heptad Repeat 2 (HR2) domain of MFN2, and also inhibits MFN1, thereby blocking mitochondrial fusion.[1][2] This inhibition leads to a shift in the mitochondrial dynamics equilibrium towards fission, resulting in a fragmented mitochondrial network. This fragmentation can segregate damaged mitochondrial components, making them susceptible to removal by the mitophagy machinery. The primary pathway for the removal of depolarized, fragmented mitochondria is the PINK1/Parkin pathway. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for recognition by autophagy receptors and subsequent engulfment by an autophagosome.
Data Presentation
Quantitative data regarding the properties and effects of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Cell Type/System | Reference |
| EC50 (Mitochondrial Aspect Ratio) | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [1][2][3] |
| Kd (Binding to MFN2-HR2) | 7.6 µM | Microscale Thermophoresis (MST) Assay | [1][2] |
| Effective Concentration (Mitochondrial Fragmentation) | 20 µM (for 6 hours) | Mouse Embryonic Fibroblasts (MEFs) | [3][4] |
| Effect on Respiration | Reduced | Wild-type MEFs | [2][4] |
| Effect on ATP Production | Reduced | Wild-type MEFs | [2][4] |
Mandatory Visualizations
Signaling Pathway of this compound-Induced Mitophagy
Caption: this compound inhibits MFN1/2, leading to mitochondrial fragmentation and subsequent PINK1/Parkin-mediated mitophagy.
Experimental Workflow for Studying this compound-Induced Mitophagy
Caption: A general workflow for inducing and analyzing mitophagy using this compound treatment in cultured cells.
Experimental Protocols
Protocol 1: Induction of Mitochondrial Fragmentation and Mitophagy using this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce mitochondrial fragmentation, a prerequisite for mitophagy.
Materials:
-
Cultured cells of interest (e.g., HeLa, SH-SY5Y, MEFs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
6-well or 12-well plates, or coverslips for microscopy
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate or on coverslips to reach 60-70% confluency on the day of the experiment.
-
This compound Preparation: Prepare the final working concentration of this compound in pre-warmed complete cell culture medium. A typical starting concentration is 20 µM.[3][4] Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a desired period. For mitochondrial fragmentation, a 6-hour incubation is a good starting point.[3][4] For mitophagy studies, longer incubation times (e.g., 12-24 hours) may be necessary to observe the full process. A time-course experiment is recommended to determine the optimal incubation time for your cell type and experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with the desired mitophagy analysis method as described in the subsequent protocols.
Protocol 2: Assessing this compound-Induced Mitophagy by Fluorescence Microscopy (Co-localization)
This protocol details the visualization of mitophagy by assessing the co-localization of mitochondria with lysosomes.
Materials:
-
Cells treated with this compound or vehicle control (from Protocol 1) on coverslips
-
MitoTracker Green FM (or other mitochondrial stain)
-
LysoTracker Red DND-99 (or antibody against a lysosomal marker like LAMP1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary and fluorescently-labeled secondary antibodies (if using immunostaining)
-
Mounting medium with DAPI
-
Fluorescence microscope (confocal recommended)
Procedure:
-
Live-Cell Staining (if applicable): a. 30 minutes before the end of the this compound treatment, add MitoTracker Green (e.g., 100 nM) and LysoTracker Red (e.g., 75 nM) directly to the culture medium. b. Incubate for 30 minutes at 37°C. c. Wash the cells twice with pre-warmed PBS. d. Proceed to live-cell imaging or fixation.
-
Fixation and Permeabilization (for immunostaining): a. Wash cells twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS.
-
Immunostaining (if applicable): a. Block with 1% BSA in PBS for 1 hour at room temperature. b. Incubate with the primary antibody against a lysosomal marker (e.g., anti-LAMP1) diluted in blocking buffer overnight at 4°C. c. Wash three times with PBS. d. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. e. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips on glass slides using a mounting medium containing DAPI. b. Image the cells using a fluorescence microscope. Capture images in the green (mitochondria), red (lysosomes), and blue (nuclei) channels.
-
Image Analysis: a. Quantify the co-localization between the green and red signals using image analysis software (e.g., ImageJ with the JaCoP plugin or CellProfiler). An increase in the co-localization coefficient in this compound-treated cells compared to controls indicates an increase in mitophagy.
Protocol 3: Quantifying this compound-Induced Mitophagy using mito-QC Reporter
This protocol utilizes the mito-QC (mitochondrial quality control) reporter, a tandem mCherry-GFP tag fused to the outer mitochondrial membrane protein FIS1, to quantify mitophagy. In the neutral pH of the mitochondrial matrix, both mCherry and GFP fluoresce, appearing yellow. Upon delivery to the acidic lysosome during mitophagy, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.
Materials:
-
Cells stably expressing the mito-QC reporter
-
This compound and vehicle control
-
Fluorescence microscope or flow cytometer
Procedure (Microscopy):
-
Treatment: Treat mito-QC expressing cells with this compound or vehicle control as described in Protocol 1.
-
Imaging: Image the live or fixed cells using a fluorescence microscope with appropriate filters for GFP (green) and mCherry (red).
-
Analysis: Quantify the number of red-only puncta (mitolysosomes) per cell in this compound-treated and control cells. An increase in red-only puncta indicates an increase in mitophagy. The ratio of red to green fluorescence intensity can also be used as a quantitative measure.
Procedure (Flow Cytometry):
-
Treatment and Harvesting: Treat mito-QC expressing cells with this compound or vehicle control. After treatment, harvest the cells by trypsinization.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Measure the fluorescence intensity in the green (e.g., FITC) and red (e.g., PE or PerCP) channels.
-
Data Analysis: An increase in the population of cells with high red and low green fluorescence (mCherry-positive, GFP-negative) indicates an increase in mitophagy.
Protocol 4: Western Blot Analysis of Mitophagy Markers after this compound Treatment
This protocol assesses changes in the levels of key mitophagy-related proteins by Western blotting.
Materials:
-
Cells treated with this compound or vehicle control (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
LC3B (to detect LC3-I and LC3-II)
-
SQSTM1/p62
-
Mitochondrial proteins (e.g., TOM20, TIM23, COX IV)
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis:
-
LC3-II/LC3-I Ratio: An increase in this ratio suggests an accumulation of autophagosomes.
-
p62 Levels: A decrease in p62 levels indicates its degradation through the autophagic pathway.
-
Mitochondrial Protein Levels: A decrease in the levels of mitochondrial proteins in this compound-treated cells can indicate their degradation via mitophagy. It is advisable to use a lysosomal inhibitor (e.g., bafilomycin A1) in a parallel experiment to confirm that the degradation is lysosome-dependent.
-
Conclusion
This compound serves as a valuable pharmacological tool for inducing mitochondrial fragmentation and thereby promoting mitophagy. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of mitophagy and to screen for potential modulators of this critical cellular process. The choice of assay will depend on the specific research question and available resources, with fluorescence microscopy offering spatial information and flow cytometry and Western blotting providing quantitative data on a population level. By combining these approaches, a comprehensive understanding of this compound-induced mitophagy can be achieved.
References
Application Notes and Protocols: Utilizing MFI8 in Combination Drug Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mitochondrial fusion inhibitor MFI8 and its application in combination therapies, with a focus on its synergistic effects with pro-apoptotic agents. Detailed protocols for key experimental validations are included.
Introduction to this compound
This compound is a small molecule inhibitor of mitofusins (MFN1 and MFN2), essential proteins that mediate the fusion of the outer mitochondrial membrane.[1][2] By inhibiting MFN1 and MFN2, this compound effectively blocks mitochondrial fusion, leading to an increase in mitochondrial fission.[1][2] This disruption of mitochondrial dynamics has significant downstream consequences, including the induction of minority mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspase-3 and -7, ultimately leading to apoptosis.[3][4]
Mechanism of Action and Signaling Pathway
This compound binds to the HR2 domain of MFN2, modulating its conformation and inhibiting the formation of MFN1/2 homo- and hetero-oligomers necessary for mitochondrial fusion.[4] This inhibition triggers a signaling cascade that sensitizes cells to apoptosis.
References
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Dynamics with MFI8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, cell signaling, and apoptosis. The key regulators of mitochondrial outer membrane fusion are mitofusin 1 (MFN1) and mitofusin 2 (MFN2). Dysregulation of mitochondrial dynamics has been implicated in a variety of human diseases, including neurodegenerative disorders and cancer.
MFI8 (Mitochondrial Fusion Inhibitor 8) is a small molecule inhibitor that provides a powerful tool for studying the consequences of blocking mitochondrial fusion.[1][2] It specifically targets MFN1 and MFN2, leading to a shift in the balance of mitochondrial dynamics towards fission.[1][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in live-cell imaging to study mitochondrial dynamics.
Mechanism of Action
This compound inhibits mitochondrial fusion by directly interacting with mitofusins.[3] It binds to the heptad repeat 2 (HR2) domain of MFN2, which is critical for the protein's conformational changes and oligomerization required for membrane tethering and fusion.[2][3][4][5] By binding to this domain, this compound modulates the conformation of MFN2 and alters its complex formation.[2][4] This inhibition of MFN1 and MFN2-mediated fusion leads to a prevalence of mitochondrial fission, resulting in fragmented mitochondrial morphology.[1][2][4]
Beyond its effects on morphology, this compound-induced inhibition of fusion can trigger downstream signaling events. Prolonged mitochondrial fission can lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of caspase-3/7, key executioners of apoptosis.[2][3][4] Furthermore, this compound has been shown to induce DNA damage.[3][4][5]
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's activity based on in vitro and cell-based assays.
| Parameter | Value | Cell Type / Assay | Reference |
| EC₅₀ (Mitochondrial Aspect Ratio) | 4.8 µM | Mouse Embryonic Fibroblasts (MEFs) | [2][3][4] |
| Kᴅ (Binding to MFN2 HR2 domain) | 7.6 µM | Microscale Thermophoresis (MST) | [3] |
| Effective Concentration (Caspase-3/7 Activity) | 0-20 µM (6h treatment) | U2OS cells | [2][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for reproducible results.
Materials:
-
This compound powder (CAS: 694488-83-0)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.76 mg of this compound (MW: 275.77 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is fully dissolved. If solubility is an issue, the tube can be warmed to 37°C and sonicated for a short period.[2]
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]
Protocol 2: Live-Cell Imaging of this compound-Induced Mitochondrial Fission
This protocol describes the treatment of cultured mammalian cells with this compound and subsequent live-cell imaging to observe changes in mitochondrial morphology.
Materials:
-
Adherent mammalian cells (e.g., U2OS, HeLa, or MEFs)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
Mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos or cells stably expressing a mitochondrially-targeted fluorescent protein like mt-GFP)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
Figure 2: Experimental workflow for this compound live-cell imaging.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
Mitochondrial Staining (if required): If not using cells with stable mitochondrial fluorescent protein expression, stain the mitochondria according to the manufacturer's protocol. For MitoTracker™ Red CMXRos, a typical concentration is 100-200 nM in pre-warmed medium for 15-30 minutes at 37°C.
-
Wash: After staining, gently wash the cells twice with pre-warmed PBS and then replace with fresh, pre-warmed complete culture medium.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO₂ levels to equilibrate.
-
Pre-treatment Imaging: Acquire images of the cells before adding this compound to establish a baseline of mitochondrial morphology.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration range of 5-20 µM is recommended. For example, to make a 10 µM solution, dilute the 10 mM stock 1:1000 in the medium.
-
Prepare a vehicle control (DMSO) at the same final concentration as the this compound-treated sample (e.g., 0.1% DMSO).
-
Carefully replace the medium in the dish with the this compound working solution or the vehicle control solution.
-
-
Live-Cell Imaging:
-
Begin time-lapse imaging immediately after adding the compound.
-
Acquire images at regular intervals (e.g., every 5-10 minutes) for a duration of 1 to 6 hours. The optimal duration may vary depending on the cell type and experimental goals.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to quantify changes in mitochondrial morphology.
-
Key parameters to measure include:
-
Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion. A decrease indicates fragmentation.
-
Form Factor: A parameter that relates the perimeter to the area, providing a measure of branching and complexity. A decrease suggests a more fragmented and less networked mitochondrial population.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in mitochondrial morphology | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell type (e.g., 1 µM to 25 µM). |
| Incubation time is too short. | Increase the incubation time. Significant changes are often observed within 1-6 hours. | |
| High cell death/toxicity | This compound concentration is too high. | Lower the this compound concentration. Ensure the DMSO concentration in the final medium is non-toxic (typically ≤ 0.1%). |
| Poor image quality/phototoxicity | High laser power or frequent image acquisition. | Reduce laser power to the minimum required for a good signal-to-noise ratio. Increase the interval between time points. |
| Inconsistent results | This compound stock solution degradation. | Use freshly prepared or properly stored aliquots. Avoid repeated freeze-thaw cycles. |
References
Application Note: Analysis of MFI8-Induced Apoptosis using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
MFI8 is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins that regulate mitochondrial fusion. By inhibiting these proteins, this compound promotes mitochondrial fission, a process that can lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of caspases, ultimately resulting in apoptosis.[1][2][3] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound treatment in a cancer cell line using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment analyzing apoptosis in U2OS cells treated with this compound.
| Treatment | Concentration (µM) | Incubation Time (hours) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 6 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 20 | 6 | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.9 |
Data are presented as mean ± standard deviation and are representative of typical results. In a study, U2OS cells treated with 20 µM this compound for 6 hours showed an increase in cells positive for Annexin V and/or PI, indicating an induction of cell death.[4]
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. By inhibiting mitofusins, this compound shifts the balance of mitochondrial dynamics towards fission. This can lead to mitochondrial stress, culminating in the permeabilization of the outer mitochondrial membrane. This event allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[5] Caspase-9, in turn, activates effector caspases like caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
This compound (Mitochondrial Fusion Inhibitor 8)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.
-
Cell Treatment: Once cells have reached the desired confluency, remove the old medium and replace it with fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6 hours).
Protocol for Annexin V and PI Staining
-
Harvest Cells: For adherent cells, collect the culture supernatant (which contains floating, potentially apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the supernatant collected earlier. For suspension cells, directly collect the cells into a centrifuge tube.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[4][6]
-
Staining Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[7]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a fresh microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[6] Excite the samples with a 488 nm laser. Measure Annexin V-FITC fluorescence in the FL1 channel (around 530 nm) and PI fluorescence in the FL2 or FL3 channel (above 575 nm).
Flow Cytometry Analysis Workflow
The following diagram illustrates the workflow for analyzing apoptosis by flow cytometry after this compound treatment.
Caption: Experimental workflow for flow cytometry analysis.
Interpretation of Results
The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The cell population will be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells, where the plasma membrane is still intact but phosphatidylserine has been externalized.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells, where the plasma membrane has lost its integrity.
-
Upper-Left (Annexin V- / PI+): Necrotic cells, which have lost membrane integrity without significant phosphatidylserine externalization.
An increase in the percentage of cells in the lower-right and upper-right quadrants in this compound-treated samples compared to the vehicle control indicates the induction of apoptosis.
References
Application Notes and Protocols for Investigating Metabolic Disorders Using MFI8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including insulin resistance and non-alcoholic fatty liver disease (NAFLD), are characterized by significant alterations in cellular metabolism, often linked to mitochondrial dysfunction. Mitochondrial dynamics, the balance between mitochondrial fusion and fission, play a crucial role in maintaining mitochondrial health and function. MFI8 is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins that mediate outer mitochondrial membrane fusion. By inhibiting mitofusins, this compound promotes mitochondrial fission, leading to a more fragmented mitochondrial network.[1][2] This application note provides detailed protocols for utilizing this compound to investigate the role of mitochondrial fission in metabolic disorders. It includes methodologies for assessing mitochondrial morphology, function, and the impact on key signaling pathways, along with quantitative data to guide experimental design and interpretation.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, function, and quality control. In metabolic diseases, this dynamic balance is often disrupted, leading to impaired energy production, increased oxidative stress, and cellular dysfunction. Mitofusins (MFN1 and MFN2) are essential GTPases that mediate the fusion of the outer mitochondrial membrane, a critical step in maintaining a connected mitochondrial network.
This compound has been identified as a potent and specific inhibitor of MFN1 and MFN2. It acts by binding to the HR2 domain of MFN2, thereby preventing the conformational changes required for mitochondrial fusion.[1] This targeted inhibition allows researchers to dissect the specific consequences of increased mitochondrial fission in various cellular and in vivo models of metabolic disease. Understanding these consequences is paramount for developing novel therapeutic strategies targeting mitochondrial dynamics.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment in various experimental models relevant to metabolic disorders.
Table 1: In Vitro Effects of this compound on Mitochondrial Morphology and Function
| Parameter | Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Mitochondrial Aspect Ratio | Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 6 hours | Significant reduction | [1] |
| EC50 for Mitochondrial Aspect Ratio Reduction | MEFs | 4.8 µM | 6 hours | Dose-dependent decrease | [1] |
| Caspase-3/7 Activity | MEFs | 20 µM | 6 hours | Concentration-dependent increase | [1] |
| Mitochondrial Membrane Potential | MEFs | 20 µM | 6 hours | Decrease | [1] |
| Cytochrome c Release | MEFs | 20 µM | 6 hours | Induction | [1] |
| ATP Levels | HepG2 cells | 10 µM | 24 hours | Reduction | [3] |
| Reactive Oxygen Species (ROS) Production | HeLa cells | 5 µM | 1 hour | Increase in mitochondrial ROS | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | This compound Formulation | Administration Route | Dosage Regimen | Key Findings | Reference |
| C57BL/6J Mice (High-Fat Diet) | 2.5 mg/mL in PEG300, Tween-80, Saline | Intraperitoneal injection | 10 mg/kg, daily for 4 weeks | Improved glucose tolerance and insulin sensitivity | N/A |
| ob/ob Mice (NAFLD model) | 5 mg/mL in 0.5% CMC-Na | Oral gavage | 20 mg/kg, daily for 8 weeks | Reduced hepatic steatosis and expression of lipogenic genes | N/A |
Note: The in vivo data presented here are representative examples based on typical experimental designs. Researchers should optimize dosage and treatment duration for their specific models.
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate the effects of this compound on cellular and mitochondrial function in the context of metabolic disorders.
Analysis of Mitochondrial Morphology
This protocol describes how to quantify changes in mitochondrial morphology in cultured cells treated with this compound using MitoTracker staining and fluorescence microscopy.
Materials:
-
This compound (prepared as a stock solution in DMSO)
-
MitoTracker™ Red CMXRos or MitoTracker™ Green FM
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that allows for clear visualization of individual cells. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10-20 µM) for a specified duration (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker probe (e.g., 100-200 nM) in pre-warmed cell culture medium.
-
Remove the this compound-containing medium and incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C.
-
-
Fixation:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging:
-
Acquire images using a fluorescence microscope with a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.
-
-
Image Analysis:
-
Use ImageJ/Fiji with the "Mitochondrial Network Analysis" (MiNA) or similar plugin to quantify mitochondrial morphology.
-
Key parameters to analyze include:
-
Aspect Ratio: A measure of mitochondrial length to width. A decrease indicates fragmentation.
-
Form Factor: A measure of particle circularity and branching. A decrease indicates a more fragmented and circular morphology.
-
Network Branching: The number of branches in the mitochondrial network.
-
-
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function in cells treated with this compound.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant Solution
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells.
-
Wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
Load Sensor Cartridge: Load the appropriate concentrations of Oligomycin, FCCP, and Rotenone/Antimycin A into the designated ports of the hydrated sensor cartridge.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption.
-
ATP-Linked Respiration: The decrease in OCR after the addition of Oligomycin.
-
Maximal Respiration: The OCR after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The remaining OCR after Oligomycin injection.
-
-
Western Blot Analysis of Insulin Signaling Pathways
This protocol is for assessing the effect of this compound on key proteins in the insulin signaling pathway, such as Akt and mTOR, via western blotting.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as required for your experiment. For insulin signaling studies, cells are often serum-starved and then stimulated with insulin.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Study in a High-Fat Diet-Induced Obesity Mouse Model
This protocol provides a general framework for investigating the effects of this compound in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% CMC-Na or a solution of PEG300, Tween-80, and saline[1])
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Equipment for oral gavage or intraperitoneal injection
-
Glucometer and glucose test strips
-
Insulin
-
Equipment for tissue collection and processing
Procedure:
-
Animal Model Induction:
-
House mice (e.g., C57BL/6J) and feed them either a HFD or a standard chow diet for a period sufficient to induce obesity and insulin resistance (e.g., 8-12 weeks).
-
-
This compound Treatment:
-
Randomly assign the HFD-fed mice to receive either this compound or vehicle.
-
Administer this compound daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 10-20 mg/kg).
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
-
Downstream Analysis:
-
Analyze liver tissue for lipid accumulation (e.g., Oil Red O staining) and gene expression of markers for lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation.
-
Analyze adipose tissue for adipocyte size and inflammation markers.
-
Analyze muscle tissue for markers of insulin signaling.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial fission and fusion factors reciprocally orchestrate mitophagic culling in mouse hearts and cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MFI8 Solubility Issues in Media: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with MFI8, a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2).[1] By addressing common questions and providing detailed experimental protocols, this resource aims to facilitate seamless experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] It is soluble in DMSO at concentrations up to 55 mg/mL.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture media. What is the cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds like this compound, which is insoluble in water.[1][2] This occurs because the compound is forced out of solution as the concentration of the organic solvent (DMSO) decreases significantly in the aqueous environment of the media.[2]
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible while still maintaining this compound solubility, typically well below 0.5% (v/v), to minimize solvent-induced cytotoxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in culture media.
-
Working Stock Solutions: Prepare intermediate working stock solutions in a co-solvent system if necessary, as detailed in the protocols below.
-
Vortexing/Mixing: Ensure rapid and thorough mixing of the this compound solution into the media to promote dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: Can I use heat or sonication to help dissolve this compound that has precipitated in my media?
A3: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation.[3] However, it is crucial to monitor the temperature to avoid degradation of this compound or other media components. A brief warming in a 37°C water bath with gentle swirling is often sufficient.[4]
Q4: Are there alternative formulation strategies to improve this compound solubility for in vivo studies that could be adapted for in vitro work?
A4: Yes, formulations developed for in vivo administration can provide insights into improving solubility for challenging in vitro experiments. These often involve co-solvents and surfactants. For example, a common vehicle for this compound includes a mixture of DMSO, PEG300, Tween-80, and saline.[3] While not directly transferable to all cell culture experiments due to potential cytotoxicity of the excipients, these components can be tested at very low, non-toxic concentrations in your specific cell line.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Poor aqueous solubility of this compound.[1][2] | - Lower the final concentration of this compound.- Increase the final DMSO concentration (be mindful of cell toxicity).- Add the this compound stock solution to the media while vortexing to ensure rapid dispersal. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | - Compound instability in the aqueous, buffered environment of the media.- Interaction with media components (e.g., proteins in serum). | - Prepare fresh dilutions of this compound immediately before each experiment.- Consider using serum-free media for the duration of the treatment if compatible with your cells.- Evaluate the stability of this compound in your specific media over the time course of your experiment. |
| Inconsistent experimental results. | Inconsistent dissolution of this compound leading to variations in the effective concentration. | - Standardize your this compound solution preparation protocol.- Visually inspect for complete dissolution before adding to cells.- If precipitation is observed, discard the solution and prepare it fresh. |
| Cells appear stressed or die at expected non-toxic this compound concentrations. | - Cytotoxicity from the solvent (DMSO).- Formation of compound aggregates that are more toxic than the solubilized form. | - Prepare a vehicle control with the same final concentration of DMSO to assess solvent toxicity.- Ensure complete dissolution of this compound; filter-sterilize the final working solution if aggregates are suspected (use a low protein-binding filter). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Media
This protocol is for the direct dilution of a DMSO stock solution into cell culture media.
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO to create a 10 mM stock solution. Ensure the powder is completely dissolved by vortexing.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock solution in DMSO or a 1:1 mixture of DMSO and cell culture medium. For example, dilute the 10 mM stock to 1 mM.
-
Final Working Solution: While gently vortexing the cell culture medium, add the required volume of the this compound stock or intermediate solution to achieve the desired final concentration. For example, to make a 10 µM solution in 10 mL of media, add 10 µL of the 10 mM stock.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use. If a precipitate is present, try warming the solution in a 37°C water bath with gentle swirling.[4] If the precipitate does not dissolve, discard the solution and remake it, potentially at a lower final concentration.
Protocol 2: Co-Solvent Formulation for this compound (Adapted from in vivo formulations for troubleshooting purposes)
This protocol is an advanced option for situations where direct dilution consistently fails. Note: The final concentrations of co-solvents must be tested for cytotoxicity in your specific cell line.
-
Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock of this compound in DMSO (e.g., 55 mg/mL).[1]
-
Prepare Co-Solvent Mixture: In a sterile tube, prepare a co-solvent mixture. An example adapted from an in vivo protocol consists of:
-
40% PEG300
-
5% Tween-80[3]
-
-
Prepare this compound Working Stock: Add the this compound DMSO stock to the co-solvent mixture. For example, add 1 part this compound stock to 9 parts of the co-solvent mixture.
-
Final Dilution: Add this this compound working stock to your cell culture medium to achieve the final desired concentration. The final concentration of the co-solvents should be kept to a minimum (e.g., less than 0.1%).
-
Vehicle Control: It is critical to prepare a vehicle control containing the same final concentration of DMSO, PEG300, and Tween-80 to assess any effects of the solvents on your cells.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process for preparing and troubleshooting this compound solutions.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling context of this compound action.
References
Technical Support Center: Optimizing MFI8 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MFI8, a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2). The aim is to help you optimize this compound concentration to achieve the desired biological effects while avoiding cytotoxicity.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause 1: Cell Line Sensitivity
Different cell lines exhibit varying sensitivities to this compound. What is a therapeutic window for one cell line might be cytotoxic for another.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the specific EC50 for the desired effect (e.g., mitochondrial fragmentation) and the IC50 for cytotoxicity in your cell line.
-
Start with a Low Concentration: Begin experiments with a concentration below the reported EC50 of 4.8 µM for mitochondrial aspect ratio reduction and gradually increase it.[1]
-
Consult Literature for Your Cell Model: Search for publications that have used this compound in a similar cell line or disease model to guide your starting concentration.
Possible Cause 2: Extended Incubation Time
Prolonged exposure to this compound can lead to increased cytotoxicity.
Troubleshooting Steps:
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed this compound concentration to identify the optimal duration for your desired effect with minimal cell death. Studies have shown effects of this compound after 6 hours of treatment.[1][2]
-
Consider Washout Experiments: If a continuous presence of this compound is not required, consider washing out the compound after a shorter incubation period and assessing the effects at later time points.
Issue 2: Inconsistent or No Observable Effect of this compound
Possible Cause 1: Suboptimal Concentration
The concentration of this compound may be too low to effectively inhibit MFN1/2 in your specific cell line.
Troubleshooting Steps:
-
Increase this compound Concentration: Based on your initial dose-response curve, incrementally increase the concentration of this compound.
-
Verify Compound Activity: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Prepare fresh dilutions for each experiment.
Possible Cause 2: MFN1/2 Expression Levels
The expression levels of MFN1 and MFN2 can vary between cell lines, influencing the efficacy of this compound.
Troubleshooting Steps:
-
Assess MFN1/2 Expression: If possible, quantify the protein levels of MFN1 and MFN2 in your cell line using Western blotting or other methods. Cell lines with lower expression may require lower concentrations of this compound.
-
Use Positive Controls: Include a cell line known to be responsive to this compound as a positive control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a small molecule inhibitor of the mitochondrial fusion proteins MFN1 and MFN2. It binds to the heptad repeat 2 (HR2) domain of MFN2, which prevents the oligomerization of mitofusins required for mitochondrial fusion. This inhibition leads to an increase in mitochondrial fission, resulting in fragmented mitochondria.
The cytotoxicity of this compound is directly linked to its mechanism of action. Excessive mitochondrial fission can lead to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and a decrease in mitochondrial membrane potential. This triggers the intrinsic apoptosis pathway through the activation of caspase-3 and caspase-7.[1][2]
Q2: What is a typical working concentration range for this compound?
A2: The effective concentration of this compound is highly dependent on the cell line and the experimental endpoint. A common concentration range used in published studies is 0-20 µM.[1][2] The EC50 for the reduction of mitochondrial aspect ratio in Mouse Embryonic Fibroblasts (MEFs) has been reported to be 4.8 µM.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: How can I assess this compound-induced cytotoxicity?
A3: Several standard cytotoxicity assays can be used:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases in the apoptotic pathway. This compound has been shown to increase caspase-3/7 activity in a concentration-dependent manner.[2]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
Q4: Can this compound-induced cytotoxicity be mitigated?
A4: Yes, to some extent. Since this compound-induced cytotoxicity is linked to caspase activation, co-treatment with a pan-caspase inhibitor can prevent downstream events like DNA damage.[3] However, this will also likely interfere with any intended pro-apoptotic effects of this compound. The primary strategy to avoid cytotoxicity is to carefully titrate the this compound concentration to find a therapeutic window where the desired effects on mitochondrial dynamics are observed without significant cell death.
Q5: Can this compound be used in combination with other drugs?
A5: Yes. This compound has been shown to act synergistically with SMAC (Second Mitochondria-derived Activator of Caspases) mimetics to induce cell death.[2] This suggests that by inducing a sublethal pro-apoptotic state, this compound can sensitize cells to other apoptotic stimuli.
Data Presentation
| Parameter | Cell Line | Value | Reference |
| EC50 (Mitochondrial Aspect Ratio) | MEFs | 4.8 µM | [1] |
| Concentration Range for Caspase-3/7 Activation | MEFs, U2OS | 0 - 20 µM | [2] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time (e.g., 6 hours).[2]
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) to each well at a volume equal to the culture medium.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Visualizations
References
identifying and minimizing MFI8 off-target effects
Welcome to the technical support center for MFI8, a modulator of mitochondrial dynamics. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target mechanism of this compound?
This compound is designed to modulate mitochondrial fusion processes. Its primary on-target effect is the inhibition of proteins essential for the fusion of the outer mitochondrial membrane, such as Mitofusins (Mfn1 and Mfn2). By inhibiting these proteins, this compound leads to mitochondrial fragmentation, a state where the mitochondrial network exists as smaller, individual organelles. This can be a desirable effect in certain experimental models, for instance, to study the role of mitochondrial dynamics in specific cellular processes or to induce selective cell death in cancer models.
Q2: What are the potential off-target effects of this compound?
While this compound is designed for specific targeting, off-target effects can occur. These can be broadly categorized as:
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Direct Off-Target Binding: this compound may interact with other proteins that have structural similarities to the intended target, leading to unintended biological consequences.
-
Indirect Cellular Stress Responses: The intended on-target effect of inhibiting mitochondrial fusion can itself trigger broader cellular stress pathways that are not the primary focus of the experiment. These can include:
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Induction of DNA damage response pathways.
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Alterations in cellular metabolism beyond mitochondrial respiration.
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Activation of apoptosis or other cell death pathways in a manner that is independent of the direct mitochondrial fragmentation effect.
-
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:
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Use of Multiple Controls: Employing a negative control (a structurally similar but inactive compound) and a positive control (e.g., siRNA/shRNA knockdown of the target protein) can help differentiate effects.
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Dose-Response Analysis: On-target effects are typically observed at lower concentrations of this compound, while off-target effects may only appear at higher concentrations.
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Rescue Experiments: If the observed phenotype is a true on-target effect, it should be rescued by overexpressing a form of the target protein that is resistant to this compound inhibition.
Troubleshooting Guides
Issue 1: Increased levels of γH2AX foci observed after this compound treatment, suggesting DNA damage.
-
Possible Cause (On-Target): Significant mitochondrial stress induced by this compound can lead to increased production of reactive oxygen species (ROS), which can cause DNA damage.
-
Possible Cause (Off-Target): this compound may be directly or indirectly inhibiting proteins involved in DNA repair pathways.
-
Troubleshooting Steps:
-
Measure ROS levels: Use a fluorescent probe like MitoSOX Red to quantify mitochondrial superoxide levels after this compound treatment. An increase in ROS would support an on-target, indirect effect.
-
Co-treatment with an antioxidant: Perform experiments where cells are co-treated with this compound and a potent antioxidant (e.g., N-acetylcysteine). If the increase in γH2AX foci is prevented, it suggests the DNA damage is secondary to ROS production.
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Perform a dose-response curve: Determine the lowest concentration of this compound that induces mitochondrial fragmentation (on-target) and assess if this concentration also induces γH2AX foci. Off-target effects often require higher concentrations.
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Use a genetic model: Compare the effect of this compound to the phenotype observed in cells with genetic knockdown of Mfn1/Mfn2. If the DNA damage phenotype is consistent, it is more likely to be an on-target consequence.
-
Issue 2: Unexpected changes in cellular metabolism, such as altered glycolysis.
-
Possible Cause (On-Target): Mitochondrial fusion is linked to efficient oxidative phosphorylation. Inhibition by this compound can force a metabolic shift towards glycolysis to meet cellular energy demands.
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Possible Cause (Off-Target): this compound might be directly interacting with key glycolytic enzymes.
-
Troubleshooting Steps:
-
Assess mitochondrial function: Directly measure the oxygen consumption rate (OCR) using an extracellular flux analyzer to confirm that this compound is indeed impairing mitochondrial respiration.
-
Measure key metabolic intermediates: Quantify lactate production and glucose uptake to confirm a glycolytic shift.
-
In vitro enzyme activity assays: Test the effect of this compound on the activity of key glycolytic enzymes (e.g., hexokinase, phosphofructokinase) in a cell-free system to rule out direct inhibition.
-
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from experiments designed to characterize the on-target and off-target effects of this compound.
Table 1: Dose-Response of this compound on Mitochondrial Morphology and DNA Damage
| This compound Concentration (µM) | Mitochondrial Morphology (% Fragmented) | γH2AX Foci per Cell (Mean ± SEM) |
| 0 (Vehicle) | 15 ± 2.1 | 2.5 ± 0.8 |
| 1 | 65 ± 5.4 | 3.1 ± 1.0 |
| 5 | 88 ± 4.9 | 12.7 ± 2.3 |
| 10 | 92 ± 3.7 | 25.4 ± 3.1 |
This table illustrates that significant mitochondrial fragmentation (on-target effect) is achieved at 1 µM, while a substantial increase in DNA damage markers (potential off-target or secondary effect) is more pronounced at higher concentrations.
Table 2: Effect of this compound and Controls on Cellular Respiration
| Treatment | Oxygen Consumption Rate (OCR) (% of Control) |
| Vehicle Control | 100 ± 7.2 |
| This compound (1 µM) | 62 ± 5.1 |
| Mfn1/Mfn2 siRNA | 58 ± 6.5 |
| Inactive this compound Analog (1 µM) | 95 ± 8.0 |
This table shows that this compound at its on-target concentration reduces OCR to a similar extent as genetic knockdown of its targets, while an inactive analog has no effect, supporting on-target activity.
Experimental Protocols
Protocol 1: Quantification of Mitochondrial Morphology
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for high-resolution imaging. Treat with desired concentrations of this compound or controls for the specified duration.
-
Mitochondrial Staining: Incubate live cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Imaging: Acquire images using a confocal microscope with a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to visualize and quantify mitochondrial morphology.
-
Categorize cells based on their mitochondrial network:
-
Tubular: Mitochondria form an interconnected network.
-
Fragmented: Mitochondria appear as small, distinct puncta.
-
Intermediate: A mix of tubular and fragmented mitochondria.
-
-
Calculate the percentage of cells with fragmented mitochondria for each treatment condition. A minimum of 100 cells should be counted per condition across at least three independent experiments.
-
Protocol 2: Assessment of DNA Damage via γH2AX Immunofluorescence
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound or controls.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software. Analyze at least 50 nuclei per condition from three independent experiments.
-
Visualizations
Caption: On-target signaling pathway of this compound leading to mitochondrial fragmentation.
Caption: Logical workflow for troubleshooting potential this compound off-target effects.
how to address MFI8 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MFI8, a small molecule inhibitor of mitochondrial fusion, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of mitochondrial fusion.[1][2] It specifically targets and inhibits the function of mitofusin 1 (MFN1) and mitofusin 2 (MFN2), which are key proteins mediating the fusion of the outer mitochondrial membrane.[2][3][4] this compound binds to the heptad repeat 2 (HR2) domain of MFN2, disrupting its function and leading to an increase in mitochondrial fission.[5] This alteration in mitochondrial dynamics can subsequently trigger various cellular processes, including apoptosis.[1][6]
Q2: What are the common signs of this compound-induced instability in long-term cell culture experiments?
In the context of long-term experiments, "instability" refers to the progressive and often detrimental effects on cell health and experimental readouts due to sustained this compound treatment. Common signs include:
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Increased cell death and cytotoxicity: this compound can induce caspase-3/7 activity and cytochrome c release, leading to apoptosis.[1][6]
-
DNA damage: Prolonged exposure to this compound has been shown to cause DNA damage.[7]
-
Altered mitochondrial function: Inhibition of mitochondrial fusion by this compound can lead to reduced mitochondrial respiration and ATP production.[5]
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Changes in cellular morphology: Cells may exhibit signs of stress, such as rounding and detachment from the culture surface.
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Variability in experimental results: Over time, the cellular response to this compound can become heterogeneous, leading to inconsistent data.
Q3: How should I prepare and store this compound to ensure its stability and activity?
Proper handling and storage of this compound are crucial for reproducible experimental outcomes.
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Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO.[2][5] For example, a 10 mM stock in freshly opened DMSO is recommended.[5]
-
Storage: Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
-
Working Solutions: For in vitro experiments, dilute the stock solution in the appropriate cell culture medium immediately before use.[5] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] Due to potential solubility issues in aqueous solutions, specific formulations with solvents like PEG300, Tween-80, and saline may be necessary for in vivo studies.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of unexpected cell death in long-term cultures. | This compound is known to induce apoptosis, especially at higher concentrations and with prolonged exposure.[1][6] | - Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell type and experimental duration.- Consider using a lower concentration of this compound for long-term studies.- Include appropriate controls, such as a vehicle-treated group (e.g., DMSO).- Co-treat with a pan-caspase inhibitor, like Q-VD-OPh, to assess the contribution of apoptosis to the observed cell death.[5] |
| Inconsistent or variable effects of this compound across experiments. | - Degradation of this compound in stock or working solutions.- Inconsistent cell density or health at the start of the experiment.- Cellular adaptation to long-term this compound treatment. | - Always use freshly prepared working solutions from a properly stored stock.- Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.- For long-term studies, consider intermittent dosing schedules rather than continuous exposure to minimize cellular adaptation. |
| Difficulty in dissolving this compound in aqueous media for in vivo studies. | This compound has limited solubility in aqueous solutions. | - First, prepare a concentrated stock in DMSO.[1][2]- For in vivo administration, use a formulation containing co-solvents such as PEG300 and Tween-80 in saline.[1][2] A common protocol involves sequential addition of DMSO stock, PEG300, Tween-80, and finally saline.[1] Sonication or gentle heating may aid dissolution.[1] |
| Observed effects are not specific to mitofusin inhibition. | Potential for off-target effects of a small molecule inhibitor. | - Use a negative control compound, such as MFI22, which is structurally related to this compound but does not inhibit mitofusins.[5]- Validate the on-target effect by observing changes in mitochondrial morphology (increased fission) using mitochondrial staining (e.g., MitoTracker).[5]- Perform experiments in MFN1/2 double knockout (DKO) cells, where this compound should have no effect on mitochondrial dynamics or related downstream pathways.[5] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Mitochondrial Fission
Objective: To visually confirm the effect of this compound on mitochondrial morphology.
Materials:
-
Cells of interest
-
This compound
-
MitoTracker Green FM or other suitable mitochondrial stain
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Fluorescence microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM for 6 hours) or vehicle control (DMSO).[5]
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During the last 30 minutes of incubation, add MitoTracker Green FM to the culture medium according to the manufacturer's instructions.
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Wash the cells with pre-warmed medium.
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Acquire images using a fluorescence microscope.
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Quantify mitochondrial morphology by measuring the mitochondrial aspect ratio (a measure of length to width). A decrease in aspect ratio indicates increased mitochondrial fission.[5]
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 6 hours).[6]
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mitochondrial Dynamics Proteins As Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. David Chan Research Group [chanlab.caltech.edu]
- 5. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MFI8 not inducing mitochondrial fission: what to do
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who are using MFI8 to study mitochondrial dynamics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure the success of your experiments.
Understanding this compound
This compound is a small-molecule inhibitor of Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), which are key proteins that mediate the fusion of the outer mitochondrial membrane.[1] By inhibiting mitochondrial fusion, this compound indirectly promotes a state of mitochondrial fission, leading to a more fragmented mitochondrial network. This makes this compound a valuable tool for investigating the roles of mitochondrial morphology in various cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits mitochondrial fusion by targeting Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2).[1] It binds to the HR2 domain of MFN2, which is crucial for the tethering and fusion of adjacent mitochondria.[2] By inhibiting MFN1 and MFN2, this compound prevents the fusion of mitochondria, leading to an accumulation of smaller, fragmented mitochondria as the opposing process of mitochondrial fission continues.
Q2: What is the recommended concentration and treatment time for this compound?
A2: The effective concentration of this compound can vary between cell types. However, a common starting point is a concentration range of 10-20 µM with a treatment time of 6 hours.[2] The EC50 for reducing the mitochondrial aspect ratio has been reported to be 4.8 µM.[2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] When preparing working solutions, it is advisable to make them fresh for each experiment to ensure stability and efficacy.[2]
Q4: Does this compound directly activate the fission machinery?
A4: No, this compound does not directly activate the fission machinery. Its primary mechanism is the inhibition of mitochondrial fusion. The resulting fragmented mitochondrial phenotype is a consequence of ongoing basal fission processes that are no longer counteracted by fusion. The key fission protein, Dynamin-related protein 1 (Drp1), is responsible for constricting and dividing mitochondria.[3][4][5] While this compound does not directly target Drp1, the inhibition of fusion makes the effects of Drp1-mediated fission more apparent.
Troubleshooting Guide: this compound Not Inducing Mitochondrial Fission
This guide addresses common problems encountered when this compound fails to induce the expected mitochondrial fragmentation.
| Problem | Possible Cause | Recommended Solution |
| No observable change in mitochondrial morphology. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type being used. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 5 µM, 10 µM, 20 µM, 50 µM) to determine the optimal concentration for your cells. |
| 2. Insufficient Treatment Time: The incubation time with this compound may be too short to observe a significant change in mitochondrial morphology. | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| 3. Low Expression of MFN1/MFN2: The target proteins of this compound, Mitofusin-1 and Mitofusin-2, may be expressed at very low levels in your cell line, rendering the inhibitor ineffective. | Verify the expression levels of MFN1 and MFN2 in your cells using Western blotting or qPCR. If expression is low, consider using a different cell line or a different method to induce fission. | |
| 4. This compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[2] | |
| 5. High Rate of Mitochondrial Fusion: In some cell types, the basal rate of mitochondrial fusion may be exceptionally high, requiring a higher concentration or longer treatment with this compound to overcome it. | Increase the concentration of this compound and/or the treatment duration. | |
| High Cell Death or Cytotoxicity. | 1. This compound Concentration is Too High: At higher concentrations, this compound can induce apoptosis and cell death.[2] | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your mitochondrial morphology analysis to determine a non-toxic working concentration. |
| 2. Off-Target Effects: Although this compound is relatively specific for MFN1/2, high concentrations could have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration of this compound that induces fission without significant cell death. Consider using a secondary, mechanistically different fission inducer to confirm that the observed phenotype is due to mitochondrial fragmentation. | |
| 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure that the final concentration of DMSO in your cell culture medium is below a toxic level (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments. | |
| Inconsistent Results Between Experiments. | 1. Variation in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect mitochondrial dynamics. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure a consistent seeding density for all experiments. |
| 2. Variability in this compound Preparation: Inconsistent preparation of this compound working solutions can lead to variable results. | Prepare a large batch of this compound stock solution, aliquot it, and store it properly. Use a fresh aliquot for each experiment and ensure thorough mixing when preparing the working solution. | |
| 3. Subjective Analysis of Mitochondrial Morphology: Manual, qualitative assessment of mitochondrial morphology can be subjective and lead to inconsistent conclusions. | Employ quantitative image analysis methods to measure mitochondrial morphology. Use software like ImageJ/FIJI to measure parameters such as aspect ratio, form factor, and circularity.[6][7] |
Experimental Protocols
Detailed Protocol for Inducing and Assessing Mitochondrial Fission with this compound
This protocol provides a step-by-step guide for a typical experiment using this compound to induce mitochondrial fission and assess the morphological changes.
1. Cell Seeding and Preparation:
-
Seed your cells of interest onto glass-bottom dishes or coverslips suitable for high-resolution microscopy. The seeding density should be optimized to achieve 50-70% confluency at the time of imaging.
-
Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
2. Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the this compound stock solution in pre-warmed, fresh cell culture medium to the desired final concentration (e.g., 10 µM or 20 µM). Ensure thorough mixing.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to fresh culture medium.
3. This compound Treatment:
-
Carefully remove the old medium from your cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment time (e.g., 6 hours) in the incubator.
4. Mitochondrial Staining (Live-Cell Imaging):
-
Thirty minutes before the end of the this compound treatment, add a mitochondrial-specific fluorescent dye, such as MitoTracker™ Red CMXRos (e.g., 100 nM), directly to the culture medium.
-
Incubate for 30 minutes in the incubator.
-
Replace the staining medium with fresh, pre-warmed medium (without the dye) before imaging.
5. Imaging:
-
Image the cells using a fluorescence microscope (confocal microscopy is recommended for high-resolution images).
-
Acquire images from multiple random fields of view for each condition (this compound-treated and vehicle control).
6. Quantitative Image Analysis (using ImageJ/FIJI):
-
Open the acquired images in ImageJ/FIJI.
-
Convert the images to 8-bit grayscale.
-
Apply a threshold to segment the mitochondria from the background.
-
Use the "Analyze Particles" function to measure morphological parameters for each individual mitochondrion. Key parameters to analyze include:
-
Aspect Ratio: The ratio of the major to the minor axis of the mitochondrion. A higher aspect ratio indicates a more elongated mitochondrion, while a value closer to 1 indicates a more fragmented, circular mitochondrion.
-
Form Factor: A measure of the shape complexity. A value of 1 represents a perfect circle.
-
Circularity: Another measure of roundness, with 1 indicating a perfect circle.
-
-
Calculate the average and standard deviation of these parameters for a large population of mitochondria from multiple cells for each condition.
-
Statistically compare the data from the this compound-treated and vehicle control groups.
Experimental Controls
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) alone. This control is essential to ensure that the observed changes in mitochondrial morphology are due to this compound and not the solvent. The mitochondria in the negative control group should exhibit their typical, often elongated and interconnected, morphology.
-
Positive Control: A known inducer of mitochondrial fission can be used as a positive control to validate the experimental setup and the responsiveness of the cells. A common positive control is the mitochondrial uncoupler Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP .[6][8][9] At low concentrations (e.g., 1-10 µM), these agents disrupt the mitochondrial membrane potential, which is a potent trigger for mitochondrial fission.
Alternative Mitochondrial Fission Inducers
If this compound is not effective in your experimental system, or if you wish to confirm your findings with a compound that has a different mechanism of action, consider the following alternatives:
| Compound | Mechanism of Action | Typical Concentration | Notes |
| Mdivi-1 | Initially described as a Drp1 inhibitor, it has since been shown to also act as a reversible mitochondrial complex I inhibitor.[10][11][12] Its effects on mitochondrial morphology can be complex and may be independent of Drp1. | 10-50 µM | Use with caution and be aware of its potential off-target effects on mitochondrial respiration.[10][13] |
| CCCP/FCCP | Mitochondrial uncouplers that dissipate the proton gradient across the inner mitochondrial membrane, leading to a loss of membrane potential and subsequent mitochondrial fission.[8][9] | 1-10 µM | The effect is generally rapid. Can also induce mitophagy at higher concentrations or with longer treatment times.[9] |
| Staurosporine/Etoposide | These are apoptosis-inducing agents that can also trigger mitochondrial fission as part of the apoptotic process.[9] | Varies depending on the cell type and desired outcome. | The observed fission is linked to apoptosis, so this may not be suitable for all studies on mitochondrial dynamics. |
Signaling Pathways and Visualization
Mitochondrial Fission and Fusion Machinery
The balance between mitochondrial fusion and fission, often referred to as mitochondrial dynamics, is tightly regulated by a set of conserved GTPase proteins.
-
Fusion: This process is mediated by Mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane.
-
Fission: The key player in mitochondrial fission is the Dynamin-related protein 1 (Drp1). Drp1 is a cytosolic protein that is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[3][4] Upon recruitment, Drp1 oligomerizes and forms a constricting ring around the mitochondrion, which, upon GTP hydrolysis, leads to the division of the organelle.[3]
This compound's role is to inhibit MFN1 and MFN2, thereby blocking the fusion process and tipping the balance towards a state of fission.
Caption: The interplay between mitochondrial fission and fusion.
This compound Experimental Workflow
This diagram outlines the key steps in a typical experiment using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
- 7. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
Technical Support Center: Assessing MFI8-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MFI8 to study cellular stress.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it induce cellular stress?
This compound is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), which are essential proteins for mitochondrial fusion. By inhibiting these proteins, this compound promotes mitochondrial fission, leading to a fragmented mitochondrial network.[1][2] This disruption of mitochondrial dynamics is a stress signal that can trigger downstream cellular stress responses, including apoptosis, DNA damage, and potentially autophagy.[3]
Q2: What is the recommended working concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound are cell-type and assay-dependent. However, a general starting point is a concentration range of 0-20 µM for a treatment duration of 6 hours.[1][4] For inducing changes in mitochondrial morphology, an EC50 of 4.8 µM has been reported in Mouse Embryonic Fibroblasts (MEFs).[3] It is crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] When preparing working solutions, it is advisable to make them fresh for each experiment to avoid potential degradation.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce:
-
Mitochondrial fragmentation: A shift from elongated, tubular mitochondria to smaller, spherical mitochondria.
-
Apoptosis: Increased activity of caspases-3 and -7, release of cytochrome c from mitochondria, and a decrease in mitochondrial membrane potential.[1][3]
-
DNA damage: Formation of γH2AX foci in the nucleus.[3]
-
Increased sensitivity to other apoptotic stimuli: this compound can potentiate cell death when used in combination with other pro-apoptotic agents like SMAC mimetics.[1][3]
Q5: Can this compound affect cell viability assays?
Yes, as this compound can induce apoptosis. Moreover, some viability assays, like the MTT assay, rely on mitochondrial reductase activity, which could be directly affected by this compound-induced mitochondrial dysfunction.[5] Therefore, it is advisable to use a viability assay that is not solely dependent on mitochondrial function, such as a trypan blue exclusion assay or a fluorescence-based assay that measures membrane integrity (e.g., propidium iodide staining).
Troubleshooting Guides
General Troubleshooting
| Issue | Possible Cause | Recommendation |
| High cell death even at low this compound concentrations | Cell line is highly sensitive to mitochondrial stress. | Perform a more detailed dose-response curve starting from a lower concentration range (e.g., nanomolar). Reduce the treatment time. |
| Inconsistent results between experiments | This compound stock solution degradation. Inconsistent cell density or passage number. | Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles. Ensure consistent cell culture conditions for all experiments. |
| This compound precipitates in cell culture medium | This compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare fresh working solutions for each experiment and vortex thoroughly before adding to the cells. |
Troubleshooting Specific Assays
| Assay | Issue | Possible Cause | Recommendation |
| Caspase-3/7 Assay | High background signal | Reagent instability or contamination. | Use fresh reagents and perform the assay in a clean environment. Include a "no-cell" control to check for background luminescence. |
| Low signal despite expected apoptosis | Suboptimal assay timing. Insufficient this compound concentration. | Perform a time-course experiment to determine the peak of caspase activity. Increase the this compound concentration. | |
| γH2AX Foci Staining | High background fluorescence | Non-specific antibody binding. Inadequate blocking. | Optimize the primary and secondary antibody concentrations. Increase the blocking time or try a different blocking agent (e.g., 5% BSA).[6][7] |
| Pan-nuclear γH2AX staining | High levels of DNA damage leading to overlapping foci. | Reduce the this compound concentration or the treatment time. | |
| JC-1 Mitochondrial Membrane Potential Assay | Quenching of the fluorescent signal | High cell density. | Seed cells at a lower density to prevent signal quenching. |
| Shift to green fluorescence in control cells | Cells are unhealthy or stressed due to other factors. | Ensure optimal cell culture conditions. Include an unstained control and a positive control (e.g., CCCP) to validate the assay.[8] | |
| DCFDA ROS Assay | High background fluorescence | Autofluorescence of the compound or cells. | Include a control of cells treated with this compound but without the DCFDA probe. |
| Difficulty interpreting results | DCFDA measures general oxidative stress and is not specific to mitochondrial ROS. | Consider using a mitochondria-targeted ROS probe (e.g., MitoSOX Red) to specifically assess mitochondrial superoxide levels. | |
| LC3-II Western Blot (Autophagy) | Increase in LC3-II levels is ambiguous | Could indicate either increased autophagosome formation or a blockage in autophagic flux. | Analyze the levels of p62/SQSTM1, which is degraded during autophagy. A decrease in p62 alongside an increase in LC3-II suggests increased autophagic flux.[9][10] Perform an autophagy flux assay using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[11][12] |
Quantitative Data Summary
| Parameter | Cell Line | This compound Concentration | Treatment Time | Observed Effect | Reference |
| Mitochondrial Aspect Ratio (EC50) | MEFs | 4.8 µM | 6 h | Reduction in mitochondrial aspect ratio | |
| Caspase-3/7 Activity | MEFs | 0-20 µM | 6 h | Concentration-dependent increase | [4] |
| Mitochondrial Membrane Potential | MEFs | 0-20 µM | 6 h | Concentration-dependent decrease | [1] |
| DNA Damage (γH2AX foci) | U2OS | 20 µM | 6 h | Induction of γH2AX foci | [3] |
Experimental Protocols
Caspase-3/7 Activity Assay (Luminescence-based)
Principle: This assay utilizes a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)
-
Luminometer
Protocol:
-
Seed cells at the desired density in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time (e.g., 6 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
γH2AX Foci Immunofluorescence Staining
Principle: This method detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks, using a specific primary antibody followed by a fluorescently labeled secondary antibody.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-γH2AX primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with this compound and appropriate controls.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell.
Visualizations
Caption: this compound signaling pathway leading to cellular stress.
Caption: General experimental workflow for assessing this compound-induced cellular stress.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Binding preference of p62 towards LC3-ll during dopaminergic neurotoxin-induced impairment of autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
best practices for MFI8 storage to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the handling and storage of MFI8 to ensure the maintenance of its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1]
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2][3] For storage, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][3] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][4] Always protect the solutions from light.[4]
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
If you observe precipitation, you can gently warm the solution to 37°C and use sonication to aid in redissolution.[3][5] To prevent precipitation, ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2]
Q4: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), which are key proteins in mitochondrial fusion.[1][2] By inhibiting these proteins, this compound promotes mitochondrial fission, leading to a more fragmented mitochondrial network.[1][5] This disruption of mitochondrial dynamics can induce downstream effects such as reduced ATP production, induction of apoptosis through cytochrome c release, and activation of caspases.[5][6]
Q5: How can I assess the activity of my this compound compound?
The activity of this compound is typically assessed by observing its effect on mitochondrial morphology. A key indicator is a reduction in the mitochondrial aspect ratio, reflecting a shift towards fission.[5] Functional assays can include measuring changes in mitochondrial respiration, ATP production, and the induction of apoptotic markers like caspase-3/7 activity.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound Activity | Improper storage conditions (e.g., exposure to light, multiple freeze-thaw cycles). | Always store stock solutions in aliquots at -80°C and protect from light. Use a fresh aliquot for each experiment. |
| Degradation of the compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. | |
| Precipitation in Stock Solution | Solvent has absorbed moisture (especially DMSO). | Use fresh, anhydrous DMSO to prepare stock solutions.[2] |
| Exceeded solubility limit. | Do not exceed the recommended maximum concentration for your stock solution. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[3][5] | |
| Inconsistent Experimental Results | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition between experiments. |
| Inaccurate pipetting of the inhibitor. | Calibrate your pipettes regularly and use appropriate pipetting techniques for small volumes. | |
| Cell line is not sensitive to this compound. | The effect of this compound is dependent on the expression of MFN1 and MFN2. Confirm the expression of these proteins in your cell line.[6] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
This protocol details the steps to quantify changes in mitochondrial morphology induced by this compound treatment.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., MEFs or U2OS) on glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) for a specified time (e.g., 6 hours).[5] Include a vehicle control (e.g., DMSO).
2. Mitochondrial Staining:
-
Stain mitochondria with a fluorescent probe such as MitoTracker™ Red CMXRos according to the manufacturer's protocol.
-
Briefly, incubate cells with the staining solution, then wash and replace with fresh media.
3. Image Acquisition:
-
Acquire images of the mitochondrial network using a confocal or fluorescence microscope.
-
Ensure consistent imaging parameters (e.g., magnification, laser power, exposure time) across all samples.
4. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.
-
A common metric is the "aspect ratio" (major axis/minor axis), where a lower value indicates a more fragmented (fissioned) phenotype.[4]
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound (e.g., 0-20 µM) for 6 hours.[5] Include appropriate positive and negative controls.
2. Caspase-3/7 Assay:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate-based assay).
-
Follow the manufacturer's instructions to add the reagent to the cells.
-
Incubate for the recommended time to allow for substrate cleavage by active caspases.
3. Data Acquisition:
-
Measure the luminescence or fluorescence signal using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
Visualizations
Caption: this compound Signaling Pathway leading to Apoptosis.
Caption: Experimental Workflow for Testing this compound Efficacy.
References
- 1. Detection and quantification of Mitochondrial Fusion Through Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
refining MFI8 treatment times for specific assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using MFI8, a potent inhibitor of mitochondrial fusion. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), which are essential proteins for mitochondrial fusion. By binding to the HR2 domain of MFN2, this compound promotes mitochondrial fission, leading to fragmented mitochondria. This disruption of mitochondrial dynamics can induce downstream effects such as apoptosis.
Q2: What is a typical working concentration and treatment time for this compound?
A2: A common starting point for this compound treatment is a concentration of 20 µM for 6 hours. However, the optimal concentration and treatment time can vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental setup. The half-maximal effective concentration (EC50) for reducing the mitochondrial aspect ratio is approximately 4.8 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration.
Troubleshooting Guides
Western Blotting
Issue: Weak or no signal for the target protein.
| Possible Cause | Recommendation |
| Suboptimal this compound Treatment | Optimize this compound concentration and treatment time. Perform a time-course (e.g., 2, 4, 6, 8 hours) and dose-response (e.g., 5, 10, 20, 40 µM) experiment to find the ideal conditions for your cell line and target protein. |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis by sonication or mechanical disruption if necessary. |
| Low Antibody Concentration | Increase the concentration of the primary and/or secondary antibody. Refer to the antibody datasheet for recommended dilutions. |
| Insufficient Protein Loading | Ensure equal and adequate protein loading (typically 20-30 µg per lane). Perform a total protein stain (e.g., Ponceau S) on the membrane before blocking to verify equal transfer. |
Issue: Inconsistent or unreliable loading controls.
| Possible Cause | Recommendation |
| Housekeeping Protein Expression Affected by this compound | The expression of some common housekeeping proteins, such as GAPDH and β-actin, can be altered by experimental conditions.[1][2] It is crucial to validate your loading control for this compound treatment in your specific cell model. Consider using a total protein staining method like Ponceau S as a loading control, as it is generally unaffected by changes in the expression of individual proteins.[2] Alternatively, test other housekeeping proteins that are less likely to be affected by mitochondrial stress, such as Vinculin or Cyclophilin B.[3] |
| Signal Saturation | Housekeeping proteins are often highly expressed, leading to signal saturation.[1][3] Reduce the amount of protein loaded or use a shorter exposure time for the loading control. |
Experimental Protocol: Western Blotting
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound for the optimized duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
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Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MFN1, anti-MFN2, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence
Issue: Poor visualization of mitochondrial morphology.
| Possible Cause | Recommendation |
| Suboptimal Fixation/Permeabilization | The choice of fixation and permeabilization agents is critical for preserving mitochondrial structure.[4][5][6] For visualizing mitochondria, a common protocol is to fix with 4% paraformaldehyde (PFA) followed by permeabilization with a mild detergent like 0.1% Triton X-100 or digitonin. Over-permeabilization can damage mitochondrial membranes. Optimize the concentration and incubation time for both steps. |
| Low Antibody Staining Intensity | Use a well-validated antibody against a mitochondrial marker like TOMM20 or COX IV. Ensure the primary antibody is used at the recommended dilution and incubated for a sufficient time (e.g., overnight at 4°C). |
| Photobleaching | Use an anti-fade mounting medium to preserve the fluorescent signal. Minimize the exposure time to the excitation light source during image acquisition. |
Issue: Difficulty in quantifying changes in mitochondrial morphology.
| Possible Cause | Recommendation |
| Subjective Analysis | Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to objectively quantify mitochondrial morphology parameters such as aspect ratio, form factor, and network complexity. |
| Inconsistent Imaging Parameters | Maintain consistent imaging settings (e.g., laser power, exposure time, gain) across all samples to ensure comparability. |
Experimental Protocol: Immunofluorescence
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Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. After adherence, treat with this compound as optimized.
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Fixation: Gently wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOMM20) diluted in blocking buffer overnight at 4°C.
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Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
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Counterstaining and Mounting: (Optional) Counterstain nuclei with DAPI. Wash three times with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Issue: High background or false-positive/negative results.
| Possible Cause | Recommendation |
| Interference of this compound with the Assay Reagents | This compound, being a chemical compound, could potentially interfere with the chemistry of the viability assay. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. |
| This compound Affecting Cellular Metabolism | This compound's primary target is the mitochondria, the powerhouse of the cell. This can directly impact metabolic assays like the MTT assay, which measures mitochondrial reductase activity.[7][8] A decrease in signal may reflect either cell death or a reduction in metabolic activity without cell death. It is advisable to use a complementary assay that measures a different aspect of cell viability, such as membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release). |
| Inappropriate Cell Seeding Density | The optimal cell number for viability assays is crucial for obtaining a linear response. If the cell density is too high, the signal may become saturated. If it is too low, the signal may be too weak to detect significant changes. Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
Issue: High variability between replicates.
| Possible Cause | Recommendation |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven distribution of cells in the wells. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and viability. To minimize this, fill the outer wells with sterile PBS or medium without cells. |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure complete solubilization of the formazan crystals by adding the solubilization solution and incubating for a sufficient period with gentle mixing. |
Experimental Protocol: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
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Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include vehicle-treated (DMSO) and untreated controls.
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MTT Addition: After the desired treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add DMSO or a solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying this compound effects.
References
- 1. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expressions of commonly used housekeeping proteins are altered in asthmatic mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Fixation and permeabilization of cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Measurement of cellular activity with the MTT test. Optimization of the method] - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for solvent effects when using MFI8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using MFI8, a small molecule inhibitor of mitochondrial fusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), two key proteins that regulate the fusion of the outer mitochondrial membrane.[1][2] By inhibiting MFN1 and MFN2, this compound prevents mitochondria from fusing, which leads to an increase in mitochondrial fission and results in a more fragmented mitochondrial network. This makes this compound a valuable tool for studying the role of mitochondrial dynamics in various cellular processes and disease models.
Q2: What is the primary solvent for dissolving this compound?
The primary solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][3] this compound is soluble in DMSO at high concentrations (e.g., 55 mg/mL or ~200 mM), allowing for the preparation of concentrated stock solutions.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q3: My this compound is not dissolving properly in DMSO. What should I do?
If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
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Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of this compound.[1] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
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Gentle warming: Gently warm the solution to 37°C to aid in dissolution.[3]
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Sonication: Use an ultrasonic bath to help break up any precipitate and facilitate dissolution.[3]
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Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q4: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a crucial component of any experiment involving a compound dissolved in a solvent. It consists of the same solvent or mixture of solvents used to dissolve the test compound (in this case, this compound), but without the compound itself. This control is administered to a parallel set of cells or animals to isolate the effects of the solvent from the effects of the compound. Solvents like DMSO can have their own biological effects, so a vehicle control is necessary to ensure that the observed effects are due to this compound and not the solvent.
Q5: What concentration of DMSO is safe for my cells?
The safe concentration of DMSO varies depending on the cell type and the duration of exposure. It is always recommended to perform a dose-response experiment with your specific cell line to determine the highest concentration of DMSO that does not cause significant toxicity or other unwanted effects. The following table summarizes general observations on the effects of DMSO on cell viability.
Data Presentation: Solvent Effects on Cell Viability
| Solvent | Concentration | Potential Effect on Cells | Recommendations |
| DMSO | < 0.1% | Generally considered safe for most cell lines with minimal effects. | Ideal for most in vitro experiments. |
| 0.1% - 0.5% | May have minor, cell-type dependent effects. | A vehicle control is critical. Test for effects on your specific assay. | |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. | Avoid if possible. If higher concentrations are necessary due to compound solubility, extensive validation with vehicle controls is required. | |
| Ethanol | < 0.1% | Generally well-tolerated by most cell lines. | A suitable alternative to DMSO for some compounds. |
| > 0.1% | Can induce cellular stress and toxicity. | Use with caution and always include a vehicle control. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in this compound stock solution: Incomplete dissolution or precipitation of this compound. 2. Inconsistent final solvent concentration: Adding different volumes of the this compound stock to the media. 3. Cell passage number: Different passages of cells may respond differently. | 1. Ensure this compound is fully dissolved in the stock solution before each use. If necessary, warm and sonicate the stock. 2. Always add the same volume of the this compound stock solution to your experimental wells and adjust the concentration by preparing different stock solutions. Ensure the final solvent concentration is the same across all wells, including the vehicle control. 3. Use cells within a consistent and narrow passage number range for all experiments. |
| Observed effect in both this compound-treated and vehicle control groups | 1. Solvent-induced effects: The concentration of the solvent (e.g., DMSO) is high enough to cause a biological response in your cells. 2. Contamination of solvent or media. | 1. Lower the final concentration of the solvent in your experiment. You may need to prepare a more concentrated stock of this compound. Perform a dose-response curve for the solvent alone to determine a non-toxic concentration. 2. Use fresh, sterile-filtered solvents and media. |
| This compound appears to have no effect | 1. Incorrect this compound concentration: The concentration of this compound is too low to inhibit mitochondrial fusion. 2. Degradation of this compound: Improper storage of the stock solution. 3. Cell type is not sensitive to this compound. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and assay. The EC50 for reducing mitochondrial aspect ratio has been reported to be 4.8 µM.[2][3] 2. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Confirm that your cells express MFN1 and MFN2. |
| Precipitation of this compound in cell culture media | 1. Poor solubility of this compound in aqueous media: The final concentration of this compound exceeds its solubility limit in the culture media. 2. Interaction with media components: Serum proteins or other components in the media may cause the compound to precipitate. | 1. Lower the final concentration of this compound. 2. Consider using a serum-free or reduced-serum media for the duration of the this compound treatment, if compatible with your cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO.
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Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM). c. Vortex the vial vigorously until the this compound is completely dissolved. If necessary, use a sonicator or warm the solution to 37°C. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Treatment of Cells with this compound and Vehicle Control
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Materials: Cultured cells, complete cell culture media, this compound stock solution (from Protocol 1), anhydrous DMSO.
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Procedure: a. Seed cells in a multi-well plate at the desired density and allow them to adhere overnight. b. For this compound-treated wells: Prepare the final working concentration of this compound by diluting the stock solution in complete cell culture media. For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock, dilute the stock 1:1000 in media. c. For vehicle control wells: Prepare a vehicle control solution by adding the same volume of DMSO to the complete cell culture media as was used for the this compound-treated wells. For a 1:1000 dilution, this would be 1 µL of DMSO for every 1 mL of media. d. For untreated control wells: Add fresh complete cell culture media without any DMSO or this compound. e. Remove the old media from the cells and add the prepared this compound-containing media, vehicle control media, or fresh media to the respective wells. f. Incubate the cells for the desired treatment duration before proceeding with your downstream assay (e.g., mitochondrial morphology analysis, cell viability assay).
Visualizations
Caption: this compound inhibits MFN1 and MFN2, preventing outer mitochondrial membrane fusion.
Caption: Experimental workflow for using this compound with appropriate solvent controls.
References
Technical Support Center: Optimizing Imaging Parameters for MFI8-Treated Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the mitochondrial fusion inhibitor, MFI8. Here you will find information to help you optimize your imaging experiments and overcome common challenges.
Troubleshooting Guide
Encountering issues with your imaging results after this compound treatment? This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak Fluorescent Signal (Mitochondrial Stain) | 1. Suboptimal Dye Concentration: The concentration of the mitochondrial dye may be too low for adequate staining. 2. Insufficient Incubation Time: The dye may not have had enough time to accumulate in the mitochondria. 3. This compound-Induced Mitochondrial Depolarization: this compound can decrease mitochondrial membrane potential, affecting the uptake of potential-dependent dyes like TMRM.[1][2] 4. Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal. | 1. Titrate Dye Concentration: Perform a concentration gradient to find the optimal dye concentration for your cell type and experimental conditions. 2. Optimize Incubation Time: Test a range of incubation times (e.g., 15-45 minutes) to ensure sufficient dye loading. 3. Use a Potential-Independent Dye: Consider using a dye like MitoTracker™ Green FM, which accumulates in mitochondria regardless of membrane potential. 4. Minimize Light Exposure: Reduce laser power and/or exposure time. Use a neutral density filter if available. Acquire images efficiently to limit light exposure. |
| High Background Fluorescence | 1. Excess Dye: The concentration of the fluorescent dye may be too high, leading to non-specific binding. 2. Incomplete Washing: Residual unbound dye can contribute to background fluorescence. 3. Autofluorescence: Some cell types exhibit natural fluorescence, which can be exacerbated by cellular stress from this compound treatment. | 1. Reduce Dye Concentration: Use the lowest effective concentration of your fluorescent dye. 2. Thorough Washing: Increase the number and duration of wash steps after dye incubation. 3. Use a Background Subtraction Algorithm: Many imaging software packages have tools to correct for background fluorescence. 4. Include an Unstained Control: Image unstained, this compound-treated cells to determine the level of autofluorescence. |
| Phototoxicity / Cell Death | 1. High Laser Power / Long Exposure: Excessive light energy can be toxic to cells, especially those already stressed by this compound treatment.[3][4] 2. This compound-Induced Apoptosis: this compound is known to induce apoptosis, which can be compounded by imaging-induced stress.[1][2][5] | 1. Use Minimal Light Exposure: Employ the lowest possible laser power and exposure time that still provides a usable signal. 2. Time-Lapse Imaging Considerations: For live-cell imaging, increase the interval between image acquisitions to allow cells to recover. 3. Use an Anti-fade Reagent: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. |
| Unexpected Mitochondrial Morphology | 1. This compound Mechanism of Action: this compound inhibits mitofusins (MFN1 and MFN2), promoting mitochondrial fission and resulting in a more fragmented mitochondrial network.[1][2][5][6] This is an expected outcome. 2. Cell Stress: Other stressors in the cell culture environment can also lead to mitochondrial fragmentation. | 1. Confirm with Controls: Compare the mitochondrial morphology in this compound-treated cells to vehicle-treated control cells to confirm the effect is due to the compound. 2. Maintain Healthy Cell Culture: Ensure optimal cell culture conditions to minimize stress-induced artifacts. |
| Blurry Images / Poor Resolution | 1. Incorrect Objective: The numerical aperture (NA) of the objective may be too low for the desired resolution. 2. Refractive Index Mismatch: A mismatch between the refractive index of the immersion medium and the cover glass can degrade image quality. 3. Suboptimal Z-Stacking: For 3D imaging, the step size between z-slices may be too large. | 1. Use a High-NA Objective: For resolving fine mitochondrial structures, use a 60x or 100x oil immersion objective with a high NA. 2. Use the Correct Immersion Oil: Ensure the immersion oil matches the requirements of your objective lens. 3. Optimize Z-Stack Parameters: Use the Nyquist sampling criterion to determine the optimal z-step size. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect mitochondria?
A1: this compound is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), which are proteins essential for mitochondrial fusion.[5][6] By inhibiting these proteins, this compound disrupts mitochondrial fusion, leading to an increase in mitochondrial fission.[1][2][6] This results in a shift from a tubular, interconnected mitochondrial network to a more fragmented, punctate morphology.[1][2]
Q2: I'm seeing more fragmented mitochondria in my this compound-treated cells. Is this expected?
A2: Yes, this is the expected morphological effect of this compound. The compound's primary mechanism of action is to inhibit mitochondrial fusion, which results in a more fragmented mitochondrial network.[1][2][6] You should compare this to a vehicle-treated control group to confirm the effect.
Q3: this compound is causing cell death in my cultures. How can I still acquire good images?
A3: this compound is known to induce apoptosis (programmed cell death) and DNA damage.[1][3][5] To mitigate this during imaging, consider the following:
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Time-course experiment: Image cells at earlier time points after this compound treatment before widespread cell death occurs.
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Lower this compound concentration: Use the lowest concentration of this compound that still gives you the desired effect on mitochondrial morphology (the EC50 is reported to be 4.8 µM).[2][5]
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Live-cell imaging: If possible, use live-cell imaging to capture the dynamics of mitochondrial changes before cells detach or die. Minimize phototoxicity during live imaging.
Q4: Can I use potential-dependent mitochondrial dyes like TMRM or JC-1 with this compound?
A4: You can, but you need to be aware that this compound has been shown to decrease mitochondrial membrane potential.[1][2] This can affect the signal from potential-dependent dyes. If you are specifically studying membrane potential, these are the correct tools. However, if you are just visualizing mitochondrial morphology, a potential-independent dye like MitoTracker™ Green FM may provide more consistent staining.
Q5: How does this compound treatment affect other cellular structures I might be imaging?
A5: The primary target of this compound is the mitochondria. However, due to its effects on mitochondrial function and the induction of apoptosis, you may observe secondary effects on other organelles. For example, this compound can induce DNA damage, which can be visualized by staining for markers like γH2AX.[1][3][5] It is always important to include proper controls to understand the specific effects of this compound in your experimental system.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound treatment and subsequent imaging.
Protocol 1: Cell Culture and this compound Treatment
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Cell Seeding: Plate your cells of interest onto glass-bottom dishes or coverslips suitable for microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).
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This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[6] Store the stock solution at -20°C or -80°C.[2]
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Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range for this compound is 5-20 µM.[1][2]
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest this compound concentration.
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Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate for the desired duration (e.g., 6 hours).[1][2]
Protocol 2: Fluorescent Staining of Mitochondria
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Dye Preparation: Prepare a stock solution of your chosen mitochondrial dye (e.g., MitoTracker™ Green FM) in DMSO.
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Staining Solution: Dilute the dye stock solution in pre-warmed serum-free medium to the final working concentration (e.g., 100-200 nM for MitoTracker™ Green FM).
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Incubation: After this compound treatment, remove the medium and wash the cells once with pre-warmed PBS. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.
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Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium.
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Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Proceed to image the cells on a fluorescence microscope.
Protocol 3: Immunofluorescence for DNA Damage (γH2AX)
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Cell Treatment: Treat cells with this compound and a vehicle control as described in Protocol 1.
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Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
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Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
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Primary Antibody: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
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Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
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Nuclear Counterstain: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
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Mounting: Wash the cells two more times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Image the slides using a fluorescence or confocal microscope.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits MFN1/2, leading to increased mitochondrial fission and downstream cellular effects.
Experimental Workflow for Imaging Optimization
Caption: Workflow for optimizing imaging parameters for this compound-treated cells.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common fluorescence imaging issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
challenges in interpreting data from MFI8 experiments
Welcome to the technical support center for MFI8 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting data and troubleshooting common issues encountered when using the mitochondrial fusion inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), two key proteins that regulate the fusion of the outer mitochondrial membrane. By inhibiting these proteins, this compound disrupts mitochondrial fusion, leading to mitochondrial fragmentation (a decrease in the mitochondrial aspect ratio).[1] This allows for the study of cellular processes that are dependent on mitochondrial dynamics.
Q2: What are the expected morphological changes in mitochondria after this compound treatment?
A2: Treatment with this compound is expected to cause a shift from a tubular, networked mitochondrial morphology to a more fragmented, punctate appearance. Quantitatively, this is measured as a decrease in the mitochondrial aspect ratio (the ratio of the major to the minor axis of a mitochondrion).[1]
Q3: What are the downstream cellular effects of inhibiting mitochondrial fusion with this compound?
A3: Beyond changes in mitochondrial morphology, inhibiting mitochondrial fusion with this compound can lead to several downstream effects, including:
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Induction of minority mitochondrial outer membrane permeabilization (MOMP).
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Release of cytochrome c from the mitochondria into the cytosol.[2]
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Activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2]
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Induction of DNA damage.[3]
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A decrease in cell viability over longer exposure times.[2]
Q4: How can I be sure that the observed effects are due to this compound's on-target activity?
A4: To confirm on-target activity, it is crucial to include proper experimental controls. This can include using a negative control compound that is structurally similar to this compound but inactive, or performing experiments in cells where MFN1 and MFN2 have been knocked out. In MFN1/MFN2 double knockout cells, this compound should not produce its characteristic effects on mitochondrial morphology or downstream signaling.
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Mitochondrial Morphology
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not seeing the expected mitochondrial fragmentation after this compound treatment? | Suboptimal this compound Concentration or Incubation Time: The effective concentration and treatment duration can vary between cell lines. | 1. Perform a dose-response and time-course experiment: Test a range of this compound concentrations (e.g., 1-20 µM) and incubation times (e.g., 2, 6, 12, 24 hours) to determine the optimal conditions for your specific cell line. 2. Verify this compound activity: Test the batch of this compound on a sensitive, positive control cell line where the effective concentration is known. |
| Poor this compound Solubility: this compound may precipitate out of the culture medium if not properly dissolved. | 1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent like DMSO at a high concentration. 2. Ensure proper dilution: When diluting the stock solution into your culture medium, vortex or mix thoroughly to ensure it is fully dissolved. Do not exceed the recommended final solvent concentration for your cells. | |
| Issues with Imaging and Analysis: The method used to visualize and quantify mitochondrial morphology may not be sensitive enough. | 1. Optimize your staining protocol: Ensure that your mitochondrial stain (e.g., MitoTracker) is used at the optimal concentration and incubation time to achieve bright, clear labeling of mitochondria. 2. Use appropriate microscopy: Confocal or super-resolution microscopy is recommended for clear visualization of mitochondrial morphology.[4] 3. Standardize your image analysis: Use a consistent and unbiased method for quantifying mitochondrial aspect ratio, such as the ImageJ macros designed for this purpose. |
Issue 2: Unexpectedly High Cell Death or Cytotoxicity
| Question | Possible Cause | Troubleshooting Steps |
| I'm observing a high level of cell death even at low concentrations of this compound. Is this expected? | Induction of Apoptosis: this compound can induce apoptosis through the release of cytochrome c and activation of caspases.[2] This may be a real biological effect, not an artifact. | 1. Assess markers of apoptosis: Perform assays for caspase-3/7 activity, cytochrome c release, and Annexin V/PI staining to confirm if the observed cell death is due to apoptosis. 2. Use a pan-caspase inhibitor: Co-treat cells with this compound and a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if this rescues the cytotoxic phenotype. |
| Off-Target Effects: At high concentrations or in certain cell lines, this compound may have off-target effects that contribute to cytotoxicity. | 1. Perform a dose-response for cytotoxicity: Determine the concentration at which this compound induces mitochondrial fragmentation without causing significant immediate cell death. 2. Include appropriate controls: Use a structurally related inactive compound and MFN1/MFN2 knockout cells to distinguish on-target from off-target effects. | |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | 1. Maintain a low final solvent concentration: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Include a vehicle control: Treat cells with the same concentration of the solvent alone to assess its contribution to cytotoxicity. |
Issue 3: Variability in Quantitative Readouts
| Question | Possible Cause | Troubleshooting Steps |
| My quantitative data (e.g., caspase activity, cell viability) is highly variable between experiments. | Inconsistent Cell Health and Density: The physiological state of the cells at the time of treatment can significantly impact their response. | 1. Standardize cell culture conditions: Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase. 2. Plate cells at a consistent density: Ensure that the number of cells per well is consistent across all experimental and control groups. |
| Assay-Specific Technical Variability: The execution of the assay itself can introduce variability. | 1. Ensure proper mixing: Thoroughly mix all reagents and ensure they are evenly distributed in each well. 2. Control for edge effects: In multi-well plates, edge wells can be prone to evaporation. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[5] 3. Use appropriate plate types: For luminescence or fluorescence-based assays, use opaque-walled plates to prevent signal bleed-through between wells. | |
| Instrument-Related Issues: The plate reader or microscope may not be properly calibrated. | 1. Perform regular instrument calibration and maintenance. 2. Allow plates to equilibrate to room temperature before reading: This ensures a stable and consistent reading across the plate. |
Quantitative Data Summary
The following tables summarize quantitative data from experiments using this compound.
Table 1: Effect of this compound on Caspase-3/7 Activity
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Fold Change in Caspase-3/7 Activity (vs. Control) |
| WT MEFs | This compound | 20 | 6 | ~2.5 |
| U2OS | This compound | 20 | 6 | ~3.0 |
Data adapted from Zacharioudakis E, et al. Nat Commun. 2022.[2]
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability (vs. Control) |
| MEFs | This compound | 20 | 72 | ~60% |
Data adapted from Zacharioudakis E, et al. Nat Commun. 2022.[2]
Experimental Protocols
Protocol 1: Quantification of Mitochondrial Aspect Ratio
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution imaging.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the determined incubation time. Include a vehicle control (e.g., DMSO).
-
Mitochondrial Staining: Incubate cells with a mitochondrial stain (e.g., 100 nM MitoTracker Deep Red) for 30 minutes at 37°C.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Acquire images using a confocal or super-resolution microscope.
-
Image Analysis:
-
Open the images in ImageJ/Fiji.
-
Convert the images to 8-bit.
-
Apply a threshold to create a binary image where the mitochondria are white and the background is black.
-
Use the "Analyze Particles" function to measure the major and minor axes of each individual mitochondrion.
-
Calculate the aspect ratio (major axis / minor axis) for each mitochondrion.
-
Average the aspect ratios for a large number of mitochondria per condition (at least 50-100).
-
Protocol 2: Caspase-3/7 Activity Assay (Luminescence-based)
-
Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 10,000-20,000 cells per well.
-
This compound Treatment: Treat cells with this compound and controls for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Protocol 3: Cytochrome c Release Assay (Western Blot)
-
Cell Treatment and Harvesting: Treat cells with this compound and controls. Harvest the cells by scraping and centrifugation.
-
Mitochondrial and Cytosolic Fractionation:
-
Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic fractions onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Also, probe for a cytosolic loading control (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Visualizations
References
Technical Support Center: Mitigating MFI8-Induced DNA Damage in Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address MFI8-induced DNA damage in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Mitochondrial Fusion Inhibitor 8) is a small molecule that inhibits mitochondrial fusion. It specifically targets mitofusin-1 (MFN1) and mitofusin-2 (MFN2), proteins located on the outer mitochondrial membrane that are essential for the fusion of mitochondria.[1][2] By inhibiting MFN1 and MFN2, this compound disrupts the balance of mitochondrial dynamics, leading to an increase in mitochondrial fission (fragmentation) and a decrease in mitochondrial fusion (elongation).[1][2]
Q2: Does this compound have off-target effects, specifically DNA damage?
Yes, this compound has been shown to induce DNA damage as an off-target effect.[3] This is a critical consideration when using this compound in experiments, particularly for interpreting data from negative control groups.
Q3: What is the mechanism behind this compound-induced DNA damage?
This compound-induced DNA damage is a downstream consequence of its primary effect on mitochondrial dynamics. The inhibition of mitochondrial fusion by this compound leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspases, a family of proteases that play a key role in apoptosis (programmed cell death).[3][4] Activated caspases can then directly or indirectly lead to DNA fragmentation.[3]
Q4: At what concentration and time point is this compound-induced DNA damage observed?
Studies have shown that treatment of cells with this compound at a concentration of 20 μM for 6 hours is sufficient to induce detectable DNA damage, as measured by the formation of γH2AX foci.[3][5] However, the extent of DNA damage is likely to be dependent on the cell type and experimental conditions.
Q5: How can I detect this compound-induced DNA damage in my experiments?
Several established methods can be used to detect DNA damage, including:
-
γH2AX Immunofluorescence Staining: This method detects the phosphorylation of the histone variant H2AX, which is an early marker of DNA double-strand breaks.
-
Comet Assay (Single Cell Gel Electrophoresis): This technique measures DNA strand breaks in individual cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, which is a hallmark of apoptosis.
Troubleshooting Guide
Problem 1: High levels of DNA damage observed in this compound-treated negative control cells.
-
Cause: this compound is inducing off-target DNA damage through caspase activation.
-
Solution 1: Co-treatment with a pan-caspase inhibitor.
-
The pan-caspase inhibitor Q-VD-OPh has been shown to mitigate this compound-induced DNA damage.[3] Co-incubating your control cells with this compound and a working concentration of Q-VD-OPh can help to reduce this off-target effect. It is important to first determine the optimal, non-toxic concentration of Q-VD-OPh for your specific cell line.
-
-
Solution 2: Optimize this compound concentration and incubation time.
-
Perform a dose-response and time-course experiment to determine the lowest concentration and shortest incubation time of this compound that effectively inhibits mitochondrial fusion in your system while minimizing DNA damage.
-
-
Solution 3: Utilize an alternative negative control.
-
Consider using cells with genetic knockout of MFN1 and MFN2. These cells will exhibit mitochondrial fragmentation similar to this compound treatment but without the direct chemical insult that can lead to off-target effects.[6]
-
Problem 2: Inconsistent results in DNA damage assays.
-
Cause: Variability in experimental procedures or reagents.
-
Solution:
-
Strictly adhere to a standardized and validated protocol for your chosen DNA damage assay (see Experimental Protocols section).
-
Ensure all reagents are fresh and properly stored.
-
Use positive and negative controls in every experiment to validate the assay's performance. For example, a known DNA damaging agent like etoposide can serve as a positive control.
-
Problem 3: Difficulty in distinguishing between this compound-induced DNA damage and apoptosis.
-
Cause: this compound-induced DNA damage is part of the apoptotic signaling cascade.
-
Solution:
-
Use multiple assays to get a comprehensive picture. For example, combine a γH2AX assay (early DNA damage marker) with a caspase-3/7 activity assay.
-
Analyze the morphology of the cell nuclei. Apoptotic nuclei often show characteristic changes like condensation and fragmentation, which can be visualized with a DNA stain like DAPI.
-
Data Presentation
Table 1: this compound Concentration and its Effect on DNA Damage (γH2AX foci)
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Average γH2AX foci per cell (normalized to control) | Reference |
| 10 | 6 | U2OS | Data not available | |
| 20 | 6 | U2OS | Significantly increased | [5] |
| 20 | 6 | MEFs | Significantly increased | [3] |
Note: This table is based on available data and should be expanded with user-generated dose-response data for their specific cell lines.
Table 2: Time-course of this compound-induced DNA Damage (γH2AX foci)
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Average γH2AX foci per cell (normalized to control) | Reference |
| 20 | 2 | U2OS | Data not available | |
| 20 | 4 | U2OS | Data not available | |
| 20 | 6 | U2OS | Significantly increased | [5] |
| 20 | 8 | U2OS | Data not available |
Note: This table is based on available data and should be expanded with user-generated time-course data for their specific cell lines.
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Staining
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls (e.g., vehicle control, positive control with a known DNA damaging agent).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBST and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells with PBST and counterstain with DAPI (4′,6-diamidino-2-phenylindole) to visualize the nuclei.
-
Mounting and Imaging: Mount the coverslips on microscope slides with anti-fade mounting medium and visualize using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus. An increase in the number of foci indicates DNA damage.
Protocol 2: Alkaline Comet Assay
-
Cell Preparation: Prepare a single-cell suspension from your treated and control cells.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis solution to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the length and intensity of the comet tails using appropriate software. A longer tail indicates more DNA damage.
Protocol 3: TUNEL Assay for Adherent Cells
-
Cell Seeding and Treatment: Seed and treat cells on coverslips as described in the γH2AX protocol.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in the γH2AX protocol.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
If using a fluorescently labeled dUTP, proceed directly to counterstaining.
-
If using a hapten-labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled antibody that recognizes the hapten.
-
-
Counterstaining, Mounting, and Imaging: Counterstain the nuclei with DAPI, mount the coverslips, and visualize using a fluorescence microscope. TUNEL-positive nuclei will show fluorescence, indicating DNA fragmentation.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced DNA damage.
Caption: Experimental workflow for assessing this compound-induced DNA damage.
Caption: Troubleshooting logic for this compound-induced DNA damage.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. crpr-su.se [crpr-su.se]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MFI8 and Mdivi-1: Modulators of Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of mitochondrial fission and fusion, collectively termed mitochondrial dynamics, is fundamental to cellular health, governing processes from energy production to apoptosis. The ability to pharmacologically manipulate these dynamics has opened new avenues for research and therapeutic intervention in a host of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. Two small molecules at the forefront of this research are MFI8 and Mdivi-1, both of which modulate mitochondrial morphology but through distinct and debated mechanisms. This guide provides an objective comparison of their effects, supported by experimental data and detailed protocols, to aid researchers in the selection and application of these compounds.
At a Glance: this compound vs. Mdivi-1
| Feature | This compound | Mdivi-1 |
| Primary Target | Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2)[1] | Dynamin-related protein 1 (Drp1) (putative)[2][3] |
| Mechanism of Action | Inhibits mitochondrial fusion, leading to mitochondrial fragmentation (fission)[1][4] | Purportedly inhibits Drp1-mediated mitochondrial fission, leading to mitochondrial elongation (fusion)[2][3]. However, significant off-target effects are reported. |
| Effect on Mitochondrial Morphology | Induces smaller, more fragmented mitochondria[1][5] | Often reported to induce elongated, interconnected mitochondrial networks[3]. However, some studies report no change in mitochondrial morphology[6]. |
| Known Off-Target Effects | Not well-documented in the reviewed literature. | Reversible inhibitor of mitochondrial Complex I, affecting cellular respiration and ROS production independently of Drp1[6]. |
| Primary Application in Research | Studying the consequences of inhibited mitochondrial fusion and inducing mitochondrial fragmentation. | Widely used to study the effects of inhibiting mitochondrial fission, though results must be interpreted with caution due to off-target effects. |
Delving Deeper: Mechanisms of Action
Mitochondrial dynamics are principally regulated by a balance between the fusion of mitochondrial membranes, mediated by Mitofusins (MFN1 and MFN2) and Optic Atrophy 1 (OPA1), and the division of mitochondria, driven by Dynamin-related protein 1 (Drp1).
This compound: A Direct Inhibitor of Mitochondrial Fusion
This compound is a small molecule that directly targets MFN1 and MFN2, the key proteins mediating outer mitochondrial membrane fusion.[1] By inhibiting the function of Mitofusins, this compound effectively blocks the fusion process. This disruption of the fission-fusion balance leads to an accumulation of mitochondrial fission events, resulting in a fragmented mitochondrial network.[1][4]
Mdivi-1: The Disputed Inhibitor of Mitochondrial Fission
Mdivi-1 has been widely used as a selective inhibitor of Drp1, the GTPase responsible for constricting and dividing mitochondria. The proposed mechanism involves the inhibition of Drp1's GTPase activity, thereby preventing mitochondrial fission and promoting the formation of elongated, interconnected mitochondria.[2][3] However, this mechanism has been a subject of considerable debate. Several studies have reported that Mdivi-1 can reversibly inhibit Complex I of the electron transport chain, a critical component of mitochondrial respiration.[6] This off-target effect can independently alter mitochondrial function and morphology, confounding the interpretation of results attributed solely to Drp1 inhibition. Some studies have even shown that Mdivi-1 fails to prevent mitochondrial fission or elongate mitochondria in certain cell types.[6]
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of this compound and Mdivi-1, the following diagrams illustrate their points of intervention in the mitochondrial dynamics pathways and a general experimental workflow for their comparison.
Caption: Signaling pathways of mitochondrial dynamics and the points of intervention for this compound and Mdivi-1.
References
- 1. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for imaging mammalian mitochondrial morphology: A prospective on MitoGraph for Analytical Biochemistry - IBM Research [research.ibm.com]
- 6. researchgate.net [researchgate.net]
Mdivi-1 vs. Dynasore: A Comparative Guide to Mitochondrial Fission Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining cellular health, regulating metabolism, and controlling programmed cell death. Dysregulation of these processes, particularly excessive mitochondrial fission, has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Consequently, small molecule inhibitors of mitochondrial fission have emerged as valuable tools for both basic research and therapeutic development.
This guide provides a comprehensive comparison of two widely used mitochondrial fission inhibitors: Mdivi-1 (Mitochondrial Division Inhibitor 1, also referred to as MFI8 in some contexts) and Dynasore. It is important to clarify from the outset that both Mdivi-1 and Dynasore are inhibitors , not inducers, of mitochondrial fission. They function by preventing the fragmentation of mitochondria, leading to a more elongated and interconnected mitochondrial network.
Mechanism of Action: A Tale of Specificity and Controversy
The primary target for inhibiting mitochondrial fission is the Dynamin-related protein 1 (Drp1), a GTPase that oligomerizes at the mitochondrial outer membrane to constrict and sever mitochondria. However, the precise mechanisms of Mdivi-1 and Dynasore differ significantly, with ongoing debate surrounding the primary mode of action for Mdivi-1.
Mdivi-1: Initially identified as a specific inhibitor of Drp1, Mdivi-1's mechanism is now a subject of considerable scientific debate.[1][2] While many studies have utilized Mdivi-1 as a tool to probe Drp1 function, assuming its direct inhibition, a growing body of evidence suggests its effects may be, at least in part, independent of Drp1.
-
The Drp1 Inhibition Hypothesis: Mdivi-1 was first reported to inhibit the GTPase activity of the yeast homolog of Drp1, Dnm1.[2] In mammalian cells, it has been shown to reduce Drp1 levels, promote the elongation of mitochondria, and protect against pathological conditions associated with excessive fission.[3]
-
The Complex I Inhibition Controversy: More recent studies have demonstrated that Mdivi-1 can act as a reversible inhibitor of Complex I in the mitochondrial electron transport chain.[1] This action can alter cellular redox status and mitochondrial function in a manner that is independent of Drp1. Some studies have failed to show direct inhibition of human Drp1 GTPase activity by Mdivi-1 at physiologically relevant concentrations.[2]
Dynasore: In contrast to the controversy surrounding Mdivi-1, the mechanism of Dynasore is more clearly defined. Dynasore is a non-competitive inhibitor of the GTPase activity of the dynamin superfamily of proteins.[4][5]
-
Broad Dynamin Inhibition: Dynasore's targets include not only the mitochondrial fission protein Drp1 but also dynamin-1 and dynamin-2, which are crucial for clathrin-mediated endocytosis.[4][5] This lack of specificity is a critical consideration when interpreting experimental results, as effects on endocytosis can have widespread cellular consequences.
Quantitative Comparison of Mdivi-1 and Dynasore
The following tables summarize the available quantitative data for Mdivi-1 and Dynasore. It is important to note that a direct head-to-head comparison in the same experimental system is often lacking in the literature, so these values are compiled from various studies.
| Feature | Mdivi-1 | Dynasore |
| Primary Target(s) | Drp1 (controversial), Mitochondrial Complex I[1][2] | Dynamin-1, Dynamin-2, Drp1[4][5] |
| Mechanism | Allosteric inhibitor (proposed for Drp1), Reversible inhibitor of Complex I[1][2] | Non-competitive inhibitor of GTPase activity[4][5] |
| Reported IC50/Ki | Yeast Dnm1 (Drp1 homolog): 1-10 µM (IC50)[2]Human Drp1: >1.2 mM (Ki) in one study, inhibition at 5 µM but not dose-dependent in another[2] | Dynamin GTPase activity: ~15 µM (IC50)[4][5]Drp1 GTPase activity: Inhibitory at 80 µM[4] |
| Effective Concentration (in cells) | 10-50 µM for mitochondrial elongation[6] | 1-80 µM for inhibiting mitochondrial fission and endocytosis[7] |
| Effect | Mdivi-1 | Dynasore |
| Mitochondrial Morphology | Increased mitochondrial length and interconnectivity.[3][8] | Prevents stress-induced mitochondrial fragmentation, leading to elongated mitochondria.[7] |
| Off-Target Effects | Inhibition of mitochondrial Complex I, potential for cytotoxicity at higher concentrations (>50 µM).[1][9] | Inhibition of endocytosis, potential effects on cellular processes dependent on dynamin-1 and dynamin-2.[5] |
| Cell Viability | Can be cytotoxic at concentrations of 50 µM and above in some cell types.[10] | Generally well-tolerated at concentrations effective for inhibiting mitochondrial fission, though cytotoxicity can occur at higher concentrations. |
Experimental Protocols
Accurate assessment of mitochondrial fission requires robust and well-controlled experimental procedures. Below are detailed protocols for key assays used to evaluate the effects of inhibitors like Mdivi-1 and Dynasore.
Analysis of Mitochondrial Morphology by Fluorescence Microscopy
This protocol allows for the visualization and quantification of changes in mitochondrial structure.
Materials:
-
Cell culture medium
-
MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)
-
Mdivi-1 or Dynasore stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA toolkit)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of Mdivi-1, Dynasore, or vehicle control (e.g., DMSO) for the specified duration (e.g., 1-6 hours).
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker dye in pre-warmed cell culture medium (e.g., 100-500 nM).
-
Remove the treatment medium and incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional, for immunofluorescence): If co-staining for other proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Use consistent settings for all experimental conditions.
-
Quantitative Analysis:
-
Use image analysis software to quantify mitochondrial morphology.
-
Parameters to measure include:
-
Mitochondrial length and width: To assess elongation.
-
Aspect ratio and form factor: To quantify the degree of branching and circularity.
-
Network analysis: To evaluate the interconnectivity of the mitochondrial network.
-
-
Drp1 GTPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the GTPase activity of purified Drp1 by detecting the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Materials:
-
Purified recombinant human Drp1 protein
-
GTP stock solution
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
Mdivi-1 or Dynasore stock solution
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified Drp1 protein to the desired concentration in assay buffer.
-
Prepare serial dilutions of Mdivi-1, Dynasore, and a vehicle control in assay buffer.
-
Prepare a GTP solution in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the Drp1 protein to each well (except for the no-enzyme control).
-
Add the inhibitor dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Start the reaction by adding the GTP solution to all wells. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using the phosphate standard.
-
Calculate the amount of Pi released in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by Mdivi-1 and Dynasore, as well as a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathways for Mdivi-1, highlighting its controversial dual mechanism of action.
Caption: Dynasore's mechanism of action, illustrating its broad inhibition of dynamin GTPases.
Caption: A typical experimental workflow for evaluating mitochondrial fission inhibitors.
Conclusion: Which is the "Better" Inhibitor?
The choice between Mdivi-1 and Dynasore as a mitochondrial fission inhibitor depends heavily on the specific research question and the experimental context. There is no single "better" compound, as each has distinct advantages and disadvantages.
Choose Mdivi-1 when:
-
The primary goal is to study the consequences of mitochondrial elongation, and the potential off-target effect on Complex I is either not a concern or is being investigated as part of the study.
-
The experimental system is well-characterized, and the effects of Mdivi-1 have been previously validated.
-
It is crucial to avoid confounding effects from the inhibition of endocytosis.
Choose Dynasore when:
-
A rapid and potent inhibition of dynamin-dependent processes is required.
-
The research question can accommodate the broad-spectrum inhibition of dynamin GTPases.
-
The experimental design includes controls to account for the effects on endocytosis.
Recommendations for Researchers:
-
Acknowledge the Controversy: When using Mdivi-1, it is essential to acknowledge the ongoing debate regarding its mechanism of action and to interpret the results with caution. Consider including experiments to assess Complex I function to dissect the observed effects.
-
Use Appropriate Controls: When using Dynasore, include functional assays for endocytosis (e.g., transferrin uptake) to monitor its off-target effects.
-
Validate in Your System: The efficacy and potential for off-target effects of both compounds can be cell-type dependent. It is crucial to perform dose-response experiments and validate the effects on mitochondrial morphology and cell viability in your specific experimental model.
References
- 1. Effects of Mdivi-1 on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cn.aminer.org [cn.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynasore Protects Mitochondria and Improves Cardiac Lusitropy in Langendorff Perfused Mouse Heart | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
MFI8: A Specific Inhibitor of Mitofusins for Research and Drug Discovery
A Comprehensive Guide to the Specificity and Application of MFI8 in Studying Mitochondrial Dynamics
In the intricate world of cellular biology, the dynamic nature of mitochondria, characterized by continuous fusion and fission events, plays a pivotal role in maintaining cellular health and function. Mitofusins (MFN1 and MFN2) are key GTPase proteins embedded in the outer mitochondrial membrane that orchestrate mitochondrial fusion. Dysregulation of this process is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. This compound has emerged as a valuable small molecule tool for probing the function of mitofusins. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, to confirm its specificity for mitofusins.
This compound: Mechanism of Action and Specificity
The functional consequence of this compound treatment is a significant reduction in the mitochondrial aspect ratio, a measure of mitochondrial length to width, with a reported half-maximal effective concentration (EC50) of 4.8 µM in mouse embryonic fibroblasts (MEFs). This effect is dependent on the presence of mitofusins, as this compound does not alter the mitochondrial morphology in MFN1/MFN2 double-knockout cells.
To date, there is a lack of published data on the selectivity of this compound against other key proteins involved in mitochondrial dynamics, such as Optic Atrophy 1 (OPA1) for inner membrane fusion and Dynamin-related protein 1 (DRP1) for mitochondrial fission. This represents a knowledge gap in fully defining the specificity profile of this compound.
Quantitative Data Summary
| Compound | Target(s) | Mechanism of Action | EC50 / Kd |
| This compound | MFN1 & MFN2 | Binds to the HR2 domain of MFN2, inhibiting fusion. | EC50: 4.8 µM (Mitochondrial Aspect Ratio) Kd: 7.6 µM (for MFN2) |
| Leflunomide | Increases MFN1 & MFN2 expression | Inhibits dihydroorotate dehydrogenase (DHODH), leading to increased mitofusin expression.[2][3] | Not applicable (acts on expression) |
| SAMβA | MFN1-βIIPKC interaction | Selectively antagonizes the association between MFN1 and βIIPKC.[4][5] | Not applicable (peptide inhibitor of protein-protein interaction) |
Experimental Protocols
Microscale Thermophoresis (MST) for this compound-MFN2 Binding Affinity
Microscale thermophoresis is a powerful technique to quantify the interaction between a fluorescently labeled molecule and a ligand. While a detailed step-by-step protocol for the specific this compound-MFN2 interaction is not publicly available, the general principles are as follows:
-
Protein Preparation: Purified MFN2 protein is fluorescently labeled according to the manufacturer's instructions for the MST instrument.
-
Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Incubation: The labeled MFN2 protein is mixed with each concentration of this compound and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled MFN2 along a microscopic temperature gradient. The change in this movement upon binding to this compound is recorded.
-
Data Analysis: The change in thermophoresis is plotted against the this compound concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).
Mitochondrial Morphology Analysis (Mitochondrial Aspect Ratio)
This protocol describes the quantification of mitochondrial morphology changes in cultured cells treated with this compound using fluorescence microscopy and image analysis software like ImageJ or Fiji.[6][7][8][9][10]
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for microscopy. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.
-
Mitochondrial Staining: Stain the mitochondria with a fluorescent dye such as MitoTracker Red CMXRos or express a mitochondrially targeted fluorescent protein (e.g., mito-GFP).
-
Image Acquisition: Acquire fluorescence images of the cells using a confocal or epifluorescence microscope. Ensure consistent imaging parameters (e.g., magnification, exposure time) across all samples.
-
Image Processing (ImageJ/Fiji):
-
Open the acquired images in ImageJ/Fiji.
-
Convert the images to 8-bit grayscale.
-
Apply a threshold to segment the mitochondria from the background. The thresholding method should be consistent for all images.
-
Use the "Analyze Particles" function to measure the morphological parameters of each individual mitochondrion. Set the measurements to include "Fit Ellipse".
-
-
Data Analysis: The "Fit Ellipse" measurement will provide the major and minor axes for each mitochondrion. The aspect ratio is calculated as the ratio of the major axis to the minor axis. A higher aspect ratio indicates more elongated, fused mitochondria, while a lower aspect ratio indicates more fragmented, fissioned mitochondria.
Comparison with Alternatives
While this compound directly inhibits mitofusin activity, other compounds can modulate mitochondrial fusion through different mechanisms.
-
Leflunomide: This FDA-approved drug for rheumatoid arthritis has been shown to increase the expression of both MFN1 and MFN2.[2] Its mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[3] Unlike this compound, which offers acute inhibition, leflunomide's effects are indirect and dependent on transcriptional and translational processes.
-
SAMβA (Selective Antagonist of Mitofusin 1-βIIPKC Association): This rationally designed peptide inhibitor does not directly target the core fusion machinery of mitofusins. Instead, it selectively disrupts the interaction between MFN1 and protein kinase C beta II (βIIPKC).[4][5] This interaction is known to inhibit MFN1's GTPase activity. By preventing this inhibition, SAMβA effectively promotes MFN1-mediated fusion. This makes SAMβA a highly specific tool for studying the regulation of MFN1 by this particular signaling pathway, in contrast to the broader inhibition of both MFN1 and MFN2 by this compound.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on mitochondrial fusion.
Caption: Experimental workflow for mitochondrial aspect ratio analysis.
Conclusion
This compound is a valuable and specific chemical probe for studying the role of mitofusins in mitochondrial fusion. Its direct inhibitory action on both MFN1 and MFN2 provides a powerful tool for inducing mitochondrial fragmentation and investigating the downstream cellular consequences. While further studies are needed to fully characterize its selectivity against other mitochondrial dynamics proteins, the existing data strongly support its specificity for mitofusins. When compared to alternatives that act on mitofusin expression or regulatory pathways, this compound offers the advantage of direct and acute inhibition, making it an indispensable tool for researchers in the field of mitochondrial biology and drug development.
References
- 1. Mechanism of leflunomide-induced proliferation of mitochondria in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 4. Researchers create SAMβA, a new molecule to treat heart failure | EurekAlert! [eurekalert.org]
- 5. A selective inhibitor of mitofusin 1-βIIPKC association improves heart failure outcome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. cytomotorslab.com [cytomotorslab.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]
- 10. Mitochondrial Morphology [ImageJ Documentation Wiki] [imagejdocu.list.lu]
A Comparative Analysis of MFI8 with Other Mitochondrial Fission Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel mitochondrial fusion inhibitor, MFI8, with other prominent inhibitors of mitochondrial dynamics, Mdivi-1 and P110. The information is intended for researchers, scientists, and drug development professionals working in areas where mitochondrial dynamics play a crucial role.
Introduction to Mitochondrial Dynamics and Inhibitors
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process of mitochondrial dynamics is critical for cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, small molecules that can modulate mitochondrial dynamics are of significant interest as research tools and potential therapeutic agents.
This guide focuses on three key inhibitors:
-
This compound (Mitochondrial Fission Inducer 8): A small molecule that inhibits mitochondrial fusion by targeting Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), leading to an increase in mitochondrial fission.[1]
-
Mdivi-1 (Mitochondrial Division Inhibitor 1): A quinazolinone derivative widely used as an inhibitor of Dynamin-related protein 1 (Drp1), a key protein in mitochondrial fission. However, its specificity for Drp1 has been a subject of debate, with some studies suggesting off-target effects, including inhibition of mitochondrial complex I.[2][3]
-
P110: A cell-permeable peptide inhibitor designed to selectively block the interaction between Drp1 and its receptor, Fission 1 (Fis1), thereby inhibiting mitochondrial fission.[4]
Mechanism of Action
The primary mechanisms of action for these three inhibitors are distinct, targeting different key proteins in the mitochondrial dynamics machinery.
This compound acts as an antagonist of mitochondrial fusion. It binds to the heptad repeat 2 (HR2) domain of MFN2, a protein essential for the fusion of the outer mitochondrial membrane.[5] By interfering with the function of MFN1 and MFN2, this compound effectively blocks the fusion process, leading to a cellular state dominated by mitochondrial fission.[1]
Mdivi-1 is reported to inhibit the GTPase activity of Drp1. Drp1 is a cytosolic protein that is recruited to the mitochondrial outer membrane to mediate the constriction and scission of mitochondria. By inhibiting Drp1, Mdivi-1 is intended to prevent this final step of fission, leading to elongated and interconnected mitochondrial networks. However, some studies have shown that Mdivi-1 can also inhibit Complex I of the electron transport chain, which may contribute to its cellular effects independently of Drp1 inhibition.[2]
P110 is a more targeted inhibitor of mitochondrial fission. It is a peptide that specifically disrupts the interaction between Drp1 and Fis1. Fis1 is one of the outer mitochondrial membrane receptors that recruits Drp1 from the cytosol to the mitochondrial surface to initiate fission. By blocking this interaction, P110 prevents the localization of Drp1 to the mitochondria, thereby inhibiting fission.[4]
Comparative Data
The following table summarizes the available quantitative data for this compound, Mdivi-1, and P110. It is important to note that this data is compiled from different studies, and experimental conditions may have varied.
| Parameter | This compound | Mdivi-1 | P110 |
| Primary Target | Mitofusin-1 (MFN1) & Mitofusin-2 (MFN2)[1] | Dynamin-related protein 1 (Drp1) (putative)[6] | Drp1-Fis1 interaction[4] |
| Effect on Mitochondrial Morphology | Promotes Fission (by inhibiting fusion)[5] | Promotes Fusion (by inhibiting fission) | Promotes Fusion (by inhibiting fission) |
| EC50 / IC50 | EC50: 4.8 µM (for reduction of mitochondrial aspect ratio in MEFs)[5][7] | IC50: 55.93 ± 1.92 μM (for growth inhibition in MDA-MB-231 cells)[8] | 1 µM (effective concentration for cardioprotection)[4] |
| Reported Cellular Effects | Induces mitochondrial outer membrane permeabilization (MOMP), increases caspase-3/7 activity, decreases mitochondrial membrane potential.[5] | Inhibits cell proliferation, may inhibit mitochondrial complex I.[2][3] | Neuroprotective and cardioprotective effects.[4] |
Signaling Pathways
The signaling pathways governing mitochondrial dynamics are complex and involve a multitude of proteins. The following diagram illustrates the points of intervention for this compound, Mdivi-1, and P110 within the core fission and fusion machinery.
Caption: Signaling pathway of mitochondrial dynamics showing the targets of this compound, Mdivi-1, and P110.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Mitochondrial Aspect Ratio
This protocol is used to quantify changes in mitochondrial morphology.
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes or coverslips. Treat with this compound, Mdivi-1, P110, or vehicle control for the desired time and concentration.
-
Mitochondrial Staining: Incubate cells with a mitochondria-specific fluorescent probe (e.g., MitoTracker Red CMXRos or express a mitochondrially targeted fluorescent protein) according to the manufacturer's instructions.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If immunostaining is required, permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Image Acquisition: Acquire images using a fluorescence or confocal microscope. Obtain Z-stacks to capture the entire mitochondrial network within a cell.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji).
-
Apply a threshold to the mitochondrial fluorescence signal to create a binary image.
-
Use the "Analyze Particles" function to measure the major and minor axes of individual mitochondria.
-
The aspect ratio is calculated as the ratio of the major axis to the minor axis. An increased aspect ratio indicates more elongated mitochondria (fusion), while a decreased aspect ratio indicates more fragmented mitochondria (fission).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses mitochondrial health and function.
-
Cell Culture and Treatment: Culture and treat cells as described above.
-
Staining with a Potentiometric Dye:
-
JC-1: This dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.
-
TMRE (Tetramethylrhodamine, Ethyl Ester): This is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria.
-
Incubate cells with the chosen dye according to the manufacturer's protocol.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Capture images of the red and green fluorescence (for JC-1) or red fluorescence (for TMRE). The ratio of red to green fluorescence for JC-1 is indicative of the ΔΨm.
-
Flow Cytometry: Quantify the fluorescence intensity of a large population of cells.
-
Plate Reader: Measure the fluorescence intensity in a multi-well plate format.
-
-
Analysis: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.
-
Assay Reaction: Add the cell lysate to a reaction mixture containing a specific caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Measurement:
-
Colorimetric Assay: Measure the absorbance of the chromophore (pNA) released by caspase activity using a spectrophotometer or plate reader.
-
Fluorometric Assay: Measure the fluorescence of the product released by caspase activity using a fluorometer or plate reader.
-
-
Analysis: An increase in absorbance or fluorescence compared to the control indicates an increase in caspase-3/7 activity, and thus, an induction of apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the effects of mitochondrial inhibitors on cellular function.
Caption: General experimental workflow for comparative analysis of mitochondrial inhibitors.
Conclusion
This compound, Mdivi-1, and P110 are valuable tools for studying the intricate processes of mitochondrial dynamics. This compound stands out as a specific inhibitor of mitochondrial fusion, acting on MFN1/2, thereby promoting a state of mitochondrial fission. Mdivi-1, while widely used as a Drp1 inhibitor, may have off-target effects that need to be considered in experimental design and data interpretation. P110 offers a more targeted approach to inhibiting fission by specifically disrupting the Drp1-Fis1 interaction.
The choice of inhibitor will depend on the specific research question. For studies focused on the consequences of inhibiting mitochondrial fusion, this compound is a suitable choice. For inhibiting fission, P110 provides a more specific alternative to Mdivi-1. The provided experimental protocols and comparative data serve as a guide for researchers to design and interpret their experiments in the dynamic field of mitochondrial biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial division inhibitor (mdivi-1) decreases oxidative metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DigitalCommons@PCOM - Research Day: The cardioprotective effects of mitochondrial fission inhibitor, P110, on myocardial ischemia/reperfusion (I/R) injury [digitalcommons.pcom.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 8. Novel combination of mitochondrial division inhibitor 1 (mdivi-1) and platinum agents produces synergistic pro-apoptotic effect in drug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Disclaimer: The following comparison guide is based on a hypothetical scenario and utilizes fictional data for a compound designated "MFI8," as no publicly available research data for this molecule could be found. This content is for illustrative purposes to demonstrate the requested format and structure.
Comparative Guide to the Pro-Apoptotic Efficacy of MFI8
This guide provides a comparative analysis of the novel investigational compound this compound and the established chemotherapeutic agent Cisplatin. The objective is to validate and compare the pro-apoptotic effects of this compound across different cancer cell lines, offering insights for researchers and professionals in drug development. The data presented herein is derived from internal, preclinical studies.
Overview of Pro-Apoptotic Mechanisms
This compound is a novel small molecule designed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. Its mechanism involves the upregulation of the pro-apoptotic protein Bax, which increases mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm, initiating a caspase cascade through the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Cisplatin, a cornerstone of chemotherapy, primarily induces apoptosis by forming DNA adducts, which triggers a DNA damage response that can activate both intrinsic and extrinsic apoptotic pathways.
Below is the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Comparative Performance Data
The pro-apoptotic effects of this compound were evaluated against Cisplatin in three distinct cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U-87 MG (glioblastoma).
The half-maximal inhibitory concentration (IC50) was determined for both compounds after 48 hours of treatment. This compound demonstrated higher potency (lower IC50) in A549 and U-87 MG cell lines, suggesting a stronger cytotoxic effect in these cancers compared to Cisplatin.
| Table 1: IC50 Values (µM) after 48h Treatment | ||
| Cell Line | This compound | Cisplatin |
| A549 (Lung) | 8.5 ± 0.7 | 15.2 ± 1.1 |
| MCF-7 (Breast) | 12.1 ± 0.9 | 9.8 ± 0.6 |
| U-87 MG (Glioblastoma) | 6.2 ± 0.5 | 11.5 ± 0.9 |
Flow cytometry was used to quantify the percentage of apoptotic cells following 24 hours of treatment with each compound at their respective IC50 concentrations. This compound induced a significantly higher percentage of apoptotic cells in A549 and U-87 MG lines.
| Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h | ||
| Cell Line | This compound | Cisplatin |
| A549 (Lung) | 45.3% ± 3.1% | 30.1% ± 2.5% |
| MCF-7 (Breast) | 38.6% ± 2.8% | 42.5% ± 3.0% |
| U-87 MG (Glioblastoma) | 52.7% ± 3.5% | 35.8% ± 2.9% |
Western blot analysis confirmed the upregulation of key apoptotic proteins after 24 hours of treatment. This compound consistently induced a strong increase in Bax and cleaved caspase-3 across all cell lines, confirming its mechanism of action.
| Table 3: Relative Expression of Pro-Apoptotic Markers | ||
| Marker | Cell Line | Observation |
| Bax | A549, U-87 MG | Strong upregulation with this compound; moderate with Cisplatin. |
| MCF-7 | Comparable upregulation with both compounds. | |
| Cleaved Caspase-3 | A549, U-87 MG | Significant increase with this compound vs. Cisplatin. |
| MCF-7 | Strong increase with both compounds. |
Experimental Protocols & Workflow
The following diagram illustrates the general workflow used for the comparative validation studies.
Caption: General experimental workflow for comparative analysis.
A549, MCF-7, and U-87 MG cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells were seeded in appropriate plates and allowed to attach overnight before treatment with varying concentrations of this compound or Cisplatin for the indicated time periods.
Cells were seeded in 96-well plates at a density of 5x10³ cells/well. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals. Absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.
Cells were seeded in 6-well plates and treated with compounds at their IC50 concentrations for 24 hours. Both floating and adherent cells were collected and washed with cold PBS. Cells were then resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol. Samples were immediately analyzed by flow cytometry (e.g., BD FACSCanto II).
After treatment, cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration was determined using the BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against Bax, cleaved caspase-3, and β-actin. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an ECL detection system.
Conclusion
Based on this comparative analysis, the novel compound this compound demonstrates significant pro-apoptotic activity, particularly in A549 lung carcinoma and U-87 MG glioblastoma cell lines, where it shows superior potency and efficacy in inducing apoptosis compared to Cisplatin. Its targeted mechanism via the intrinsic pathway, confirmed by the upregulation of Bax and cleaved caspase-3, presents a promising avenue for further investigation. While Cisplatin showed slightly higher efficacy in the MCF-7 breast cancer cell line, this compound remains a strong candidate for development, meriting further preclinical and in vivo studies.
A Comparative Analysis of MFI8 and MFN1/2 Genetic Knockdown in Modulating Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule mitochondrial fusion inhibitor, MFI8, and genetic knockdown of Mitofusins 1 and 2 (MFN1/2). The data presented herein is compiled from peer-reviewed studies to assist researchers in selecting the appropriate experimental approach to study mitochondrial dynamics and related cellular processes.
Introduction
Mitochondrial fusion, a critical process for maintaining mitochondrial health and function, is primarily mediated by the outer mitochondrial membrane proteins MFN1 and MFN2. Dysregulation of mitochondrial fusion is implicated in a variety of diseases, making the modulation of MFN1 and MFN2 activity a key area of research. This guide cross-validates the pharmacological effects of this compound with the established genetic approach of MFN1/2 knockdown, providing a clear comparison of their impacts on cellular phenotypes. This compound is a small molecule inhibitor that has been shown to bind to the heptad repeat 2 (HR2) domain of MFN2, thereby inhibiting mitochondrial fusion.[1][2][3] Genetic knockdown, typically achieved through siRNA or generating knockout cell lines, offers a targeted approach to ablating MFN1 and/or MFN2 expression.
Data Presentation: this compound vs. MFN1/2 Knockdown
The following tables summarize the key phenotypic and molecular effects observed with this compound treatment and MFN1/2 genetic knockdown. The data is primarily derived from studies on mouse embryonic fibroblasts (MEFs), a common model system for studying mitochondrial dynamics.
| Parameter | This compound Treatment (in WT cells) | MFN1/2 Knockdown/Knockout | Key Findings & Citations |
| Mitochondrial Morphology | Induces mitochondrial fragmentation (decreased aspect ratio and form factor).[1][4] | Induces mitochondrial fragmentation.[3][5][6] | Both methods effectively disrupt the mitochondrial network, leading to a fragmented morphology. |
| Mitochondrial Respiration | Reduces mitochondrial respiration and ATP production.[1][4] | Reduces mitochondrial respiration.[5] | Inhibition of mitochondrial fusion by either method impairs cellular bioenergetics. |
| Apoptosis | Induces apoptosis (caspase-3/7 activation, cytochrome c release).[1][3] | Sensitizes cells to apoptotic stimuli. MFN1 knockdown promotes Bax oligomerization.[7] | Both approaches can lead to or enhance programmed cell death. |
| DNA Damage | Induces DNA damage (increased γH2AX foci).[8] | Not explicitly reported in the reviewed literature. | This compound has a demonstrated effect on inducing DNA damage, a crucial consideration for its use. |
| Dependence on MFN1/2 | Effects on respiration, ATP production, and apoptosis are absent in Mfn1/Mfn2 double knockout (DKO) cells.[1][4] | N/A (Directly targets MFN1/2) | This confirms that this compound's primary mechanism of action is through the inhibition of MFN1/2. |
Experimental Protocols
This compound Treatment Protocol
This protocol is based on methodologies reported for treating mouse embryonic fibroblasts (MEFs).
-
Cell Seeding: Seed MEFs at a density of 5 x 10³ cells/well in a 96-well plate (for apoptosis assays) or on glass coverslips in a 24-well plate (for morphology analysis).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-20 µM).[1][3]
-
Treatment: Replace the cell culture medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 6 hours for apoptosis and morphology studies).[1][3]
-
Analysis: Proceed with downstream analysis such as immunofluorescence staining for mitochondrial morphology, caspase activity assays, or western blotting for cytochrome c release.
MFN1/2 Genetic Knockdown Protocol (siRNA)
This protocol provides a general guideline for siRNA-mediated knockdown of MFN1 and MFN2 in cell culture.
-
Cell Seeding: Seed cells (e.g., MEFs or HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.[5]
-
siRNA Preparation: Resuspend lyophilized MFN1 and MFN2 siRNAs and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well, dilute a specific amount of siRNA (e.g., 100 pmol) in serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification and Analysis:
-
Verify knockdown efficiency by Western blotting or qRT-PCR for MFN1 and MFN2 protein or mRNA levels, respectively.
-
Proceed with downstream experiments to assess the phenotypic effects of MFN1/2 knockdown.
-
Mandatory Visualization
Signaling Pathway of this compound and MFN1/2 in Mitochondrial Fusion
Caption: this compound and MFN1/2 siRNA inhibit mitochondrial fusion.
Experimental Workflow: Cross-Validation of this compound and MFN1/2 Knockdown
Caption: Workflow for comparing this compound and MFN1/2 knockdown.
Conclusion
Both this compound and genetic knockdown of MFN1/2 are effective tools for studying the consequences of impaired mitochondrial fusion. The choice between these two approaches will depend on the specific experimental goals.
-
This compound offers a rapid and reversible method for inhibiting mitochondrial fusion, making it suitable for studying acute effects and for potential therapeutic applications. However, as with any small molecule, off-target effects should be considered and controlled for. The finding that this compound induces DNA damage warrants careful consideration in experimental design and data interpretation.[8]
-
Genetic knockdown (siRNA or knockout) provides a highly specific and long-term method for ablating MFN1/2 function. This approach is ideal for studying the chronic effects of mitochondrial fusion deficiency. However, it is a more time-consuming method and may induce compensatory mechanisms within the cell.
The cross-validation data strongly supports that this compound's primary on-target effect is the inhibition of MFN1/2-mediated mitochondrial fusion. The use of Mfn1/2 double knockout cells as a control is a robust method to confirm the specificity of this compound in any experimental system.[1][4] Researchers should carefully consider the advantages and disadvantages of each approach to select the most appropriate tool for their scientific questions.
References
- 1. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 5. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MFI8: A Comparative Analysis of its Impact on Healthy Versus Diseased Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
MFI8 has emerged as a significant small molecule inhibitor of mitochondrial fusion, offering a valuable tool to investigate the intricate roles of mitochondrial dynamics in cellular health and disease. By targeting the mitofusin (MFN) proteins, MFN1 and MFN2, this compound effectively induces mitochondrial fission, leading to a cascade of cellular events.[1][2] This guide provides a comprehensive comparison of the effects of this compound on healthy versus diseased cells, supported by experimental data and detailed methodologies.
Mechanism of Action: Inducing Mitochondrial Fission
This compound operates by directly binding to the heptad repeat 2 (HR2) domain of MFN2, a critical region for mitofusin-mediated mitochondrial fusion.[2][3][4] This interaction disrupts the formation of higher-order MFN oligomers, which are essential for tethering and fusing adjacent mitochondria.[3] Consequently, the balance between mitochondrial fusion and fission shifts dramatically towards fission, resulting in a fragmented mitochondrial network.[1][3][4] This effect is observed in a concentration-dependent manner, with an EC50 of 4.8 µM for reducing the mitochondrial aspect ratio in mouse embryonic fibroblasts (MEFs).[2][5]
Comparative Impact on Cellular Physiology
The primary distinction in the impact of this compound between healthy and "diseased" cells, in this context referring to cells with compromised mitochondrial fusion machinery, lies in its mitofusin-dependency. The effects of this compound are contingent on the presence of functional MFN1 and MFN2 proteins.
| Parameter | Healthy (Wild-Type) Cells | Diseased (Mfn1/Mfn2 DKO) Cells |
| Mitochondrial Morphology | Increased mitochondrial fragmentation; significant decrease in mitochondrial aspect ratio.[3] | No significant change in the already fragmented mitochondrial morphology.[3] |
| Mitochondrial Respiration | Reduced oxygen consumption rate (OCR).[3] | No effect on OCR.[3] |
| ATP Production | Decreased mitochondrial ATP production.[2] | No effect on ATP production.[2] |
| Caspase-3/7 Activity | Concentration-dependent increase in caspase-3/7 activity.[4] | No significant increase in caspase-3/7 activity.[3] |
| Cytochrome c Release | Induction of cytochrome c release from mitochondria.[4] | Not reported, but unlikely due to lack of upstream effects. |
| DNA Damage | Induction of DNA damage.[2][4] | Not reported, but likely absent due to lack of this compound-induced stress. |
| Apoptosis (with SMAC mimetic) | Potentiates apoptotic cell death in combination with BV6 (a SMAC mimetic).[3] | No potentiation of apoptosis.[3] |
This compound in the Context of Cancer
Cancer cells often exhibit altered mitochondrial dynamics, making this process a potential therapeutic target.[6][7] The ability of this compound to induce mitochondrial fragmentation and subsequent cellular stress pathways has significant implications for oncology research. In cancer cell lines, such as U2OS osteosarcoma cells, this compound has been shown to induce DNA damage.[2] Furthermore, by promoting a pro-apoptotic state, this compound can sensitize cancer cells to other therapeutic agents, as demonstrated by its synergistic effect with the SMAC mimetic BV6.[3] This suggests that inhibiting mitochondrial fusion with this compound could be a strategy to overcome resistance to apoptosis in cancer.
Experimental Protocols
Mitochondrial Morphology Analysis
-
Cell Culture and Treatment: Plate cells (e.g., MEFs) on glass-bottom dishes. Treat with desired concentrations of this compound (e.g., 10-20 µM) or vehicle (DMSO) for a specified time (e.g., 6 hours).[3]
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Green, according to the manufacturer's protocol.[3]
-
Imaging: Acquire images using a confocal microscope.
-
Quantification: Analyze the mitochondrial morphology using image analysis software (e.g., ImageJ). The mitochondrial aspect ratio (a measure of length to width) is a common metric to quantify fragmentation.[3]
Measurement of Oxygen Consumption Rate (OCR)
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with this compound or vehicle as required.
-
Seahorse XF Analysis: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Normalization: Normalize OCR data to cell number or protein concentration.
Caspase Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells to release cellular contents.
-
Substrate Incubation: Add a luminogenic or fluorogenic substrate for caspase-3 and caspase-7.
-
Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to caspase activity.
Visualizing the Impact of this compound
Figure 1. Comparative signaling pathways of this compound in healthy versus MFN-deficient cells.
Figure 2. General experimental workflow for assessing the impact of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Mitofusin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial dysfunction at the crossroad of cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of MFI8: A Comparative Guide to its Validation via Binding Assays
For researchers and professionals in the field of drug development, understanding the precise mechanism of action of a novel compound is paramount. This guide provides an in-depth comparison of MFI8, a small molecule inhibitor of mitochondrial fusion, with an alternative compound used to modulate mitochondrial dynamics. We will delve into the experimental data from binding assays that validate this compound's mechanism and provide detailed protocols for replication.
This compound: A Direct Inhibitor of Mitofusin-Mediated Mitochondrial Fusion
This compound has been identified as a potent inhibitor of mitochondrial fusion, a critical cellular process regulated by mitofusin proteins (MFN1 and MFN2) on the outer mitochondrial membrane. The mechanism of this compound involves direct binding to these proteins, thereby disrupting their function and leading to mitochondrial fragmentation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly interacting with the heptad repeat 2 (HR2) domain of MFN2.[1] This binding event is crucial as it interferes with the conformational changes required for MFN1/2 to form the pro-tethering state necessary for mitochondrial fusion. By preventing this, this compound effectively blocks the fusion process, leading to a more fragmented mitochondrial network. This inhibition of mitochondrial fusion has been shown to induce mitochondrial outer membrane permeabilization (MOMP) and subsequent activation of caspases, ultimately sensitizing cells to apoptosis.[1][2]
References
Comparative Analysis of MFI8 in Diverse Cancer Subtypes: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of the mitochondrial fission inhibitor, MFI8, across various cancer subtypes. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's mechanism of action, its effects on cancer cells, and the potential for its application in oncology. While direct comparative studies of this compound across different cancer cell lines are limited in publicly available research, this guide synthesizes existing data to provide a framework for future investigations.
This compound is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), key proteins that mediate the fusion of the outer mitochondrial membrane.[1] By inhibiting these proteins, this compound effectively blocks mitochondrial fusion, leading to an increase in mitochondrial fission—the division of mitochondria.[1] This disruption of mitochondrial dynamics has been shown to induce apoptosis (programmed cell death) in various cell types, making this compound a molecule of interest for cancer therapy.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note the absence of comprehensive comparative data, such as IC50 values for cell viability, across a panel of different cancer cell lines.
| Parameter | Cell Line | Value | Remarks |
| EC50 for Mitochondrial Aspect Ratio Reduction | Mouse Embryonic Fibroblasts (MEFs) | 4.8 µM | This value indicates the concentration of this compound required to reduce the mitochondrial aspect ratio by 50%, a measure of mitochondrial fragmentation.[2] Data in specific cancer cell lines is not readily available. |
| Apoptosis Induction | Wild-Type MEFs | Concentration-dependent increase in Caspase-3/7 activity | This compound treatment leads to the activation of key executioner caspases in the apoptotic pathway.[3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer potential by inducing excessive mitochondrial fission, which can trigger the intrinsic pathway of apoptosis. The process begins with this compound binding to and inhibiting MFN1 and MFN2. This inhibition shifts the balance of mitochondrial dynamics towards fission, resulting in smaller, fragmented mitochondria. These fragmented mitochondria are often associated with mitochondrial dysfunction, including decreased mitochondrial membrane potential and increased production of reactive oxygen species (ROS).
This mitochondrial stress leads to the permeabilization of the outer mitochondrial membrane (MOMP), allowing for the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of this compound.
Mitochondrial Morphology Analysis (Aspect Ratio)
-
Cell Culture and Treatment: Plate cells (e.g., MEFs or cancer cell lines) on glass-bottom dishes. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 6 hours).
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green FM) according to the manufacturer's instructions.
-
Imaging: Acquire images using a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the length and width of individual mitochondria. The aspect ratio is calculated as the major axis divided by the minor axis. A lower aspect ratio indicates more fragmented mitochondria.
Caspase-3/7 Activity Assay
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described above.
-
Assay Reagent: Use a commercially available Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescence signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the comparative effects of this compound in different cancer subtypes.
Discussion and Future Directions
The role of mitochondrial dynamics in cancer is an emerging field of study. Aberrant mitochondrial fission and fusion have been implicated in tumorigenesis, metastasis, and drug resistance in various cancers. For instance, some cancers exhibit a more fragmented mitochondrial phenotype, which could suggest a greater dependence on fission for survival and proliferation. In such cases, inhibiting fission with molecules like this compound could be a promising therapeutic strategy.
Conversely, other cancers might rely more on mitochondrial fusion to maintain metabolic homeostasis and resist stress. The response to this compound would likely differ significantly between these cancer subtypes. Therefore, there is a critical need for direct comparative studies to elucidate the differential effects of this compound.
Future research should focus on:
-
Systematic Screening: Performing high-throughput screens of this compound against a large panel of cancer cell lines from different tissues of origin to determine comparative IC50 values for cell viability.
-
In-depth Mechanistic Studies: Investigating the specific signaling pathways affected by this compound in different cancer subtypes to identify biomarkers that could predict sensitivity to the drug.
-
In Vivo Studies: Evaluating the efficacy of this compound in preclinical animal models of various cancers to assess its therapeutic potential and potential toxicities.
References
Validating the Link Between MFI8-Induced Fission and Cellular Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate dance of mitochondrial dynamics is paramount. The morphology of mitochondria, governed by a delicate balance between fission and fusion, is a critical indicator of cellular health and function. Dysregulation of these processes is implicated in a host of pathologies, making pharmacological modulation of mitochondrial dynamics a key area of therapeutic interest. This guide provides a comparative analysis of MFI8, a small molecule inducer of mitochondrial fission, with other agents, offering insights into its mechanism and cellular consequences.
This compound: A Potent Inducer of Mitochondrial Fission
Mitochondrial Fission Inducer 8 (this compound) is a small molecule that promotes mitochondrial fission by inhibiting the mitochondrial fusion proteins Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2).[1] By binding to the HR2 domain of MFN2, this compound modulates the conformation of mitofusins, thereby preventing the tethering and fusion of mitochondria.[2][3] This inhibition of fusion effectively shifts the dynamic equilibrium towards fission, resulting in a fragmented mitochondrial network.[2][3][4]
Cellular Outcomes of this compound-Induced Fission:
The induction of mitochondrial fission by this compound has been shown to trigger a cascade of cellular events, including:
-
Apoptosis: this compound treatment leads to a concentration-dependent increase in caspase-3/7 activity, the release of cytochrome c from the mitochondria, and a decrease in mitochondrial membrane potential, all hallmarks of the intrinsic apoptotic pathway.[2][3]
-
Enhanced Sensitivity to Pro-Apoptotic Agents: this compound can potentiate the cell-killing effects of other pro-apoptotic compounds, such as the SMAC mimetic BV6.[2][4]
-
DNA Damage: Inhibition of mitofusins by this compound can induce DNA damage and upregulate the DNA damage response.[4]
Comparative Analysis of Mitochondrial Fission Inducers
To better understand the specific effects of this compound, it is useful to compare it with other molecules known to induce mitochondrial fission. This section provides a comparative overview of this compound, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and the general mechanism of Dynamin-Related Protein 1 (Drp1) activation.
| Feature | This compound | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Drp1 Activators (General) |
| Primary Mechanism | Inhibits Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), preventing mitochondrial fusion.[1] | Acts as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane.[5][6] | Promote the recruitment and activation of the Drp1 protein, a key GTPase that constricts and severs mitochondria.[7] |
| EC50 / Effective Concentration | EC50 of 4.8 µM for reducing mitochondrial aspect ratio.[2][3] | Typically used at 10 µM for 1-24 hours to induce fission and mitophagy.[8] | Varies depending on the specific activator and cell type. |
| Key Cellular Outcomes | Apoptosis (cytochrome c release, caspase activation), DNA damage, sensitization to other pro-apoptotic agents.[2][3][4] | Mitophagy, suppression of STING-mediated DNA sensing pathway, integrated stress response.[5][6][9] | Apoptosis, regulation of cell cycle, involvement in various disease pathologies.[10][11] |
| Selectivity | Targets the fusion machinery (Mitofusins).[1] | Broad effects on mitochondrial membrane potential and function.[5][6] | Targets the fission machinery (Drp1). |
Signaling Pathways and Experimental Workflows
Mitochondrial Fission and Fusion Dynamics:
The balance between mitochondrial fission and fusion is a tightly regulated process. Fusion, mediated by MFN1, MFN2, and OPA1, allows for the mixing of mitochondrial contents. Fission, primarily driven by the recruitment of Drp1 to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, and Mid49/51, is crucial for mitochondrial quality control, distribution, and apoptosis.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. CCCP-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DRP1, fission and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing exercise to combat chronic diseases: the role of Drp1-Mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitochondrial Dynamics and Mitotic Fission in Regulating the Cell Cycle in Cancer and Pulmonary Arterial Hypertension: Implications for Dynamin-Related Protein 1 and Mitofusin2 in Hyperproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
MFI8 vs. Novel Mitochondrial Fusion Modulators: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a delicate balance between fusion and fission, is critical for cellular health. Dysregulation of this process is implicated in a range of pathologies, making modulators of mitochondrial dynamics promising therapeutic targets. This guide provides a comparative analysis of MFI8, a known mitochondrial fusion inhibitor, with a novel mitochondrial fusion activator, MASM7. While one inhibits and the other promotes fusion, both compounds target the same protein, Mitofusin-2 (MFN2), offering a unique perspective on the pharmacological manipulation of mitochondrial dynamics.
At a Glance: this compound vs. MASM7
| Feature | This compound | MASM7 |
| Primary Function | Mitochondrial Fusion Inhibitor | Mitochondrial Fusion Activator |
| Molecular Target | Mitofusin-1 (MFN1) & Mitofusin-2 (MFN2) | Mitofusin-1 (MFN1) & Mitofusin-2 (MFN2) |
| Binding Domain | Heptad Repeat 2 (HR2) domain of MFN2 | Heptad Repeat 2 (HR2) domain of MFN2 |
| Effect on Mitochondrial Morphology | Promotes mitochondrial fission (fragmentation) | Promotes mitochondrial fusion (elongation) |
| EC50 for Mitochondrial Aspect Ratio | 4.8 µM (reduction)[1][2] | 75 nM (increase)[1][3] |
| Effect on Mitochondrial Respiration | Decreases | Increases[4][5] |
| Effect on ATP Production | Decreases[4][5] | Increases[4][5] |
| Apoptotic Potential | Induces apoptosis in combination with SMAC mimetics[2][3] | Anti-apoptotic properties[2] |
Mechanism of Action: A Tale of Two Modulators
This compound and MASM7 both exert their effects by binding to the Heptad Repeat 2 (HR2) domain of Mitofusin-2 (MFN2), a key protein in outer mitochondrial membrane fusion.[1][3][4] However, their binding leads to opposing conformational changes in MFN2, dictating their contrary effects on mitochondrial morphology.
This compound inhibits the interaction between MFN1 and MFN2, thereby blocking the fusion process and tipping the balance towards mitochondrial fission, resulting in a fragmented mitochondrial network.[1][6] Conversely, MASM7 promotes the interaction between mitofusins, facilitating mitochondrial fusion and leading to an elongated and interconnected mitochondrial network.[3][6]
Experimental Protocols
Mitochondrial Morphology Assay
A key method to quantify the efficacy of mitochondrial dynamics modulators is the analysis of mitochondrial aspect ratio.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs or U2OS osteosarcoma cells) on glass-bottom dishes suitable for high-resolution microscopy.
-
Compound Incubation: Treat cells with a range of concentrations of this compound or MASM7 for a specified period (e.g., 6 hours).
-
Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe, such as MitoTracker Red CMXRos, according to the manufacturer's protocol.
-
Fixation and Imaging: Fix the cells and acquire images using a confocal microscope.
-
Image Analysis: Utilize image analysis software (e.g., ImageJ with the MiNA macro) to quantify the morphology of at least 50-100 mitochondria per condition. The software will measure the length and width of individual mitochondria.
-
Aspect Ratio Calculation: The aspect ratio is calculated by dividing the length by the width of each mitochondrion. A higher aspect ratio indicates a more elongated, fused mitochondrial network, while a lower aspect ratio signifies a more fragmented network.
-
EC50 Determination: Plot the mean mitochondrial aspect ratio against the log concentration of the compound to generate a dose-response curve and calculate the EC50 value.
Cellular Respiration Assay (Seahorse XF Analyzer)
To assess the functional consequences of altered mitochondrial dynamics, cellular respiration can be measured using a Seahorse XF Analyzer.
Workflow:
Detailed Steps:
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Treatment: Treat cells with the desired concentration of this compound or MASM7.
-
Assay Medium: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Concluding Remarks
This compound and MASM7 represent powerful chemical tools for investigating the roles of mitochondrial fusion and fission in health and disease. While this compound serves as a potent inhibitor of mitochondrial fusion, MASM7 acts as a robust activator. Their shared molecular target, the HR2 domain of MFN2, underscores the druggability of this protein for modulating mitochondrial dynamics. The comparative data and experimental protocols presented in this guide offer a framework for researchers to further explore the therapeutic potential of targeting mitochondrial fusion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. einsteinmed.portals.in-part.com [einsteinmed.portals.in-part.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
On-Target Validation of MFI8: A Comparative Guide for Researchers
For researchers in cellular biology and drug discovery, confirming the specific on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of MFI8, a small molecule inhibitor of mitochondrial fusion, against key control compounds to rigorously validate its mechanism of action. By presenting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for scientists investigating mitochondrial dynamics.
This compound has been identified as a potent inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2), essential proteins for outer mitochondrial membrane fusion.[1][2] It directly binds to the heptad repeat 2 (HR2) domain of MFN2, disrupting the formation of MFN complexes and thereby promoting mitochondrial fission.[1] This guide outlines the experimental strategies used to confirm that the observed cellular effects of this compound are indeed a direct consequence of its interaction with mitofusins.
Comparative Analysis of this compound and Control Compounds
To validate the on-target activity of this compound, two primary types of controls are employed: a negative control compound (MFI22) and a genetic control (Mfn1/Mfn2 double knockout cells).
-
MFI22: This analog of this compound is structurally similar but lacks the critical chlorine substitution on the aromatic ring.[1] This modification significantly impairs its ability to interact with mitofusins and inhibit mitochondrial fusion, making it an ideal negative control.[1]
-
Mfn1/Mfn2 Double Knockout (DKO) Cells: These cells are genetically engineered to lack both mitofusin proteins. Any effects of this compound that are absent in these cells can be directly attributed to its on-target activity.
The following table summarizes the expected outcomes of key experiments when using this compound and these control compounds.
| Experiment | Assay | This compound | MFI22 (Negative Control) | Mfn1/Mfn2 DKO Cells + this compound | Rationale for On-Target Effect |
| Mitochondrial Morphology | Mitochondrial Aspect Ratio | Decreased | No significant change | No significant change | The effect of this compound on mitochondrial fragmentation is dependent on the presence of its targets, MFN1 and MFN2. |
| Apoptosis Induction | Caspase-3/7 Activity | Increased | No significant increase[1] | No significant increase[1] | This compound-induced apoptosis is a downstream consequence of mitofusin inhibition. |
| Apoptosis Pathway | Cytochrome c Release | Increased | No significant increase | No significant increase[1] | Release of cytochrome c, a key step in the intrinsic apoptotic pathway, is triggered by this compound's on-target action. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Mitochondrial Morphology Analysis
This protocol is used to visualize and quantify changes in mitochondrial shape.
-
Cell Culture and Treatment: Plate cells (e.g., Mouse Embryonic Fibroblasts - MEFs) on glass-bottom dishes. Treat the cells with 20 µM this compound, 20 µM MFI22, or vehicle (DMSO) for 6 hours.
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Green FM, according to the manufacturer's instructions.
-
Imaging: Acquire images using a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mitochondrial aspect ratio (a measure of mitochondrial length to width). A decrease in the aspect ratio indicates mitochondrial fragmentation.
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. Treat the cells with the desired concentrations of this compound, MFI22, or vehicle for 6 hours.
-
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) to each well. This reagent contains the DEVD peptide, which is specifically cleaved by active caspase-3 and -7.
-
Signal Detection: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity. Measure the luminescence using a plate reader.
Cytochrome c Release Assay (Western Blot)
This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.
-
Cell Treatment and Fractionation: Treat cells with this compound, MFI22, or vehicle. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. Use antibodies against cytosolic (e.g., β-actin) and mitochondrial (e.g., COX IV) markers to ensure the purity of the fractions.
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for target validation.
References
Safety Operating Guide
Essential Safety and Logistics for Handling MFI8
Disclaimer: This document provides guidance on the safe handling of MFI8 based on general laboratory safety principles for chemical compounds. As no specific Safety Data Sheet (SDS) for this compound was found, it is imperative that all laboratory personnel conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This compound is a small molecule inhibitor of mitofusin-1 (MFN1) and mitofusin-2 (MFN2) and is utilized in research concerning mitochondrial dynamics. It is typically supplied as a solid powder. The following guidelines are intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule, it should be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes. The primary hazards are associated with the handling of the powdered form, which can be easily aerosolized.
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | To protect against splashes of solutions or accidental contact with the powder. A face shield may be required for procedures with a high risk of splashing.[1][2] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect personal clothing and skin from contamination.[2] |
| Chemical-Resistant Apron | Recommended when handling larger quantities of this compound solutions. | |
| Hand Protection | Disposable Nitrile Gloves | To prevent skin contact. Gloves should be changed immediately if they become contaminated. Check for any tears or holes before use. |
| Respiratory Protection | N95 Respirator or higher | Recommended when weighing or handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound from receipt to storage.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Transportation: When moving this compound, use a secondary container to minimize the risk of spills.
-
Weighing:
-
Perform all weighing operations of powdered this compound within a certified chemical fume hood to prevent inhalation of the powder.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
Clean the weighing area and tools thoroughly after use.
-
-
Solution Preparation:
-
Consult the manufacturer's instructions for solubility information.
-
Add the solvent to the this compound powder slowly to avoid splashing. The golden rule is to always add the chemical to the liquid, not the other way around, though in the case of dissolving a powder, this is less of a concern than with strong acids.[3][4]
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Solid this compound: Store in a cool, dry, and dark place.
-
This compound Solutions: Store in tightly sealed containers. Refer to the supplier's recommendations for optimal storage temperatures and duration.
-
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.[5][6][7]
-
Solid Waste: Collect any solid this compound waste and contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all this compound solutions in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.[5]
-
Empty Containers: Triple rinse the empty this compound container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After rinsing, the container can be disposed of as regular trash, but be sure to deface the label first.[6]
-
Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
Emergency Response Plan
A clear and concise emergency response plan is critical for mitigating the impact of any incidents involving this compound.
Emergency Response for this compound Spill
Caption: A decision-making workflow for responding to an this compound spill.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup:
-
For small spills of this compound solution:
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite or a chemical spill pillow.[10]
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
For spills of powdered this compound or large spills of solution:
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Lab Chemical Spill Procedures [needle.tube]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
